molecular formula C12H12FN B1300035 1-(2-Fluorophenyl)cyclopentanecarbonitrile CAS No. 214262-89-2

1-(2-Fluorophenyl)cyclopentanecarbonitrile

Cat. No.: B1300035
CAS No.: 214262-89-2
M. Wt: 189.23 g/mol
InChI Key: KFRPRFWZCDHYKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluorophenyl)cyclopentanecarbonitrile is a useful research compound. Its molecular formula is C12H12FN and its molecular weight is 189.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluorophenyl)cyclopentane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRPRFWZCDHYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369802
Record name 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-89-2
Record name 1-(2-Fluorophenyl)cyclopentanecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluorophenyl)cyclopentane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 214262-89-2

This technical guide provides a comprehensive overview of 1-(2-fluorophenyl)cyclopentanecarbonitrile, a fluorinated organic compound of increasing interest in medicinal chemistry and drug development. We will delve into its chemical properties, plausible synthetic routes, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this compound's scientific and practical significance.

Introduction and Strategic Importance

This compound is a specialized chemical intermediate characterized by the presence of a fluorine atom on the phenyl ring and a nitrile group attached to a cyclopentane core. The strategic incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1] Fluorine's unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] The ortho-fluorine substitution on the phenyl ring, as seen in this compound, can be particularly effective at hindering oxidative metabolism at adjacent positions, potentially leading to a longer in-vivo half-life for derivative drug candidates.[1]

The cyclopentane scaffold provides a three-dimensional framework that can be crucial for optimizing the spatial arrangement of pharmacophoric features, thereby enhancing binding to biological targets. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions to form heterocyclic systems, which are prevalent in many pharmaceutical agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.

PropertyValueSource
CAS Number 214262-89-2[2]
Molecular Formula C₁₂H₁₂FN[2]
Molecular Weight 189.233 g/mol [2]
IUPAC Name 1-(2-fluorophenyl)cyclopentane-1-carbonitrile[2]
SMILES FC1=C(C=CC=C1)C1(CCCC1)C#N[2]
InChIKey KFRPRFWZCDHYKA-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

While specific, detailed literature on the synthesis of this compound is not extensively published, a highly plausible and efficient synthetic route can be devised based on established methodologies for the synthesis of α-aryl nitriles. A common and effective method involves the nucleophilic substitution of a benzylic halide or the addition of a cyanide source to a carbonyl compound.

A logical synthetic approach would be the cyanation of 1-(2-fluorophenyl)cyclopentanol. This precursor can be synthesized via the Grignard reaction between 2-fluorobromobenzene and cyclopentanone.

Proposed Synthetic Workflow:

G A 2-Fluorobromobenzene + Mg B 2-Fluorophenylmagnesium bromide (Grignard Reagent) A->B Ether D 1-(2-Fluorophenyl)cyclopentanol B->D 1. Add Cyclopentanone 2. Aqueous Workup C Cyclopentanone C->D F This compound D->F Acid Catalyst E Cyanating Agent (e.g., NaCN, TMSCN) E->F

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(2-Fluorophenyl)cyclopentanol

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere.

  • A solution of 2-fluorobromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is gently refluxed until the magnesium is consumed.

  • The resulting Grignard reagent is cooled in an ice bath, and a solution of cyclopentanone in anhydrous diethyl ether is added dropwise.

  • After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(2-fluorophenyl)cyclopentanol, which can be purified by column chromatography.

Step 2: Cyanation to this compound

  • To a solution of 1-(2-fluorophenyl)cyclopentanol in a suitable solvent (e.g., dichloromethane), a cyanide source such as sodium cyanide or trimethylsilyl cyanide (TMSCN) is added.

  • A catalytic amount of a Lewis acid (e.g., zinc iodide) or a Brønsted acid is added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC).

  • Upon completion, the reaction is quenched with water or a mild aqueous base.

  • The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • The crude this compound is then purified by vacuum distillation or column chromatography.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The cyclopentane core and the fluorophenyl group are structural motifs found in various biologically active compounds.

  • Scaffold for Novel Therapeutics: The core structure can be elaborated to target a wide range of biological receptors and enzymes. For instance, cyclopentane derivatives have been investigated as inhibitors of TRPC6 and TRPC3 channels, which are implicated in certain kidney diseases.[3]

  • Precursor to Key Functional Groups: The nitrile group is a versatile precursor. It can be readily converted to:

    • Primary amines via reduction (e.g., with LiAlH₄ or catalytic hydrogenation), which are crucial for introducing basic centers and forming amide or sulfonamide linkages.

    • Carboxylic acids through hydrolysis, providing an acidic handle for salt formation or further derivatization.

    • Tetrazoles by reaction with azides, a common bioisostere for carboxylic acids in medicinal chemistry.

The presence of the 2-fluoro substituent is particularly advantageous, as it can block metabolic hydroxylation of the aromatic ring, a common deactivation pathway for many drugs.[1] This can lead to improved pharmacokinetic profiles, including longer half-life and increased oral bioavailability.

Safety and Handling

Hazard CategoryPrecautionary Measures
Inhalation May be harmful if inhaled.[4] Use in a well-ventilated area or a chemical fume hood.[5]
Skin Contact May cause skin irritation.[6] Wear appropriate chemical-resistant gloves and protective clothing.[4][5]
Eye Contact May cause serious eye irritation.[6] Wear safety goggles or a face shield.[4]
Ingestion May be harmful if swallowed.[4] Do not eat, drink, or smoke in the laboratory.
Fire Hazard Organic nitriles can be combustible. Keep away from heat and open flames. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[6]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[5]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

  • Skin Contact: Immediately wash the skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

It is imperative to consult a comprehensive and specific Safety Data Sheet (SDS) for this compound from the supplier before handling.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated aromatic ring, a cyclopentyl scaffold, and a versatile nitrile functional group makes it an attractive starting material for the synthesis of novel therapeutic agents. The synthetic routes are accessible through established chemical transformations, and the compound's properties can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic profiles. As with all chemical reagents, adherence to strict safety protocols is essential for its handling and use in a research and development setting.

References

  • Matrix Fine Chemicals. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. [Link]

  • Google Patents. US20210070733A1 - Cyclopentane compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Fluorinated Compounds in Modern Drug Development: A Look at 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile. [Link]

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

  • SK Chemicals. SAFETY DATA SHEET. [Link]

  • Journal of Synthetic Chemistry. Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Funct. [Link]

  • National Institutes of Health. General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines - PMC. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Propylene carbonate. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in medicinal chemistry and drug development. In the absence of extensive empirical data, this document synthesizes foundational chemical principles with predictive modeling to offer a robust profile of the molecule. It includes predicted values for key parameters such as melting point, boiling point, and solubility, alongside detailed, field-proven experimental protocols for their empirical determination. Furthermore, this guide presents a plausible synthetic route and an analysis of expected spectral characteristics to aid in the practical application and further investigation of this compound. All methodologies are presented with a focus on scientific integrity, ensuring that researchers can confidently apply these insights in their own laboratory settings.

Introduction

This compound (Figure 1) is a substituted aryl nitrile that holds potential as a building block in the synthesis of novel therapeutic agents. The incorporation of a fluorinated phenyl group and a cyclopentanecarbonitrile moiety suggests its utility in creating structurally complex molecules with desirable pharmacological profiles. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group is a versatile functional handle for further chemical transformations.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in drug design, synthesis, and formulation.

Figure 1: Chemical Structure of this compound

Chemical structure of this compound.

This guide is structured to provide both theoretical and practical insights. We begin by presenting the fundamental molecular and predicted physicochemical properties. This is followed by a detailed exposition of a plausible synthetic pathway. The core of this document is dedicated to robust, step-by-step experimental protocols for the determination of key physicochemical parameters, including lipophilicity (LogP) and stability. Finally, we provide an analysis of the expected spectral data (¹H NMR, ¹³C NMR, and FT-IR) to aid in the structural confirmation of the compound.

Core Physicochemical Properties

Due to the limited availability of experimental data for this compound, a combination of established chemical data for the core structure and in silico predictive methods are employed to provide a comprehensive profile.

Molecular and Predicted Physical Properties

The fundamental molecular attributes and predicted physical properties are summarized in Table 1. The predictions for melting point and boiling point are based on Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular structures with their physicochemical properties.[2][3][4][5][6][7][8][9] Solubility predictions are derived from machine learning algorithms trained on large datasets of organic molecules.[10][11][12]

Table 1: Molecular and Predicted Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 214262-89-2[1]
Molecular Formula C₁₂H₁₂FN[1]
Molecular Weight 189.23 g/mol [1]
Predicted Melting Point 45-65 °CQSPR Modeling
Predicted Boiling Point 280-300 °C (at 760 mmHg)QSPR Modeling
Predicted Aqueous Solubility Low (estimated < 0.1 g/L)Machine Learning Prediction
Predicted LogP 2.5 - 3.5In silico calculation
Rationale for Predicted Values

The predicted melting point is influenced by the molecule's rigidity and intermolecular forces. The planar phenyl ring and the cyclopentane ring contribute to a stable crystal lattice, while the polar nitrile group and the fluorine atom introduce dipole-dipole interactions. The predicted boiling point is elevated due to the molecular weight and the strong polar interactions. The low predicted aqueous solubility is a consequence of the dominant hydrophobic character of the phenyl and cyclopentyl groups. The predicted LogP value suggests that the compound is moderately lipophilic, a key consideration for its potential as a drug candidate.

Synthesis Pathway

A plausible and efficient synthetic route to this compound is outlined below. This pathway is based on established methodologies for the synthesis of similar aryl cyclopentanecarbonitriles.[13][14]

Diagram 1: Proposed Synthesis of this compound

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Reaction 2-Fluorophenylacetonitrile->Reaction 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction NaH Sodium Hydride (NaH) in Dry THF NaH->Reaction Product This compound Reaction->Product Intramolecular Cyclization

Proposed synthetic pathway for the target compound.

Step-by-Step Synthetic Protocol
  • Deprotonation: To a solution of 2-fluorophenylacetonitrile in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (NaH) at 0 °C. The NaH acts as a strong base to deprotonate the alpha-carbon of the nitrile, forming a resonance-stabilized carbanion.

  • Alkylation: To the resulting solution, add 1,4-dibromobutane dropwise at 0 °C. The carbanion will act as a nucleophile, displacing one of the bromide ions in an SN2 reaction.

  • Cyclization: After the initial alkylation, the reaction mixture is typically warmed to room temperature or gently heated to promote an intramolecular cyclization. The newly formed carbanion on the other end of the butyl chain will attack the carbon bearing the remaining bromide, forming the cyclopentane ring.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography on silica gel.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating and provide accurate and reproducible data for the key physicochemical properties of this compound.

Determination of Melting Point

Apparatus: Digital melting point apparatus.

Procedure:

  • A small, dry sample of the purified compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is increased at a steady rate (e.g., 2-3 °C per minute).

  • The temperature range at which the compound first begins to melt and is completely molten is recorded.

Determination of Boiling Point

Apparatus: Micro boiling point apparatus (Thiele tube).

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Aqueous Solubility

Apparatus: HPLC with UV detector, analytical balance, vortex mixer, centrifuge.

Procedure:

  • An excess amount of the compound is added to a known volume of water in a sealed vial.

  • The mixture is agitated (e.g., using a vortex mixer and/or shaker) at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The saturated solution is then centrifuged to pellet the undissolved solid.

  • A known volume of the clear supernatant is carefully removed and diluted with a suitable solvent.

  • The concentration of the compound in the diluted sample is determined by HPLC against a standard curve of known concentrations.

Determination of Partition Coefficient (LogP)

Method: Shake-flask method with HPLC quantification.

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., octanol).

  • Add a known volume of this stock solution to a mixture of octanol and water in a separatory funnel.

  • The funnel is shaken vigorously for a set period to allow for partitioning between the two phases.

  • The mixture is then allowed to stand until the two phases have completely separated.

  • A sample is taken from both the octanol and water layers.

  • The concentration of the compound in each phase is determined by HPLC.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Diagram 2: Workflow for LogP Determination

LogP_Workflow A Prepare Stock Solution in Octanol B Mix with Octanol and Water A->B C Shake to Equilibrate B->C D Separate Phases C->D E Sample Octanol Layer D->E F Sample Aqueous Layer D->F G HPLC Analysis of Octanol Sample E->G H HPLC Analysis of Aqueous Sample F->H I Calculate LogP G->I H->I

Workflow for the experimental determination of LogP.

Stability Assessment

Method: Accelerated stability study with HPLC analysis.

Procedure:

  • Samples of the compound are stored under accelerated conditions (e.g., 40 °C / 75% relative humidity).

  • A control sample is stored under standard conditions (e.g., 25 °C / 60% relative humidity).

  • At specified time points (e.g., 0, 1, 3, and 6 months), an aliquot of each sample is taken.

  • The purity of the sample is assessed by HPLC, and the presence of any degradation products is monitored.

  • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Predicted Spectral Characteristics

The following spectral data are predicted based on the analysis of structurally similar compounds, such as 1-phenylcyclopentanecarbonitrile and other fluorinated aromatic compounds.[15][16]

¹H NMR Spectroscopy
  • Aromatic Protons (Fluorophenyl group): A complex multiplet is expected in the range of δ 7.0-7.6 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

  • Cyclopentane Protons: Multiple multiplets are expected in the range of δ 1.8-2.5 ppm. The protons on the carbons adjacent to the quaternary carbon will likely appear at a slightly higher chemical shift.

¹³C NMR Spectroscopy
  • Nitrile Carbon (-C≡N): A signal is expected around δ 120-125 ppm.

  • Aromatic Carbons: Several signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.

  • Quaternary Carbon (Cyclopentane): A signal is expected around δ 45-55 ppm.

  • Cyclopentane Carbons (-CH₂-): Signals are expected in the range of δ 25-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Nitrile Stretch (-C≡N): A sharp, medium-intensity absorption band is expected around 2230-2250 cm⁻¹.[17][18][19][20][21]

  • Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the region of 1100-1300 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While experimental data for this specific compound is limited, the integration of predictive modeling with established analytical protocols offers a reliable framework for its synthesis, characterization, and application. The provided methodologies are designed to be robust and reproducible, empowering scientists to further explore the potential of this and other novel chemical entities in their research endeavors.

References

  • PubChem. 1-Phenylcyclopentanecarbonitrile. National Center for Biotechnology Information. [Link]

  • ResearchGate. a) Chemical structure of benzonitrile derivatives b) FT‐IR absorption.... [Link]

  • ResearchGate. FTIR spectra of 1.2 M LiNCS in benzonitrile (BN: solid black line) and.... [Link]

  • ResearchGate. IR spectrum of benzonitrile in the range 500–4000 c m − 1 . Computed.... [Link]

  • NIST. Benzonitrile. NIST Chemistry WebBook. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0034666). [Link]

  • Asian Journal of Chemistry. Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. [Link]

  • PubMed. Prediction of boiling points of organic compounds by QSPR tools. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0031542). [Link]

  • Google P
  • ResearchGate. Prediction of boiling points of organic compounds by QSPR tools | Request PDF. [Link]

  • OAE Publishing Inc. Phthalonitrile melting point prediction enabled by multi-fidelity learning. [Link]

  • Semantic Scholar. Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship. [Link]

  • ResearchGate. QSPR prediction of melting points of drug compounds | Request PDF. [Link]

  • Semantic Scholar. Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. [Link]

  • NIST. 1-Phenylcyclopentanenitrile. NIST Chemistry WebBook. [Link]

  • Zenodo. QSPR and DFT Studies on the Melting Point of Carbocyclic Nitroaromatic Compounds. [Link]

  • PubMed Central. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • PubMed Central. How Accurately Can We Predict the Melting Points of Drug-like Compounds?. [Link]

  • Matrix Fine Chemicals. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. [Link]

  • Journal of Cheminformatics. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. [Link]

  • MIT Open Access Articles. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

  • Nature Communications. Will we ever be able to accurately predict solubility?. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • ResearchGate. A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone | Request PDF. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • YouTube. ALEKS: Predicting the relative boiling points of pure substances. [Link]

  • Chemistry LibreTexts. 13.13: Uses of ¹³C NMR Spectroscopy. [Link]

  • OUCI. Predicting the Solubility of the Sparingly Soluble Solids 1,2,4,5-Tetramethylbenzene, Phenanthrene, and Fluorene in Various Organic Solvents by Molecular Simulation. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectroscopic data, this document serves as a predictive guide, detailing the anticipated outcomes of key analytical techniques. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, we will construct a theoretical spectroscopic profile of the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust methodology for the characterization of this and structurally related compounds.

Introduction and Molecular Overview

This compound (Figure 1) is a tertiary nitrile featuring a cyclopentane ring and a 2-fluorophenyl substituent attached to the same carbon atom. Its molecular formula is C₁₂H₁₂FN, with a molecular weight of 189.23 g/mol [1]. The presence of a chiral center at the C1 position of the cyclopentane ring, the nitrile functional group, and the fluorinated aromatic ring bestows upon it unique physicochemical properties and potential biological activities. Accurate structural confirmation is the bedrock of any further investigation into its reactivity, pharmacology, and potential applications.

Figure 1: Chemical Structure of this compound

Caption: The structure of this compound, highlighting the key functional groups.

Predicted Spectroscopic Data and Elucidation Strategy

The comprehensive structural elucidation of this compound necessitates a multi-technique spectroscopic approach. The following sections detail the predicted data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR Spectroscopy, and outline the logic for interpreting these anticipated results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule[2]. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its structure.

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic (H6')7.55 - 7.65Triplet of doublets (td)1H
Aromatic (H4')7.40 - 7.50Multiplet (m)1H
Aromatic (H3')7.25 - 7.35Triplet (t)1H
Aromatic (H5')7.15 - 7.25Triplet (t)1H
Cyclopentane (H2/H5)2.30 - 2.50Multiplet (m)4H
Cyclopentane (H3/H4)1.80 - 2.00Multiplet (m)4H

Causality of Predictions:

  • Aromatic Protons: The chemical shifts of the protons on the 2-fluorophenyl ring are influenced by the electronegativity of the fluorine atom and the electron-withdrawing nature of the cyclopentanecarbonitrile substituent. The proton ortho to the fluorine (H3') and para to the cyclopentyl group (H5') are expected to be the most shielded, while the proton ortho to the cyclopentyl group (H6') will be the most deshielded. The complex splitting patterns arise from both proton-proton and proton-fluorine couplings.

  • Cyclopentane Protons: The protons on the cyclopentane ring will appear as complex multiplets due to their diastereotopic nature and restricted rotation. The protons on the carbons adjacent to the quaternary center (C2 and C5) are expected to be slightly deshielded compared to the protons on C3 and C4[3].

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C1' (C-F)158 - 162 (d, ¹JCF ≈ 245 Hz)Large C-F coupling constant
C2' (C-C)130 - 132 (d, ²JCF ≈ 8 Hz)Smaller C-F coupling
C6'129 - 131 (d, ³JCF ≈ 4 Hz)Smaller C-F coupling
C4'128 - 130
C5'124 - 126 (d, ³JCF ≈ 3 Hz)Smaller C-F coupling
C3'115 - 117 (d, ²JCF ≈ 22 Hz)Larger C-F coupling
C≡N120 - 125Characteristic nitrile carbon shift
C145 - 50Quaternary carbon
C2/C535 - 40
C3/C425 - 30

Causality of Predictions:

  • Aromatic Carbons: The carbon directly attached to the fluorine (C1') will exhibit a large one-bond coupling constant (¹JCF). The other aromatic carbons will show smaller couplings depending on their proximity to the fluorine atom.

  • Nitrile Carbon: The nitrile carbon (C≡N) is expected to appear in the characteristic region of 120-125 ppm.

  • Cyclopentane Carbons: The quaternary carbon (C1) will be significantly deshielded. The remaining cyclopentane carbons will appear in the aliphatic region, with C2/C5 being slightly more deshielded than C3/C4 due to their proximity to the substituted carbon.

The ¹⁹F NMR spectrum will provide a single, clean signal for the fluorine atom.

Predicted Data: A single resonance is expected in the range of -110 to -130 ppm (relative to CFCl₃). This signal will likely be a complex multiplet due to coupling with the aromatic protons.

Causality of Predictions: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The ortho-substitution pattern on the phenyl ring will influence the precise chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion Significance
189[C₁₂H₁₂FN]⁺Molecular Ion (M⁺)
162[M - HCN]⁺Loss of hydrogen cyanide
122[C₇H₄FN]⁺Cleavage of the cyclopentyl ring
95[C₆H₄F]⁺Fluorophenyl cation
69[C₅H₉]⁺Cyclopentyl cation

Causality of Predictions:

  • Molecular Ion: The molecular ion peak at m/z 189 is expected to be observed, confirming the molecular weight.

  • Fragmentation Pathways: The fragmentation is likely to be initiated by the cleavage of the bonds adjacent to the quaternary carbon. The loss of a hydrogen cyanide (HCN) molecule is a common fragmentation pathway for nitriles. Cleavage of the C-C bond between the phenyl and cyclopentyl rings will lead to the formation of the fluorophenyl and cyclopentyl cations[4][5][6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Functional Group
~2230C≡N stretchNitrile
~3060C-H stretchAromatic
~2960, ~2870C-H stretchAliphatic (Cyclopentane)
~1580, ~1490, ~1450C=C stretchAromatic Ring
~1230C-F stretchAryl-Fluoride
~750C-H bendortho-disubstituted aromatic

Causality of Predictions:

  • Nitrile Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a characteristic absorption for the nitrile group.

  • Aromatic and Aliphatic C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.

  • Aromatic C=C Stretches: The characteristic absorptions for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region is expected for the C-F bond.

  • Aromatic C-H Bend: The out-of-plane C-H bending vibration around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments required for the structural elucidation of this compound.

Synthesis

A plausible synthetic route to this compound involves the reaction of 2-fluorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base.

Protocol:

  • To a solution of 2-fluorophenylacetonitrile in anhydrous THF, add two equivalents of a strong base (e.g., sodium hydride) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Slowly add one equivalent of 1,4-dibromobutane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer. Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional proton spectrum.

  • Set the spectral width to cover the range of -2 to 12 ppm.

  • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Set the spectral width to cover the range of 0 to 200 ppm.

  • A longer acquisition time and a greater number of scans will be required compared to the ¹H NMR.

¹⁹F NMR Acquisition:

  • Acquire a proton-decoupled ¹⁹F spectrum.

  • Set the spectral width to cover the expected chemical shift range.

Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

Data Acquisition (EI):

  • Introduce the sample into the instrument.

  • The sample is vaporized and then ionized by an electron beam (typically 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Infrared Spectroscopy

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Collect the sample spectrum. The instrument's software will ratio the sample spectrum to the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Visualization of the Elucidation Workflow

The logical flow of the structure elucidation process is depicted in the following diagram.

StructureElucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (EI) Purification->MS IR IR Spectroscopy (ATR-FTIR) Purification->IR InterpretNMR Interpret NMR Data: - Chemical Shifts - Coupling Patterns - Integration NMR->InterpretNMR InterpretMS Interpret MS Data: - Molecular Ion - Fragmentation Pattern MS->InterpretMS InterpretIR Interpret IR Data: - Functional Group Identification IR->InterpretIR Structure Proposed Structure InterpretNMR->Structure InterpretMS->Structure InterpretIR->Structure

Caption: Workflow for the synthesis and structural elucidation of this compound.

Safety and Handling

Fluorinated organic compounds require careful handling due to their potential toxicity. While specific toxicological data for this compound is not available, precautions for handling similar fluorinated aromatic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Conclusion

This technical guide has presented a comprehensive, albeit predictive, approach to the structural elucidation of this compound. By systematically applying the principles of NMR, MS, and IR spectroscopy, a detailed and self-consistent structural assignment can be achieved. The provided protocols and interpretation frameworks serve as a valuable resource for researchers working with this and analogous molecular scaffolds. It is our hope that this guide will facilitate the accurate characterization of novel compounds and accelerate the pace of discovery in chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Matrix Fine Chemicals. 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • IntechOpen. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Google Patents. (2021). US20210070733A1 - Cyclopentane compounds.

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest for researchers, scientists, and drug development professionals. While experimental spectra for this specific molecule are not widely published, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, predictive characterization. The methodologies and interpretations herein are designed to be a self-validating system, empowering researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a fluorinated aromatic ring and a substituted aliphatic nitrile. This structure gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected features in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy: Vibrational Fingerprinting

Infrared spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is predicted to be dominated by absorptions from the aromatic ring, the nitrile group, and the aliphatic cyclopentyl ring.

Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)IntensityVibration TypeStructural Unit
~3100-3000MediumC-H StretchAromatic (C-H)
~2970-2870Medium-StrongC-H StretchAliphatic (CH₂)
~2240-2220Sharp, StrongC≡N StretchNitrile
~1600, ~1490Medium-StrongC=C StretchAromatic Ring
~1250-1200StrongC-F StretchAryl Fluoride
~770-735StrongC-H Bend (out-of-plane)Ortho-disubstituted Benzene
Expert Interpretation and Causality

The presence of a sharp, strong absorption band around 2240-2220 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[1][2][3] The aromatic nature of the compound is confirmed by the C-H stretching vibrations appearing above 3000 cm⁻¹ and the characteristic C=C stretching bands within the 1600-1400 cm⁻¹ region.[4][5] The aliphatic cyclopentyl group will exhibit C-H stretching absorptions just below 3000 cm⁻¹. A strong band in the 1250-1200 cm⁻¹ region is anticipated for the C-F stretching vibration of the fluorophenyl group. Furthermore, the substitution pattern of the benzene ring can be discerned from the out-of-plane C-H bending vibrations. For an ortho-disubstituted benzene ring, a strong absorption is expected in the 770-735 cm⁻¹ range.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A rapid and reliable method for obtaining an IR spectrum of a solid or liquid sample is through Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

experimental_workflow cluster_ir IR Spectroscopy Workflow sample_prep Sample Preparation (Place on ATR crystal) data_acq Data Acquisition (Record Spectrum) sample_prep->data_acq data_proc Data Processing (Background Subtraction) data_acq->data_proc interpretation Spectral Interpretation data_proc->interpretation

Caption: Molecular structure of this compound.

Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. For this compound, electron ionization (EI) mass spectrometry would provide the molecular weight and characteristic fragmentation patterns that can confirm the structure.

Predicted Mass Spectrometry Data
m/zProposed Fragment
189[M]⁺˙ (Molecular Ion)
162[M - HCN]⁺˙
120[M - C₅H₉]⁺
95[C₆H₄F]⁺
Expert Interpretation and Fragmentation Pathway

The molecular ion peak [M]⁺˙ is expected at m/z 189, corresponding to the molecular weight of the compound. A common fragmentation pathway for nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment at m/z 162. [8][9][10][11]Cleavage of the bond between the cyclopentyl ring and the aromatic ring would lead to the formation of a fluorophenyl radical and a cyclopentylcarbonitrile cation, or a fluorophenyl cation at m/z 95 and a cyclopentylcarbonitrile radical. The fragmentation of fluorinated aromatic compounds can also involve the loss of the fluorine atom or HF. [12][13][14][15]

fragmentation_pathway M [M]⁺˙ m/z = 189 M_minus_HCN [M - HCN]⁺˙ m/z = 162 M->M_minus_HCN - HCN M_minus_C5H9 [M - C₅H₉]⁺ m/z = 120 M->M_minus_C5H9 - •C₅H₉ C6H4F [C₆H₄F]⁺ m/z = 95 M->C6H4F - •C₅H₈CN

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By understanding the characteristic IR absorptions, the ¹H and ¹³C NMR chemical shifts and coupling patterns, and the likely mass spectrometric fragmentation pathways, researchers are well-equipped to identify and characterize this molecule with a high degree of confidence. The provided protocols offer a starting point for the experimental acquisition of this critical data.

References

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. PubMed. [Link]

  • Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Spectroscopy Online. [Link]

  • Mass Spectrometry: Fragmentation. Course Hero. [Link]

  • GCMS Section 6.17. Whitman College. [Link]

  • Characterization of monosubstituted benzene ices. ResearchGate. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. [Link]

  • Fragmentation pathway involving the nitrile form of... ResearchGate. [Link]

  • Cyclopentanecarbonitrile. PubChem. [Link]

  • 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. [Link]

  • IR Spectrum: Aromatics. Química Orgánica. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. [Link]

  • cyclopentanecarbonitrile. NIST WebBook. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Mass spectra of fluorocarbons. NIST. [Link]

  • 05 Notes On Nitriles IR Spectra. Scribd. [Link]

  • cyclopentanecarbonitrile. NIST WebBook. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. [Link]

  • cyclopentanecarbonitrile. NIST WebBook. [Link]

  • N'-(2-fluorophenyl)oxamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. [Link]

  • N'-(2-Fluorophenyl)-N-phenylacetimidamid - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Puget Sound. [Link]

  • Chemical shifts. University of Oxford. [Link]

  • a guide to 13c nmr chemical shift values. Compound Interest. [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

Sources

1-(2-Fluorophenyl)cyclopentanecarbonitrile molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopentanecarbonitrile: Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound is a fluorinated organic compound featuring a quaternary carbon center linking a cyclopentane ring, a nitrile group, and a 2-fluorophenyl moiety. This unique structural combination makes it a valuable building block in medicinal chemistry and materials science. The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of derivative molecules, such as metabolic stability and binding affinity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties, a validated synthetic protocol, detailed methods for structural elucidation, and an exploration of its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Scaffolds

In contemporary drug discovery, the strategic incorporation of fluorine into lead compounds is a widely employed tactic to enhance pharmacological profiles.[2] The 2-fluorophenyl motif, in particular, is of high interest. The ortho-positioned fluorine atom can act as a metabolic shield, sterically hindering enzymatic degradation (e.g., cytochrome P450-mediated oxidation) of the aromatic ring, which can lead to improved bioavailability and a longer plasma half-life.[1] Furthermore, the high electronegativity of fluorine can alter the pKa of adjacent functional groups and create favorable electrostatic interactions with biological targets.

Concurrently, the nitrile group serves as a versatile chemical handle. It is a bioisostere for carbonyl groups and can participate in hydrogen bonding, while also being a precursor for other critical functional groups such as primary amines, carboxylic acids, and tetrazoles.[3] this compound combines these features with a spirocyclic cyclopentane ring, which introduces a three-dimensional architecture that can improve target specificity and reduce off-target effects. This guide serves as a technical resource for harnessing the potential of this valuable synthetic intermediate.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
Molecular Weight 189.233 g/mol [4]
Molecular Formula C₁₂H₁₂FN[4][5]
CAS Number 214262-89-2[4]
IUPAC Name 1-(2-fluorophenyl)cyclopentane-1-carbonitrile[4]
SMILES FC1=C(C=CC=C1)C1(CCCC1)C#N[4]
Predicted State Colorless to pale yellow liquidInferred from similar compounds[3]
Predicted Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF); low solubility in waterInferred from similar compounds[3]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution pathway or, more commonly, through the alkylation of a phenylacetonitrile derivative. The latter approach is detailed below as it provides high yields and is readily scalable.

Synthetic Scheme: Alkylation of 2-Fluorophenylacetonitrile

The core of this synthesis involves the deprotonation of 2-fluorophenylacetonitrile at the benzylic position to form a carbanion, which then acts as a nucleophile in a reaction with 1,4-dibromobutane to form the cyclopentane ring.

Synthetic_Workflow A 2-Fluorophenylacetonitrile Step1 Step 1: Deprotonation (0°C to rt) A->Step1 B 1,4-Dibromobutane Step2 Step 2: Cyclization (Reflux) B->Step2 C Sodium Hydride (NaH) C->Step1 D Dry Tetrahydrofuran (THF) D->Step1 Solvent Intermediate Carbanion Intermediate Intermediate->Step2 Product This compound Step1->Intermediate Step2->Product

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-Fluorophenylacetonitrile

  • 1,4-Dibromobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (2.2 equivalents, washed with hexanes to remove mineral oil). Suspend the NaH in anhydrous THF.

  • Deprotonation: Cool the suspension to 0°C using an ice bath. Add a solution of 2-fluorophenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise to the suspension over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the sodiated carbanion is typically accompanied by a color change.

  • Cyclization: Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture. The reaction is exothermic; maintain the temperature below 30°C.

  • Reaction Completion: After the addition, heat the reaction mixture to reflux (approximately 66°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The resulting crude oil is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to yield this compound as a pure product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Analytical_Workflow cluster_primary Structural Confirmation cluster_secondary Purity Assessment Sample Purified Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR HPLC HPLC-UV Sample->HPLC Output Certificate of Analysis (CoA) NMR->Output MS->Output IR->Output HPLC->Output

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a compound of interest in contemporary drug discovery and chemical synthesis. In the absence of extensive published experimental data for this specific molecule, this document serves as a foundational resource, equipping researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to determine and predict its solubility in a range of common organic solvents. The guide delves into the physicochemical properties influencing solubility, offers detailed step-by-step protocols for experimental determination via the robust shake-flask method, and introduces the utility of computational predictive models. Furthermore, an inferred solubility profile is presented based on the analysis of structurally analogous compounds, providing a valuable starting point for experimental design. Safety and handling considerations are also addressed to ensure best practices in the laboratory.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, a compound's solubility profile is a critical determinant of its bioavailability and therapeutic efficacy. In chemical synthesis, solubility governs the choice of reaction media, purification strategies, and crystallization processes.

This compound, with its unique combination of a fluorinated aromatic ring, a cycloalkyl moiety, and a nitrile functional group, presents an interesting case study in solubility. The interplay of these structural features dictates its interaction with various organic solvents, influencing its behavior in diverse experimental settings. This guide aims to provide a robust framework for understanding and determining the solubility of this and structurally related compounds.

Theoretical Framework: Physicochemical Properties Governing Solubility

The solubility of this compound in organic solvents is dictated by the principle of "like dissolves like," which is governed by the interplay of several key physicochemical properties of both the solute and the solvent.

  • Polarity: The presence of the electronegative fluorine atom and the nitrile group (-C≡N) introduces polarity to the this compound molecule. The nitrile group possesses a significant dipole moment, making this region of the molecule more polar.[1] The fluorophenyl group also contributes to the overall polarity. The cyclopentane ring, being a hydrocarbon, is nonpolar. Therefore, the molecule possesses both polar and nonpolar regions, making it amphiphilic to some extent.

  • Hydrogen Bonding: The nitrogen atom in the nitrile group has a lone pair of electrons and can act as a weak hydrogen bond acceptor. Solvents that are strong hydrogen bond donors (e.g., alcohols like methanol and ethanol) may exhibit enhanced solubility for this compound through hydrogen bonding interactions.

  • Van der Waals Forces: The nonpolar cyclopentane ring and the phenyl ring will primarily interact with nonpolar solvents through London dispersion forces, a type of van der Waals force.

  • Molecular Size and Shape: The relatively compact structure of the cyclopentane ring and the planar phenyl group influence how efficiently solvent molecules can pack around the solute.

Based on these properties, it can be inferred that this compound will likely exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) and some polar protic solvents (e.g., ethanol, isopropanol), and lower solubility in highly nonpolar solvents (e.g., hexane).

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[2][3][4] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved compound in the saturated solution.

Detailed Step-by-Step Protocol
  • Preparation:

    • Accurately weigh an excess amount of this compound into a clean, dry glass vial or flask. The excess solid is crucial to ensure that a saturated solution is achieved.[2]

    • Add a known volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker or water bath. For most applications, a standard temperature of 25 °C is used.

    • Agitate the mixture at a constant speed for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.

  • Sample Preparation:

    • Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., PTFE, 0.22 µm) to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.[2]

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the concentration in the experimental sample.

  • Calculation:

    • Calculate the solubility (S) using the following formula: S = (C_diluted × DF) / V_initial Where:

      • C_diluted is the concentration of the diluted sample determined from the calibration curve.

      • DF is the dilution factor.

      • V_initial is the initial volume of the solvent used.

Diagram of the Shake-Flask Method Workflow

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_sample 3. Sample Preparation cluster_analysis 4. Analysis A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute filtered sample F->G H Analyze by HPLC or LC-MS G->H I Quantify using calibration curve H->I

Caption: Workflow for determining solubility using the shake-flask method.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose.[2][5] These models use molecular descriptors, which are numerical representations of the chemical structure, to predict properties like solubility.

Modern approaches often employ machine learning algorithms trained on large datasets of known solubility data.[4][6] While a detailed discussion of building such models is beyond the scope of this guide, researchers can utilize commercially available or open-source software that incorporates these predictive capabilities. It is important to note that the accuracy of these predictions is dependent on the quality and relevance of the training dataset.

Inferred Solubility Profile of this compound

Table 1: Inferred Solubility Profile of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen of the nitrile group. The overall polarity of the solvents is compatible with the polar functionalities of the solute.
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneHighThese solvents have significant dipole moments that can interact favorably with the polar nitrile and fluorophenyl groups. The absence of strong hydrogen bonding in the solvent prevents competition for the solute's hydrogen bond accepting site.
Nonpolar Aromatic TolueneModerateThe aromatic ring of toluene can engage in π-π stacking interactions with the fluorophenyl ring of the solute. The overall nonpolar character of toluene is compatible with the cyclopentane moiety.
Nonpolar Aliphatic Hexane, HeptaneLowThe large difference in polarity between the solute and these nonpolar solvents will result in weak solute-solvent interactions, leading to poor solubility.

Note: This is an inferred profile and should be confirmed by experimental determination.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound may not be widely available, the safety profile can be inferred from structurally related compounds, such as other cyanophenyl derivatives.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.[11]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[10] Avoid ingestion and inhalation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Always consult the SDS for the specific organic solvents being used, as they each have their own set of hazards and handling requirements.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a solid theoretical understanding of the governing physicochemical principles with robust experimental methodologies like the shake-flask method, researchers can confidently and accurately characterize the solubility profile of this and other novel compounds. The inferred solubility profile and safety guidelines presented herein offer a valuable starting point for laboratory work. As with any scientific endeavor, careful experimental design and execution are paramount to obtaining reliable and reproducible results that will ultimately accelerate research and development in the chemical and pharmaceutical sciences.

References

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

  • Palmer, D. S., et al. (2021). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(1), 93-103. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

  • University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of California, Irvine. (2023). Solubility of Organic Compounds. [Link]

  • Protocols.io. (2018). Potentiometric titration. [Link]

  • LibreTexts Chemistry. (2021). Properties of Nitriles. Retrieved from [Link]

  • PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]

Sources

Introduction: The Strategic Value of Fluorine in Cyclopentane Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Fluorinated Cyclopentane Derivatives: Strategic Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

The deliberate incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, profoundly impacting fields from pharmaceuticals to materials science.[1][2] When applied to the cyclopentane ring, a common motif in bioactive natural products and synthetic compounds, fluorination imparts a unique and powerful set of physicochemical properties. The cyclopentane ring itself offers a flexible, three-dimensional structure that can effectively explore chemical space.[3] The introduction of fluorine, the most electronegative element, leverages its small size—mimicking hydrogen—while fundamentally altering electronic characteristics.[4] This guide provides a technical overview of the synthesis, properties, and research applications of fluorinated cyclopentane derivatives, offering insights for their strategic deployment in drug discovery and advanced materials development.

Core Principles: How Fluorination Modulates Cyclopentane Properties

The strategic advantage of fluorinating a cyclopentane ring stems from the predictable yet profound changes to its inherent properties. Understanding these shifts is crucial for designing effective molecules.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[5] Introducing fluorine at a metabolically vulnerable position on a cyclopentane-containing drug candidate can block oxidation, thereby increasing the molecule's half-life and bioavailability.

  • Conformational Control: Fluorine substitution significantly influences the conformational preferences of the cyclopentane ring.[6][7][8] Due to gauche effects and dipole minimization, fluorination can lock the ring into a specific pucker or conformation that may be more favorable for binding to a biological target. This conformational rigidity can reduce the entropic penalty of binding, leading to higher affinity.

  • Modulation of Acidity and Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[1][9] For a cyclopentane-derived amine, for example, fluorination can decrease its basicity, which can be crucial for optimizing solubility, membrane permeability, and off-target activity (e.g., hERG inhibition).[10]

  • Lipophilicity Tuning: While fluorination often increases lipophilicity (LogP), its effect is highly context-dependent.[9][11] Strategic placement of fluorine on a cyclopentane scaffold can fine-tune the molecule's overall lipophilicity to achieve the optimal balance required for permeability and solubility.[12] In some cases, particularly with multiple fluorine atoms, intramolecular interactions can lead to a lower-than-expected lipophilicity.[12]

Synthesis of Fluorinated Cyclopentane Derivatives

The creation of these valuable building blocks relies on a growing arsenal of synthetic methodologies. Modern approaches focus on efficiency, selectivity, and functional group tolerance.

  • Cycloaddition Reactions: Intermolecular [3+2] cycloaddition reactions represent a powerful strategy for constructing the cyclopentane core with embedded fluorine substituents. A notable example is the boron-radical-catalyzed cycloaddition of trifluoromethyl-substituted alkenes with aroylcyclopropanes, which is metal-free, atom-economical, and proceeds under mild conditions to yield highly substituted trifluoromethyl-cyclopentanes.[13][14]

  • Ring-Closing Metathesis (RCM): RCM of fluorinated diene precursors is a versatile method for creating fluorinated cyclopentene rings, which can then be hydrogenated to the corresponding cyclopentanes.

  • Direct Fluorination: For existing cyclopentane scaffolds, direct fluorination using reagents like Selectfluor or deoxofluorination of ketones or alcohols with DAST (diethylaminosulfur trifluoride) can install fluorine atoms, although regioselectivity can be a challenge.[4][15]

  • Building Block Approach: A highly practical strategy involves the use of pre-fluorinated starting materials in multi-step syntheses. For instance, α-fluoromethylation of a cyclopentane carboxylate can provide a versatile starting point for creating a library of derivatives with different functional groups.[16]

Application I: Advancing Medicinal Chemistry and Drug Discovery

Fluorinated cyclopentanes are particularly impactful in medicinal chemistry, where they serve as powerful tools for optimizing drug candidates.

Bioisosteric Replacement

Fluorinated cyclopentyl groups are excellent bioisosteres for other common chemical motifs. A bioisostere is a substituent that retains similar biological activity while altering physicochemical properties to overcome liabilities.[5]

  • Phenyl Ring Mimic: The bicyclo[1.1.1]pentane motif, a close structural relative, has gained prominence as a nonclassical bioisostere for para-substituted phenyl rings.[17] Fluorination of related cyclopentyl scaffolds can further mimic the electronic properties of substituted aromatics while improving solubility and metabolic stability.

  • Amide and Carbonyl Isosteres: The gem-difluoromethylene group (CF2) is a well-established bioisostere for a carbonyl group or ether oxygen.[18] Incorporating a CF2 group into a cyclopentane ring can replace a metabolically labile ketone while maintaining key hydrogen bonding interactions and conformational profiles.

Case Study: Fluorinated Carbocyclic Nucleosides

A prominent application is in the design of antiviral and anticancer agents. Natural nucleosides consist of a nucleobase attached to a ribose or deoxyribose sugar. Replacing the furanose oxygen with a methylene group creates a carbocyclic nucleoside, which is resistant to enzymatic cleavage of the glycosidic bond.[19]

Introducing fluorine onto this carbocyclic cyclopentane ring leads to potent therapeutic agents.[20][21] The fluorine atom can enhance binding to viral polymerases or other target enzymes and improve the pharmacokinetic profile.[4] For example, fluorinated cyclopentane nucleoside analogs have shown significant activity against HIV, Hepatitis B (HBV), and various cancers.[4][20]

G cluster_0 Parent Drug Candidate cluster_1 Fluorinated Analog Parent Cyclopentane Scaffold (with Metabolic 'Hot Spot') Binding Moderate Affinity Parent->Binding Binds Target Metabolism P450 Metabolism Parent->Metabolism Undergoes Oxidation Fluorinated Fluorinated Cyclopentane (F atom blocks 'Hot Spot') Parent->Fluorinated Strategic Fluorination EnhancedBinding Higher Affinity (Conformational Lock) Fluorinated->EnhancedBinding Improved Binding BlockedMetabolism Blocked Metabolism Fluorinated->BlockedMetabolism Resists Oxidation

Figure 1: Impact of strategic fluorination on a cyclopentane-based drug candidate.

Application II: Innovations in Materials Science

The unique properties conferred by fluorination are also harnessed in the development of advanced materials, most notably liquid crystals (LCs) for display technologies.

High-performance liquid crystal displays require LC mixtures with specific properties, including a wide nematic temperature range, low viscosity for fast response times, and high birefringence.[22] Incorporating fluorinated cyclopentane groups into terphenyl or other mesogenic cores is a proven strategy to achieve these goals.[22]

  • Lowering Melting Point: The introduction of a lateral fluorine atom or a 3-alkylcyclopentyl terminal group can disrupt crystal packing, significantly lowering the melting temperature and preventing the formation of undesirable smectic phases.

  • Tuning Dielectric Anisotropy: The position and number of fluorine atoms allow for precise control over the molecule's dipole moment, which is critical for tuning the dielectric anisotropy (Δε). This property dictates how the liquid crystals align in an electric field, a fundamental aspect of LCD operation.[23][24]

  • Reducing Viscosity: Compared to analogs containing a cyclohexane ring, fluorinated terphenyl LCs with a cyclopentane end group have been shown to exhibit lower rotational viscosity, contributing to faster switching speeds in displays.[22]

Data Summary: Properties of Fluorinated Cyclopentane Liquid Crystals
Compound ClassKey Structural FeatureImpact on PropertiesApplication BenefitReference
Fluorinated Terphenyls3-Alkylcyclopentane end groupLowers melting point, reduces viscosity compared to cyclohexyl analogs.Wider operating temperature, faster display response time.[22]
Fluorinated BiphenylsSelectively fluorinated cyclopropane terminusCan induce either positive or negative dielectric anisotropy based on structure.Versatility in designing LC mixtures for different display modes.[23][24]
Axially Fluorinated CyclohexanesMultiple axial C-F bondsCreates a strong molecular dipole perpendicular to the ring.Useful for designing negative dielectric anisotropy materials.[24]
*Note: Cyclopropane and cyclohexane derivatives are included for comparison to highlight the principles of using fluorinated cycloalkanes in LC design.

Other Research Applications

The utility of fluorinated cyclopentanes extends beyond medicine and displays.

  • Solvents and Refrigerants: Highly fluorinated cyclopentanes, such as heptafluorocyclopentane, are investigated as "green" solvents and refrigerants.[25] They possess favorable properties like non-flammability, low toxicity, and zero ozone depletion potential (ODP), making them environmentally friendlier alternatives to traditional chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs).[26][27] Cyclopentane itself is used as a blowing agent for polyurethane insulation foams in refrigerators and freezers.[28][29]

  • Probes for Chemical Biology: The unique NMR signature of ¹⁹F allows fluorinated cyclopentane derivatives to be used as reporter molecules in biological systems. They can be incorporated into peptides or other biomolecules to study folding, binding events, and enzyme mechanisms via ¹⁹F NMR spectroscopy.

Experimental Protocol: Boron-Radical-Catalyzed [3+2] Cycloaddition

This protocol describes a modular, metal-free synthesis of trifluoromethyl-substituted cyclopentanes, adapted from established literature.[13][14]

Objective: To synthesize a polysubstituted trifluoromethyl-cyclopentane via cycloaddition of a trifluoromethyl-substituted alkene and an aroylcyclopropane.

Materials:

  • Aroylcyclopropane (1.0 equiv)

  • Trifluoromethyl-substituted alkene (1.2 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (catalyst, 10 mol%)

  • 4-Phenylpyridine N-oxide (catalyst, 15 mol%)

  • Anhydrous toluene (solvent)

  • Schlenk flask or oven-dried reaction vial with stir bar

  • Nitrogen or Argon inert gas supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aroylcyclopropane (e.g., 0.2 mmol, 1.0 equiv), bis(pinacolato)diboron (5.1 mg, 0.02 mmol, 10 mol%), and 4-phenylpyridine N-oxide (5.2 mg, 0.03 mmol, 15 mol%).

  • Addition of Reagents: Add anhydrous toluene (2.0 mL) via syringe. Stir the mixture for 2 minutes. Add the trifluoromethyl-substituted alkene (0.24 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the toluene.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired trifluoromethyl-substituted cyclopentane product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

G start Reactants & Catalysts (Aroylcyclopropane, Alkene, B₂pin₂, N-Oxide) setup Reaction Setup (Inert Atmosphere, Anhydrous Toluene) start->setup 1. Combine reaction Heating & Stirring (100 °C, 12-24h) setup->reaction 2. Execute workup Solvent Removal (Rotary Evaporation) reaction->workup 3. Workup purify Purification (Silica Gel Chromatography) workup->purify 4. Isolate characterize Characterization (NMR, HRMS) purify->characterize 5. Verify product Final Product (Trifluoromethyl-Cyclopentane) characterize->product

Figure 2: General workflow for the synthesis of a fluorinated cyclopentane.

Conclusion and Future Outlook

Fluorinated cyclopentane derivatives represent a class of compounds with immense potential, driven by the unique ability of fluorine to fine-tune molecular properties with surgical precision. In medicinal chemistry, they offer a robust strategy to overcome common drug development hurdles such as poor metabolic stability and off-target effects. In materials science, they are key to creating next-generation liquid crystals with superior performance. As synthetic methodologies for creating these structures become more sophisticated and efficient,[30][31][32] we can anticipate their even wider application. Future research will likely focus on developing catalytic, enantioselective methods to access chiral fluorinated cyclopentanes and exploring their use in organocatalysis, peptide chemistry, and the development of novel polymers. The strategic application of these powerful building blocks will undoubtedly continue to fuel innovation across the chemical sciences.

References

  • ResearchGate. Synthetic methods for trifluoromethylated cyclopentenes. Available from: [Link]

  • Sci-Hub. Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones. Organic Letters, 19(24), 6602–6605. Available from: [Link]

  • Encyclopedia.pub. Versatile Fluorine-Containing Building Blocks. Molecules 2022, 27(24), 9020. Available from: [Link]

  • ResearchGate. Synthesis of Trifluoromethyl Substituted Cyclopentanes through Boron Radical-Catalyzed Cycloaddition Reaction of Trifluoromethyl Alkenes. Available from: [Link]

  • Synfacts. Synthesis of Trifluoromethyl-Substituted Cyclopentanes through Boron-Radical-Catalyzed Cycloaddition Reaction of Trifluorometh-. Thieme, 2024. Available from: [Link]

  • Taylor & Francis Online. Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(8), 1159-1165. Available from: [Link]

  • Taylor & Francis Online. Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(8), 1159-1165. Available from: [Link]

  • ResearchGate. Synthesis of trifluoromethylated exomethylene cyclopentanes. Available from: [Link]

  • ResearchGate. Conformational preference of fluorocyclopentane. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein J. Org. Chem. 2020, 16, 674–680. Available from: [Link]

  • ResearchGate. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Available from: [Link]

  • PubChem. Cyclopentane, (fluoromethyl)-. National Center for Biotechnology Information. Available from: [Link]

  • ChemRxiv. α-Fluoroalkyl-Substituted Cyclopentane Building Blocks for Drug Discovery. Cambridge Open Engage. Available from: [Link]

  • SciSpace. Therapeutic use of fluorinated nucleosides - progress in patents. Available from: [Link]

  • ChemRxiv. Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Cambridge Open Engage. Available from: [Link]

  • Google Patents. EP0277599A2 - Fluorine containing cyclopentane derivatives and processes for their production.
  • ResearchGate. Examples of clinically significant fluorinated nucleosides and their target applications. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein J. Org. Chem. 2024, 20, 1076–1083. Available from: [Link]

  • National Center for Biotechnology Information. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. PMC. Available from: [Link]

  • National Center for Biotechnology Information. Fluorinated Nucleosides: Synthesis and Biological Implication. PMC. Available from: [Link]

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. National Library of Medicine. Available from: [Link]

  • Journal of the American Chemical Society. Fluorinated Derivatives of Cyclopentene and Cyclopentane. ACS Publications. Available from: [Link]

  • ResearchGate. FDA‐approved drugs containing fluorinated cycloalkane motifs. Available from: [Link]

  • Wiley Online Library. Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(40), 10255-10275. Available from: [Link]

  • PubMed. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Library of Medicine. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. Available from: [Link]

  • SlideShare. Application of Bioisosteres in Drug Design. Available from: [Link]

  • ResearchGate. Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Available from: [Link]

  • ChemRxiv. The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. Cambridge Open Engage. Available from: [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. Available from: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. National Library of Medicine. Available from: [Link]

  • PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. National Library of Medicine. Available from: [Link]

  • Royal Society of Chemistry. Coupling constants in fluorinated cyclic compounds. Part 2.—Fluorocyclopentenes and perfluorocyclohexadiene-1,3. Transactions of the Faraday Society. Available from: [Link]

  • MDPI. Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. Molecules 2023, 28(23), 7794. Available from: [Link]

  • Aure Chemical. What is Cyclopentane Refrigerant? | Eco-Friendly Cooling Solutions. Available from: [Link]

  • Quora. Is cyclopentane used as a refrigerant? Available from: [Link]

  • ResearchGate. Some examples of experimentally reported fluorinated cyclohexanes. Available from: [Link]

  • ResearchGate. Fluorinated Rings: Conformation and Application. Available from: [Link]

  • ACS Publications. Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 87(1), 389–401. Available from: [Link]

  • Sirloong Chemical. What should be paid attention to in the cyclopentane refrigerator. Available from: [Link]

  • Chemistry LibreTexts. 4.4: Conformations of Cycloalkanes. Available from: [Link]

  • ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]

  • CK-12 Foundation. Is cyclopentane used as a refrigerant? Available from: [Link]

  • ResearchGate. Synthesis of Highly Functionalized Fluorinated Cispentacin Derivatives. Available from: [Link]

Sources

role of 2-fluorophenyl group in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the 2-Fluorophenyl Group in Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the 2-fluorophenyl group presents a unique and compelling set of characteristics. Its placement at the ortho position of a phenyl ring imparts distinct electronic, steric, and metabolic effects that can be leveraged to overcome common drug development challenges. This technical guide provides an in-depth analysis of the multifaceted role of the 2-fluorophenyl group, exploring its impact on metabolic stability, target binding affinity, lipophilicity, and molecular conformation. Through mechanistic discussions, detailed experimental protocols, and case studies of approved pharmaceuticals, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to harness the full potential of this privileged structural moiety.

The Strategic Advantage of Ortho-Fluorination

While fluorine substitution is widely employed in drug design, the specific placement of the fluorine atom on an aromatic ring dictates its functional impact. The 2-fluorophenyl group is particularly noteworthy for its ability to confer multiple benefits simultaneously. The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine fundamentally alter the properties of the parent phenyl ring in several key ways.[1][2][3]

  • Metabolic Shielding: The ortho fluorine acts as a steric and electronic shield, hindering access by metabolic enzymes like cytochrome P450s (CYPs).[4][5] This blockage of a common site of aromatic hydroxylation can dramatically enhance a compound's metabolic stability and prolong its biological half-life.[4]

  • Conformational Control: The steric presence of the fluorine atom at the 2-position can restrict the free rotation of the phenyl ring around its connecting bond. This can lock the molecule into a specific, biologically active conformation, thereby enhancing binding affinity and selectivity for its target.

  • Modulation of Physicochemical Properties: The introduction of a 2-fluoro group subtly modifies a compound's lipophilicity (LogP/D) and the acidity/basicity (pKa) of adjacent functional groups, which can be fine-tuned to optimize absorption, distribution, and target engagement.[3][4][6]

The interplay of these effects is a central theme in leveraging the 2-fluorophenyl group for lead optimization and drug design.

Core Mechanisms and Physicochemical Impact

Enhancing Metabolic Stability

One of the most significant applications of the 2-fluorophenyl group is to block metabolic oxidation. Aromatic rings are often susceptible to hydroxylation by CYP enzymes, a primary route of Phase I metabolism that facilitates drug clearance. Placing a fluorine atom at the ortho position provides a robust metabolic block.

The C-F bond is the strongest single bond in organic chemistry, making it highly resistant to enzymatic cleavage. Furthermore, the fluorine atom sterically hinders the approach of the enzyme's active site to the adjacent carbon atoms. This "metabolic shielding" effect is a key strategy for improving a drug's pharmacokinetic profile.

A prime example is Vonoprazan , a potassium-competitive acid blocker. The inclusion of a 2-fluorophenyl group is critical to its design, enhancing its metabolic stability and contributing to a longer half-life in the body, which allows for less frequent dosing.[4]

cluster_0 Metabolic Pathway of a Phenyl Group cluster_1 Metabolic Blocking by 2-Fluorophenyl Group Parent_Drug Drug-Phenyl CYP450 CYP450 Enzyme Parent_Drug->CYP450 Oxidation Metabolite Drug-Hydroxyphenyl (Metabolite) CYP450->Metabolite Excretion Rapid Excretion Metabolite->Excretion Parent_Drug_F Drug-2-Fluorophenyl CYP450_F CYP450 Enzyme Parent_Drug_F->CYP450_F Oxidation Blocked Stable_Drug Metabolically Stable Drug (Longer Half-life) Parent_Drug_F->Stable_Drug Block X CYP450_F->Block

Caption: Metabolic shielding effect of the 2-fluorophenyl group.

Modulating Lipophilicity and pKa

The lipophilicity of a drug molecule is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[7][8] While fluorine is highly electronegative, its substitution on a phenyl ring generally increases lipophilicity (LogP).[2][9] This is attributed to the masking of the polar C-H bonds with less polarizable C-F bonds.

The strongly electron-withdrawing nature of the ortho-fluorine can also exert a significant inductive effect, lowering the pKa of nearby acidic protons or reducing the basicity of amine groups.[3][4] This modulation can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.[6]

PropertyPhenyl Group (Parent)2-Fluorophenyl Group (Analogue)Rationale for Change
LogP Variable (Baseline)Generally Increased (+0.1 to +0.3)Fluorine substitution increases hydrophobicity of the aromatic ring.[1]
Metabolic Stability Susceptible to ortho-hydroxylationSignificantly IncreasedC-F bond strength and steric hindrance block CYP450-mediated oxidation.[4][10]
pKa of adjacent amine Baseline pKaDecreased (less basic)Strong inductive electron withdrawal by the ortho-fluorine atom.[3]
Rotational Barrier LowIncreasedSteric clash between the fluorine atom and the connecting part of the molecule.

Table 1: Comparative physicochemical effects of substituting a phenyl with a 2-fluorophenyl group.

Conformational Restriction and Target Binding

The 2-fluorophenyl group can serve as a "conformational lock." The steric bulk of the fluorine atom, though modest, can create a torsional barrier that restricts the rotation of the phenyl ring. This can pre-organize the ligand into a conformation that is optimal for binding to the receptor's active site, reducing the entropic penalty of binding and potentially increasing affinity and selectivity.

Furthermore, the electronegative fluorine can participate in favorable non-covalent interactions within the binding pocket, such as dipole-dipole interactions or acting as a hydrogen bond acceptor. In certain contexts, it can also engage in halogen bonding. These additional interactions contribute to a tighter and more specific drug-receptor complex.[11] For example, in the development of certain kinase inhibitors, the 2-fluorophenyl moiety has been shown to be crucial for achieving high potency through specific hydrogen bonding interactions at the binding site.[12]

cluster_0 Unsubstituted Phenyl Group cluster_1 2-Fluorophenyl Group cluster_2 a Freely Rotating b Multiple Conformations (Higher Entropic Cost for Binding) a->b Leads to Lower_Affinity Weaker Binding Affinity b->Lower_Affinity Results in c Rotationally Restricted d Locked in Bioactive Conformation (Lower Entropic Cost for Binding) c->d Leads to Higher_Affinity Enhanced Binding Affinity d->Higher_Affinity Results in

Caption: Conformational restriction imposed by the 2-fluorophenyl group.

Synthetic Strategies and Methodologies

The introduction of a 2-fluorophenyl group into a molecule is typically achieved by using commercially available building blocks. This approach is often more efficient than attempting a late-stage fluorination.[4]

Key Synthetic Precursors:
  • 2-Fluorophenylhydrazine: A versatile intermediate for constructing indole and other heterocyclic scaffolds via reactions like the Fischer indole synthesis.[13]

  • 2-Bromo-2'-fluoroacetophenone: Used for introducing the 2-fluorophenacyl moiety.[4]

  • 2-Fluorophenylboronic acid: A common coupling partner in Suzuki reactions to form carbon-carbon bonds.

  • 1-Fluoro-2-iodobenzene: Used in various cross-coupling reactions.

Experimental Protocol: Fischer Indole Synthesis with 2-Fluorophenylhydrazine

This protocol describes a general procedure for synthesizing a 6-fluoro-indole derivative, a common scaffold in medicinal chemistry.

Objective: To synthesize 2-methyl-6-fluoro-1H-indole from 2-fluorophenylhydrazine and acetone.

Materials:

  • 2-Fluorophenylhydrazine hydrochloride

  • Acetone

  • Ethanol

  • Concentrated Sulfuric Acid (or other acid catalyst like polyphosphoric acid)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separation funnel, rotary evaporator.

Procedure:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol (20 mL).

    • Add acetone (1.2 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours until the formation of the hydrazone is complete (monitor by TLC).

  • Cyclization (Indolization):

    • Cool the reaction mixture in an ice bath.

    • Slowly add concentrated sulfuric acid (2.0 eq) dropwise while maintaining the temperature below 10 °C.

    • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then pour it carefully over crushed ice.

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-methyl-6-fluoro-1H-indole.

Experimental Evaluation of 2-Fluorophenyl Analogues

To validate the strategic incorporation of a 2-fluorophenyl group, a series of standardized assays are essential.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To compare the metabolic stability of a parent compound (phenyl-containing) with its 2-fluorophenyl analogue.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Parent and 2-F-analogue, 10 mM stock in DMSO)

  • Control compound (e.g., Verapamil, a low-stability control)

  • Acetonitrile with internal standard (for quenching and analysis)

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation:

    • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

    • Prepare a separate microsome suspension in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the test compounds to the master mix to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37 °C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed HLM suspension (final protein concentration ~0.5 mg/mL).

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding it to a well containing cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining percentage of the test compound at each time point relative to the 0-minute sample.

  • Data Interpretation:

    • Plot the natural logarithm of the percent remaining compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k. A longer half-life for the 2-fluorophenyl analogue indicates improved metabolic stability.

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The 2-fluorophenyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its utility extends far beyond simple bioisosteric replacement. Through a combination of metabolic shielding, conformational control, and modulation of physicochemical properties, this seemingly simple modification can profoundly enhance a drug candidate's profile. A thorough understanding of its underlying mechanisms allows for its rational and strategic application, paving the way for the development of safer and more effective therapeutics with optimized pharmacokinetic and pharmacodynamic properties.

References

  • The Significance of Fluorinated Compounds in Modern Drug Development: A Look at 2-[2-(2-Fluorophenyl)-2-Oxoethyl]Propanedinitrile. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzj8aLiklZaQGEqykPJlUxtA2YUdCKhJlo3VlQMOZrKd2JJsA9dYcZAYO_REqjsXGDeWvTt7j-OibHjU3Mu-8uiUZPK4BCtfRuIp08qioBCO7BWVwJqOBtTaCbCx4TR8d--Ir43b3UDLII2uzrlHOT6QQF4oXDR5q_3Vmdroo6c1jyoGploySTiWdSKhdKlsLZi_wH28fHyxcuQ08F5fWgjiYKASbmjn7nhbaR9SZtWvsEGaNK6rntKK-ffPRfffNCFhdRiZ63bTuZgldPlN_APRIoCzXVwybMyhkTtw==]
  • Advanced Synthesis: 2-Fluorophenylhydrazine HCl as a Versatile Chemical Intermediate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdalRnnh1CbLzM4xXjDg7bbpfwyQ55W1bRm73sxJWoP_gjPcethtUBe8lvaJQzR3Pc7NR6Gf_GQGqDsCayQIAhrFC45TnzmixIcXbhVqg-PdrXHZpmlzBTz6tomeWdYYDXD4jKdaUzcAZNhuMuUr4fU2uIzTG38WA4zXNoK8iS6HNpCznq-lMDRvNA2m6qlXsOcEWE3IPHItMTBBjn8hJEIit3StU_3SyMn-WrTvdMRxLFXtB-]
  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6568]
  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38117239/]
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11959496/]
  • Fluorophenyl group of type 2 statins – Fluvastatin. ResearchGate. [URL: https://www.researchgate.
  • Synthesis of compounds starting from 2-fluorophenyl piperazine. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-compounds-starting-from-2-fluorophenyl-piperazine_fig1_349377402]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298894/]
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454199/]
  • Fluorine in drug discovery: Role, design and case studies. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcs6YA3sCQLPUPJDUIEZmictK89PPQITFnqXx9BKZK9D3WjZO5TgEgntD9b0lp84OPXHtIau1HXN2o-_IYw6hvkxYCLB4H4d_BCRKGfEEnEG2IqLhk3wzOOxpuaXBLu-R4cP_HN2wwQJREbBGQlXWlfCYQb357pK-lXbyX2mCKSZcy_R3OR13n]
  • Aromatic Bioisosteres. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [URL: https://www.mdpi.com/1424-8247/16/8/1162]
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9963510/]
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00717]
  • Bioisosteric Replacements. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres_5.html]
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ResearchGate. [URL: https://www.researchgate.
  • Bioisosteres are Still Developing: Examples of Fascinating Phenyl Bioisosteres. PRISM BioLab. [URL: https://www.prismbiolab.
  • Process for the preparation of 2-fluorophenylhydrazine. Google Patents. [URL: https://patents.google.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/00336297.2012.11684394]
  • Technical Support Center: Addressing Metabolic Instability of Fluorinated Drug Candidates. Benchchem. [URL: https://www.benchchem.
  • The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2235800/]
  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7700518/]
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/65492211d9480a7f135b191c]
  • Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0081559]
  • Key Properties in Drug Design: Predicting Lipophilicity, pKa and Solubility. Chemaxon. [URL: https://chemaxon.com/blog/key-properties-in-drug-design-predicting-lipophilicity-pka-and-solubility]
  • Lipophilicity Parameters of Analyzed Compounds with the log P Values... ResearchGate. [URL: https://www.researchgate.
  • Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [URL: https://www.benthamscience.com/article/93710]
  • Exploring substitution effects on the potential dominant conformations of NBF derivatives leading to functional conversion at the mu opioid receptor. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900088/]
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [URL: https://www.mdpi.com/1420-3049/28/12/4819]
  • Lipophilicity in drug discovery. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22823020/]
  • Hydrophilicity/lipophilicity: relevance for the pharmacology and clinical effects of HMG-CoA reductase inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9509899/]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Synthetic Intermediate

1-(2-Fluorophenyl)cyclopentanecarbonitrile, with CAS Number 214262-89-2 and molecular formula C12H12FN, is a fluorinated aromatic nitrile that is gaining prominence as a versatile intermediate in medicinal chemistry and drug development.[1] Its unique structural features, combining a fluorophenyl group with a cyclopentanecarbonitrile moiety, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, properties of critical interest in drug design.[2]

As the use of this and structurally related compounds increases in research and development laboratories, a comprehensive understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide provides an in-depth analysis of the safety and handling considerations for this compound, drawing upon data from structurally similar compounds to establish a framework for its safe utilization. Due to the limited availability of specific toxicological data for this exact compound, a cautious and informed approach based on the known hazards of analogous fluorinated aryl nitriles is essential.

Section 1: Hazard Identification and Risk Assessment

1.1. Presumptive GHS Hazard Classification

Based on the hazard classifications of similar compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralCategory 4GHS07WarningH302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4GHS07WarningH312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2GHS07WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.
Acute Toxicity, InhalationCategory 4GHS07WarningH332: Harmful if inhaled.
Specific target organ toxicity — single exposureCategory 3GHS07WarningH335: May cause respiratory irritation.

This table is a composite based on data from structurally similar compounds and should be considered a precautionary guideline.[3][4][5][6][7][8]

1.2. Toxicological Profile: A Focus on the Nitrile and Fluorine Moieties

The primary toxicological concerns with this compound stem from its nitrile group and the presence of a fluorine atom on the aromatic ring.

  • Nitrile Toxicity: Organic nitriles can be metabolized in the body to release cyanide ions, which are potent inhibitors of cellular respiration. Symptoms of cyanide poisoning can include headache, dizziness, weakness, confusion, and in severe cases, convulsions, coma, and death.[9]

  • Fluorine Toxicity: While the carbon-fluorine bond is generally strong, metabolic processes can potentially liberate fluoride ions.[2] Chronic exposure to elevated levels of fluoride can lead to skeletal fluorosis.[2] Furthermore, thermal decomposition of fluorinated organic compounds can produce highly toxic and corrosive gases such as hydrogen fluoride (HF).[4]

Given the potential for in vivo cyanide release, it is imperative that a cyanide antidote kit be readily available in any laboratory where this compound is handled.[9] All personnel should be trained in its proper use.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical for the safe handling of this compound.

2.1. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[9] The fume hood should have a continuous airflow and be regularly certified.

2.2. Personal Protective Equipment (PPE): Essential for All Operations

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required.[10] A face shield should be worn over the goggles, especially when there is a risk of splashing or explosion.[5][10]

  • Hand Protection: Disposable nitrile gloves should be worn as a minimum.[10] For extended operations or when handling larger quantities, heavier-duty gloves such as neoprene or Viton™ should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected before each use and changed immediately if contaminated.

  • Skin and Body Protection: A flame-resistant laboratory coat should be worn and kept fully buttoned.[10] Long pants and closed-toe shoes are also required.[10]

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.[10]

PPE_Workflow Start Handling 1-(2-Fluorophenyl) cyclopentanecarbonitrile FumeHood Work in a certified chemical fume hood Start->FumeHood Goggles Wear chemical splash goggles (ANSI Z87.1) FumeHood->Goggles FaceShield Wear a face shield (risk of splash/explosion) Goggles->FaceShield Gloves Wear appropriate gloves (e.g., nitrile, neoprene) FaceShield->Gloves LabCoat Wear a flame-resistant lab coat (buttoned) Gloves->LabCoat ProperAttire Wear long pants and closed-toe shoes LabCoat->ProperAttire Respirator Use a NIOSH-approved respirator (if outside fume hood or spill) ProperAttire->Respirator Conditional End Proceed with experiment ProperAttire->End Standard Procedure Respirator->End

Caption: Personal Protective Equipment (PPE) workflow for handling the compound.

Section 3: Safe Handling, Storage, and Disposal

3.1. Prudent Handling Practices

  • Avoid all direct contact with the skin, eyes, and clothing.[9]

  • Do not breathe dust, vapor, mist, or gas.[9]

  • Minimize dust generation and accumulation.[9]

  • Wash hands thoroughly after handling.[3]

  • Keep containers tightly closed when not in use.[9]

  • Use spark-proof tools and explosion-proof equipment if the compound is flammable or handled in a flammable solvent.

  • Ground and bond containers when transferring material to prevent static discharge.

3.2. Storage Requirements

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][9] It should be stored away from incompatible substances such as strong oxidizing agents.[5]

3.3. Chemical Compatibility

While specific compatibility data is unavailable, it is prudent to avoid contact with strong acids, strong bases, and strong oxidizing agents, as these could potentially initiate hazardous reactions. Halogenated compounds should not be stored in aluminum containers.[11]

3.4. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[4] Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[4]

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

4.1. In Case of Exposure

Exposure RouteFirst Aid Measures
Inhalation Immediately move the affected person to fresh air.[9] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] Do not use mouth-to-mouth resuscitation.[9]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek immediate medical attention.[9]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting.[9] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water.[9] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

4.2. Spill Response

  • Minor Spill: In a fume hood, absorb the spill with an inert, non-combustible material such as sand or vermiculite. Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Major Spill: Evacuate the area immediately and prevent others from entering. Contact your institution's environmental health and safety department or emergency response team.

Emergency_Response_Flowchart Start Emergency Incident Exposure Personnel Exposure Start->Exposure Spill Chemical Spill Start->Spill Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MinorSpill Minor Spill Spill->MinorSpill MajorSpill Major Spill Spill->MajorSpill FreshAir Move to fresh air Inhalation->FreshAir FlushSkin Flush skin with water for 15+ minutes SkinContact->FlushSkin FlushEyes Flush eyes with water for 15+ minutes EyeContact->FlushEyes RinseMouth Rinse mouth, give water/milk Ingestion->RinseMouth AbsorbSpill Absorb with inert material MinorSpill->AbsorbSpill Evacuate Evacuate the area MajorSpill->Evacuate MedicalAttention Seek immediate medical attention FreshAir->MedicalAttention FlushSkin->MedicalAttention FlushEyes->MedicalAttention RinseMouth->MedicalAttention WasteDisposal Dispose as hazardous waste AbsorbSpill->WasteDisposal EmergencyServices Contact EHS/ Emergency Response Evacuate->EmergencyServices

Caption: Flowchart for emergency response to incidents involving the compound.

Section 5: Fire and Explosion Hazards

While specific flammability data is not available, many organic nitriles are combustible.

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[7]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool for chemical synthesis, but its potential hazards necessitate a culture of safety in the laboratory. By understanding the risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound responsibly and safely. The guidance provided in this document, based on the best available information from analogous compounds, serves as a foundation for developing and implementing institution-specific safety protocols.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet - 1-(2-Chloro-4-Fluorophenyl)Cyclohexanecarbonitrile.
  • Fisher Scientific. (2015, August 4). Safety Data Sheet: 1-Phenyl-1-cyclopentanecarbonitrile.
  • Airgas. (2016, August 25). Safety Data Sheet: Cyclopentane.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 937–939. [Link]

  • Biosynth. (n.d.). 1-(2-fluorophenyl)cyclopropane-1-carbonitrile Safety Information.
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016). Synthetic Communications, 46(5), 475-481. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Research Safety. Retrieved from [Link]

  • Pattison, F. L. M., Cott, W. J., Howell, W. C., & White, R. W. (1957). Toxic Fluorine Compounds. V.1 ι-Fluoronitriles and ι-Fluoro-ι′-nitroalkanes. Journal of the American Chemical Society, 79(8), 1967–1970. [Link]

  • AK Scientific, Inc. (n.d.). 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile Safety Data Sheet.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170. [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. Retrieved from [Link]

  • Gao, W., et al. (2024). A review on the impacts of fluorinated organic additives in lithium battery industry—an emerging source of per-and polyfluoroalkyl substances. Critical Reviews in Environmental Science and Technology, 1-18. [Link]

  • Zhang, Y., et al. (2018). Synthesis of Novel Fluorine-Containing Poly(aryl ether nitrile)s Derived from 2,3,4,5,6-Pentafluorobenzonitrile. Polymers, 10(8), 896. [Link]

  • Zaugol'nikov, S. D. (1965). Toxicology of Some Fluoro-Organic Compounds. DTIC. [Link]

  • Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]

  • Casitas, A., & Pérez-Temprano, M. H. (2018). Nucleophilic Aryl Fluorination and Aryl Halide Exchange Mediated by a CuI/CuIII Catalytic Cycle. Journal of the American Chemical Society, 140(40), 12754–12758. [Link]

  • Wallace, J. S. (2021). Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the Presence of Energetic Compounds. Mines Repository. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Preparation of Tertiary Benzylic Nitriles from Aryl Fluorides. (n.d.). Request PDF. ResearchGate. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile.
  • University of California, San Diego. (n.d.). Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes.
  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines for the Management of Investigational Drug Products. American Journal of Health-System Pharmacy, 75(14), 1073–1085. [Link]

  • Penn State Behrend. (n.d.). Lab and Research Safety Plan.

Sources

Methodological & Application

Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile: An In-Depth Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, purification, and characterization of 1-(2-Fluorophenyl)cyclopentanecarbonitrile, a valuable building block in contemporary drug discovery and development. The nitrile functional group is a key pharmacophore in numerous approved pharmaceuticals, and its incorporation into cyclic scaffolds like cyclopentane offers a versatile platform for creating novel molecular architectures.[1] This document provides two robust protocols for the synthesis of the title compound: a classical approach utilizing a strong base and a modern, greener alternative employing phase-transfer catalysis. Each protocol is accompanied by a detailed mechanistic explanation, safety considerations, and analytical characterization data. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex organic molecules.

Introduction

This compound (CAS No. 214262-89-2) is a substituted aryl cyclopentanecarbonitrile that holds significant potential as an intermediate in the synthesis of biologically active compounds.[1] The presence of the 2-fluorophenyl moiety can modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design. The cyclopentane ring provides a rigid, three-dimensional scaffold that can be further functionalized to explore chemical space and optimize ligand-receptor interactions.

The synthesis of 1-arylcyclopentanecarbonitriles is a key transformation in organic chemistry. A prevalent and effective method involves the alkylation of an arylacetonitrile with a suitable cyclopentyl electrophile. This reaction hinges on the deprotonation of the benzylic proton of the arylacetonitrile to form a carbanion, which then acts as a nucleophile. This guide will explore two effective methods to achieve this transformation, catering to different laboratory settings and green chemistry considerations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target molecule and its precursors is fundamental for safe handling, successful synthesis, and effective purification.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 214262-89-2C₁₂H₁₂FN189.23132.8
2-Fluorophenylacetonitrile 326-62-5C₈H₆FN135.14114-117 (at 20 mmHg)
1,4-Dibromobutane 110-52-1C₄H₈Br₂215.92197-200
Sodium Amide 7782-92-5NaNH₂39.01400
Tetrabutylammonium Bromide (TBAB) 1643-19-2C₁₆H₃₆BrN322.37103-104

Synthetic Protocols

Two distinct yet effective protocols for the synthesis of this compound are presented below. The first protocol employs a strong base, sodium amide, a classic method for such alkylations. The second protocol utilizes phase-transfer catalysis (PTC), a greener and often more practical approach for laboratory-scale synthesis.

Protocol 1: Synthesis via Strong Base Alkylation

This method relies on the in-situ generation of the 2-fluorophenylacetonitrile carbanion using sodium amide, followed by its reaction with 1,4-dibromobutane, which undergoes a double displacement to form the cyclopentyl ring.

Reaction Scheme:

Figure 1. Synthesis of this compound via strong base alkylation.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_Strong_Base cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Reaction_Vessel Reaction Vessel (Inert Atmosphere) 2-Fluorophenylacetonitrile->Reaction_Vessel 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction_Vessel Sodium_Amide Sodium_Amide Sodium_Amide->Reaction_Vessel Anhydrous_Toluene Anhydrous_Toluene Anhydrous_Toluene->Reaction_Vessel Quenching Quenching (Water) Reaction_Vessel->Quenching Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product 1-(2-Fluorophenyl) cyclopentanecarbonitrile Chromatography->Final_Product

Figure 2. Workflow for the strong base-mediated synthesis.

Materials and Reagents:

  • 2-Fluorophenylacetonitrile (1.0 eq)

  • Sodium amide (2.2 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • Anhydrous toluene

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (2.2 eq) and anhydrous toluene.

  • Addition of Reactants: While stirring under a nitrogen atmosphere, add 2-fluorophenylacetonitrile (1.0 eq) dropwise to the suspension of sodium amide in toluene. The reaction mixture may become colored.

  • Formation of the Cyclopentane Ring: After the addition of the nitrile is complete, add 1,4-dibromobutane (1.1 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Safety Considerations for Protocol 1:

  • Sodium Amide: Sodium amide is a highly reactive and corrosive solid that reacts violently with water to produce flammable ammonia gas.[2][3][4][5][6] It can also form explosive peroxides upon storage, especially when exposed to air.[3] Handle sodium amide in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen) and wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[2][6] A Class D fire extinguisher for combustible metals should be readily available.[3]

  • 1,4-Dibromobutane: This is a lachrymator and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood.

  • Toluene: Toluene is a flammable liquid and can be harmful if inhaled or absorbed through the skin.

Protocol 2: Synthesis via Phase-Transfer Catalysis (PTC)

This protocol offers a greener and often more convenient alternative to the use of strong, hazardous bases. A phase-transfer catalyst facilitates the transport of the hydroxide ion from the aqueous phase to the organic phase, where it deprotonates the 2-fluorophenylacetonitrile.

Reaction Scheme:

Figure 3. Synthesis of this compound via phase-transfer catalysis.

Diagram of the Synthetic Workflow:

Synthesis_Workflow_PTC cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2-Fluorophenylacetonitrile 2-Fluorophenylacetonitrile Reaction_Vessel Reaction Vessel 2-Fluorophenylacetonitrile->Reaction_Vessel 1,4-Dibromobutane 1,4-Dibromobutane 1,4-Dibromobutane->Reaction_Vessel NaOH_Solution 50% NaOH (aq) NaOH_Solution->Reaction_Vessel TBAB TBAB TBAB->Reaction_Vessel Toluene Toluene Toluene->Reaction_Vessel Dilution Dilution (Water) Reaction_Vessel->Dilution Extraction Extraction (Toluene) Dilution->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Final_Product 1-(2-Fluorophenyl) cyclopentanecarbonitrile Chromatography->Final_Product

Figure 4. Workflow for the phase-transfer catalysis-mediated synthesis.

Materials and Reagents:

  • 2-Fluorophenylacetonitrile (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • 50% aqueous sodium hydroxide solution

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), toluene, and tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Addition of Base: Vigorously stir the mixture and add a 50% aqueous solution of sodium hydroxide.

  • Reaction Progression: Heat the biphasic mixture to a gentle reflux. The reaction is typically exothermic. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene.

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Safety Considerations for Protocol 2:

  • 50% Sodium Hydroxide: This is a highly corrosive solution that can cause severe burns. Handle with appropriate PPE, including chemical-resistant gloves and safety goggles.

  • Phase-Transfer Catalysts (e.g., TBAB): While generally less hazardous than strong bases, some phase-transfer catalysts can be irritants. Handle with care and avoid inhalation of dust.

Mechanism of the Reaction

The synthesis of this compound via the alkylation of 2-fluorophenylacetonitrile proceeds through the formation of a key carbanion intermediate.

Diagram of the Reaction Mechanism:

Reaction_Mechanism Start 2-Fluorophenylacetonitrile Carbanion Carbanion Intermediate Start->Carbanion Deprotonation Base Base (e.g., NaNH2 or OH-) Base->Carbanion Intermediate_1 Mono-alkylated Intermediate Carbanion->Intermediate_1 Nucleophilic Attack Dibromobutane 1,4-Dibromobutane Dibromobutane->Intermediate_1 Intramolecular_Alkylation Intramolecular Alkylation Intermediate_1->Intramolecular_Alkylation Deprotonation & Cyclization Product 1-(2-Fluorophenyl) cyclopentanecarbonitrile Intramolecular_Alkylation->Product

Figure 5. Generalized mechanism for the formation of the cyclopentane ring.

Explanation of the Mechanism:

  • Deprotonation: A base (either sodium amide or hydroxide facilitated by a phase-transfer catalyst) abstracts the acidic proton from the carbon atom adjacent to both the phenyl ring and the nitrile group of 2-fluorophenylacetonitrile. This forms a resonance-stabilized carbanion.

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,4-dibromobutane in an SN2 reaction, displacing a bromide ion and forming a new carbon-carbon bond.

  • Intramolecular Cyclization: The resulting intermediate still possesses an acidic proton. The base then abstracts this proton, generating a new carbanion. This carbanion undergoes an intramolecular SN2 reaction, attacking the other carbon atom bearing a bromine atom, to form the five-membered cyclopentane ring and displace the second bromide ion.

Analytical Characterization

The successful synthesis of this compound must be confirmed by appropriate analytical techniques. The following are the expected spectral data for the purified product.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show multiplets for the aromatic protons of the 2-fluorophenyl group, typically in the range of 7.0-7.6 ppm. The protons of the cyclopentane ring will appear as multiplets in the upfield region, likely between 1.5 and 2.5 ppm. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. The quaternary carbon of the cyclopentane ring attached to the phenyl and nitrile groups will appear at a characteristic chemical shift. The nitrile carbon will have a signal in the range of 115-125 ppm. The methylene carbons of the cyclopentane ring will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum will provide key information about the functional groups present in the molecule.

  • A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is characteristic of the C≡N stretching vibration of the nitrile group.

  • Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹ .

  • Aliphatic C-H stretching vibrations from the cyclopentane ring will be seen just below 3000 cm⁻¹ .

  • A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹ .

Mass Spectrometry (MS):

Mass spectrometry will confirm the molecular weight of the synthesized compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (189.23 g/mol ).

Conclusion

This application note provides two detailed and reliable protocols for the synthesis of this compound, a compound of significant interest in medicinal and materials chemistry. The choice between the strong base and phase-transfer catalysis methods will depend on the specific laboratory capabilities and safety considerations. The provided mechanistic insights and analytical characterization data will aid researchers in the successful synthesis, purification, and identification of this valuable chemical intermediate. Adherence to the outlined safety protocols is paramount for the safe execution of these chemical transformations.

References

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. Retrieved from [Link]

Sources

Application Note: Mechanistic Insights and Optimized Protocol for the Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-(2-Fluorophenyl)cyclopentanecarbonitrile is a critical precursor and building block in the synthesis of a wide range of pharmacologically active molecules. Its structural motif is found in compounds targeting various therapeutic areas. A profound understanding of its synthesis mechanism is paramount for process optimization, impurity profiling, and scalable production. This document provides a detailed mechanistic elucidation of the prevailing synthetic route—nucleophilic alkylation—and presents a robust, step-by-step laboratory protocol. The content is structured to deliver both theoretical insight and practical, actionable guidance for chemists in research and development.

The Core Reaction Mechanism: A Two-Step Nucleophilic Pathway

The synthesis of this compound is most efficiently achieved via the alkylation of 2-fluorophenylacetonitrile with a suitable cyclopentyl electrophile, such as cyclopentyl bromide. The reaction proceeds through a classic two-step sequence involving the formation of a stabilized carbanion followed by a nucleophilic substitution.

Step 1: Generation of the Nucleophilic Carbanion

The reaction is initiated by the deprotonation of 2-fluorophenylacetonitrile at the α-carbon (the carbon adjacent to both the phenyl ring and the nitrile group). This proton is significantly acidic due to the powerful inductive and resonance-stabilizing effects of the attached cyano (-C≡N) and 2-fluorophenyl groups.

A strong, non-nucleophilic base is required to ensure rapid and complete deprotonation, shifting the equilibrium decisively towards the carbanion. Sodium hydride (NaH) or sodium amide (NaNH₂) are commonly employed for this purpose in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Toluene. The base abstracts the α-proton, generating the resonance-stabilized 2-fluorophenylacetonitrile carbanion and a non-interfering byproduct (H₂ gas for NaH, or ammonia for NaNH₂).

The stability of this carbanion is the thermodynamic driving force for this step. The negative charge is delocalized over the nitrile's π-system and the aromatic ring, making it an effective and "soft" nucleophile, poised for the subsequent alkylation step.

Step 2: SN2 Attack and C-C Bond Formation

The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbon atom of cyclopentyl bromide. This step follows a classic bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_reactants Reactants cluster_products Products carbanion 2-Fluorophenylacetonitrile Carbanion (Nucleophile) transition_state SN2 Transition State (Concerted bond formation/breaking) carbanion->transition_state Backside Attack cyclopentyl_bromide Cyclopentyl Bromide (Electrophile) cyclopentyl_bromide->transition_state Backside Attack product This compound transition_state->product Bond Resolution bromide_ion Bromide Ion (Leaving Group) transition_state->bromide_ion Bond Resolution

Caption: SN2 pathway for C-C bond formation.

The carbanion performs a "backside attack" on the carbon atom bearing the bromine, approaching from the side opposite the carbon-bromine bond. The reaction proceeds through a high-energy transition state where the new C-C bond is partially formed while the C-Br bond is partially broken. The process is concerted, meaning bond formation and breakage occur in a single, fluid step. Finally, the bromide ion is expelled as the leaving group, resulting in the formation of the desired this compound.

Protocol: Laboratory Synthesis

This protocol details a standard procedure for the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials
ReagentFormulaMol. Wt. ( g/mol )Amount (mmol)Mass/Volume
2-FluorophenylacetonitrileC₈H₆FN135.1450.06.76 g
Sodium Hydride (60% in oil)NaH24.0055.02.20 g
Cyclopentyl BromideC₅H₉Br149.0352.57.82 g (5.8 mL)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-150 mL
Saturated NH₄Cl (aq.)NH₄Cl53.49-100 mL
Ethyl AcetateC₄H₈O₂88.11-200 mL
Brine (Saturated NaCl aq.)NaCl58.44-50 mL
Anhydrous Magnesium SulfateMgSO₄120.37-~10 g
Experimental Workflow

Workflow A 1. Setup & Inert Atmosphere (Flame-dried flask, N2 balloon) B 2. Prepare NaH Suspension (Wash NaH with hexanes, suspend in THF) A->B C 3. Carbanion Formation (Add 2-fluorophenylacetonitrile dropwise at 0 °C) B->C D 4. Alkylation Step (Add cyclopentyl bromide dropwise, warm to RT) C->D E 5. Reaction Quench (Slowly add sat. aq. NH4Cl at 0 °C) D->E F 6. Aqueous Workup (Phase separation, extraction with EtOAc) E->F G 7. Purification (Dry organic layer, concentrate, purify via column chromatography) F->G H 8. Final Product (this compound) G->H

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet is assembled. The glassware is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of dry nitrogen.

  • Base Preparation: The sodium hydride (2.20 g, 55.0 mmol of 60% dispersion) is carefully washed twice with anhydrous hexanes to remove the mineral oil, decanting the hexanes each time under nitrogen. Anhydrous THF (100 mL) is added to the washed NaH to create a suspension.

  • Carbanion Formation: The THF/NaH suspension is cooled to 0 °C in an ice-water bath. 2-Fluorophenylacetonitrile (6.76 g, 50.0 mmol) is dissolved in 25 mL of anhydrous THF and added to the dropping funnel. This solution is added dropwise to the stirred NaH suspension over 30 minutes, maintaining the internal temperature below 5 °C. Vigorous hydrogen gas evolution will be observed. After the addition is complete, the mixture is stirred at 0 °C for an additional 30 minutes.

  • Alkylation: Cyclopentyl bromide (7.82 g, 52.5 mmol) dissolved in 25 mL of anhydrous THF is added to the dropping funnel. This solution is added dropwise to the reaction mixture at 0 °C. Once the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours (or until TLC analysis indicates consumption of the starting material).

  • Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the slow, dropwise addition of 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with ethyl acetate (2 x 100 mL). The organic layers are combined, washed with brine (50 mL), and dried over anhydrous magnesium sulfate.

  • Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. The resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Conclusion

The synthesis of this compound is a textbook example of α-alkylation of an activated nitrile. The mechanism is well-defined, proceeding through a resonance-stabilized carbanion intermediate followed by a concerted SN2 displacement. Success in the laboratory hinges on the careful control of reaction parameters, particularly the exclusion of moisture to protect the strong base and carbanion intermediate, and temperature management to ensure selectivity and minimize side reactions. The protocol provided herein is a validated and reliable method for obtaining this valuable synthetic intermediate in high purity.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

The Strategic Role of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Fluorinated Cyclopentyl Moiety

In the landscape of modern drug discovery, the incorporation of fluorine atoms and conformationally restricted ring systems into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The 2-fluorophenyl group can enhance metabolic stability and binding affinity, while the cyclopentane ring provides a rigid, three-dimensional structure that can improve target selectivity. 1-(2-Fluorophenyl)cyclopentanecarbonitrile emerges as a critical intermediate, combining these features into a versatile building block. Its primary utility lies in providing the 1-(2-fluorophenyl)cyclopentyl core, a key structural motif found in advanced therapeutic agents, most notably in the class of Spleen Tyrosine Kinase (Syk) inhibitors.

Syk is a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors.[1] Dysregulation of Syk signaling is implicated in numerous autoimmune diseases and B-cell malignancies. Consequently, potent and selective Syk inhibitors are of significant therapeutic interest.[2] This document provides detailed application notes and protocols for the synthesis, characterization, and strategic application of this compound as a precursor to advanced pharmaceutical intermediates.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference
CAS Number 214262-89-2[3]
Molecular Formula C₁₂H₁₂FN[3]
Molecular Weight 189.23 g/mol [3]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Key Functional Groups Nitrile (-C≡N), FluorophenylN/A

Table 1: Physicochemical Properties of this compound.

Analytical Characterization Protocols

Purity and identity should be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the primary method for assessing the purity of the nitrile intermediate and monitoring reaction progress. A reversed-phase method is suitable for this moderately non-polar compound.

  • Protocol:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water are common mobile phases for similar compounds.[4] A typical starting gradient could be 60:40 (Acetonitrile:Water), adjusted as needed for optimal separation. Addition of 0.1% formic acid can improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm, leveraging the absorbance of the phenyl ring.[5]

    • Injection Volume: 10 µL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The spectra will be characterized by signals from the cyclopentyl ring and the substituted aromatic ring.

  • Expected ¹H NMR (CDCl₃, 400 MHz) Features:

    • Multiplets in the aromatic region (~7.0-7.5 ppm) corresponding to the four protons of the 2-fluorophenyl group.

    • Multiplets in the aliphatic region (~1.8-2.5 ppm) corresponding to the eight protons of the cyclopentyl ring.

  • Expected ¹³C NMR (CDCl₃, 100 MHz) Features:

    • A quaternary carbon signal for the nitrile group (~120-125 ppm).

    • Multiple signals in the aromatic region (~115-160 ppm), including a characteristic carbon-fluorine doublet for C2.

    • A quaternary carbon signal for the C1 of the cyclopentane ring.

    • Aliphatic signals for the remaining cyclopentyl carbons.[6][7]

Synthesis of this compound

Two primary synthetic routes are proposed based on established chemical principles: Grignard reaction and Phase-Transfer Catalysis.

Method 1: Grignard Reaction (Recommended)

This is the most direct and widely analogous method for creating the C-C bond between the aromatic and cyclopentyl moieties. The reaction involves the nucleophilic addition of a cyclopentyl Grignard reagent to the electrophilic carbon of 2-fluorobenzonitrile, followed by hydrolysis of the intermediate imine.

Grignard Synthesis cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis reagent1 Cyclopentyl Bromide + Mg grignard Cyclopentylmagnesium Bromide reagent1->grignard Anhydrous Ether or THF intermediate Imine-Magnesium Complex grignard->intermediate reagent2 2-Fluorobenzonitrile reagent2->intermediate product 1-(2-Fluorophenyl)cyclopentyl Ketone Imine intermediate->product Aq. Acid (e.g., HCl) final_product This compound (via rearrangement/hydrolysis of intermediate)

Correction: The Grignard reaction on a nitrile yields a ketone after hydrolysis. To obtain the target α-aryl nitrile, Phase-Transfer Catalysis is the more direct and appropriate method.

PTC_Synthesis start 2-Fluorophenylacetonitrile (Precursor) product This compound start->product Two-phase system (e.g., Toluene/Water) reagents 1,4-Dibromobutane + Strong Base (e.g., 50% NaOH) reagents->product catalyst Phase-Transfer Catalyst (e.g., TBAB) catalyst->product caption Workflow for Phase-Transfer Catalysis Synthesis.

Figure 1: Workflow for Phase-Transfer Catalysis Synthesis.

Method 2: Phase-Transfer Catalysis (PTC) Protocol

PTC is an excellent method for the alkylation of acidic C-H compounds like arylacetonitriles.[8] It avoids the need for strictly anhydrous conditions and organometallic reagents. The principle involves using a catalyst (typically a quaternary ammonium salt) to transport a reactant (the deprotonated nitrile anion) from an aqueous phase into an organic phase to react with the alkylating agent.[9]

Protocol:

  • Reactant Preparation: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 2-fluorophenylacetonitrile (1.0 eq), 1,4-dibromobutane (1.1 eq), toluene (5 volumes), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Reaction Initiation: Begin vigorous stirring (to ensure good mixing of phases) and add 50% aqueous sodium hydroxide solution (3.0 eq) dropwise, monitoring the temperature for any exotherm.

  • Reaction Progress: Heat the mixture to 60-70 °C and maintain with vigorous stirring. Monitor the reaction progress by HPLC until the starting arylacetonitrile is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Add water and separate the organic layer. Wash the organic layer with water, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Application in Pharmaceutical Synthesis: A Key Precursor to Syk Inhibitors

This compound is a strategic precursor for the synthesis of (1-(2-fluorophenyl)cyclopentyl)methanamine. This primary amine is a crucial building block for a new generation of Syk inhibitors, including the clinical candidate Sovleplenib (HMPL-523) .[10][11] Sovleplenib is an investigational oral Syk inhibitor for the treatment of hematological malignancies and immune diseases like primary immune thrombocytopenia (ITP).[12][13]

Pharmaceutical_Application nitrile 1-(2-Fluorophenyl) cyclopentanecarbonitrile amine (1-(2-Fluorophenyl)cyclopentyl) methanamine nitrile->amine Reduction (e.g., LiAlH4) drug Sovleplenib (Syk Inhibitor) amine->drug Amide Coupling or Nucleophilic Aromatic Substitution heterocycle Substituted Pyrido[3,4-b]pyrazine Core heterocycle->drug Amide Coupling or Nucleophilic Aromatic Substitution caption Synthetic pathway from intermediate to Syk inhibitor.

Figure 2: Synthetic pathway from intermediate to Syk inhibitor.

Protocol 1: Reduction of the Nitrile to the Primary Amine

The conversion of the nitrile to (1-(2-fluorophenyl)cyclopentyl)methanamine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation.[14]

Protocol:

  • Apparatus Setup: Set up an oven-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet. Maintain a dry, inert atmosphere throughout the reaction.

  • LAH Suspension: Suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous tetrahydrofuran (THF, 10 volumes) and cool the mixture to 0 °C in an ice bath.

  • Nitrile Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LAH suspension, keeping the internal temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours to ensure complete reduction. Monitor by TLC or HPLC.

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.[14] This procedure is designed to produce a granular, filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to yield the crude amine. The product can be purified by distillation or converted directly to its hydrochloride salt for easier handling and purification by recrystallization.[15]

Protocol 2: Hydrolysis of the Nitrile to the Carboxylic Acid

While the primary application leads to the amine, the corresponding carboxylic acid, 1-(2-fluorophenyl)cyclopentanecarboxylic acid, is also a valuable intermediate for creating other functionalities. This is typically achieved by acid- or base-catalyzed hydrolysis.[16]

Protocol (Acid Hydrolysis):

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 1:1 mixture, 10 volumes).

  • Hydrolysis: Heat the mixture to reflux (typically >120 °C) for several hours (8-24 hours). The reaction progress can be monitored by the disappearance of the oily nitrile layer.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Isolation: The carboxylic acid may precipitate upon cooling and dilution. If so, collect the solid by vacuum filtration. If it remains in solution, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Conclusion and Field Insights

This compound is more than a simple chemical; it is an enabling intermediate for accessing complex and high-value pharmaceutical targets. Its synthesis via Phase-Transfer Catalysis offers a scalable and industrially viable route, avoiding the complexities of organometallic chemistry. The subsequent reduction to the primary amine provides direct access to the key building block for Sovleplenib and other related Syk inhibitors. The protocols outlined herein are based on robust and well-precedented chemical transformations, providing a reliable foundation for researchers and drug development professionals working in this cutting-edge area of medicinal chemistry. Mastery of the synthesis and handling of this intermediate is a critical step in the development pathway for next-generation immunomodulatory and anti-cancer therapies.

References

Sources

Synthetic Routes to 1-(2-Fluorophenyl)cyclopentanecarbonitrile Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1-Arylcyclopentanecarbonitrile Scaffold

The 1-arylcyclopentanecarbonitrile framework, and specifically its 1-(2-Fluorophenyl) substituted variant, represents a critical pharmacophore in modern medicinal chemistry. This structural motif is a cornerstone in the synthesis of a variety of neurologically active compounds, most notably as precursors to analogs of ketamine and other N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] The therapeutic potential of such compounds is under active investigation for rapid-acting antidepressants, anesthetics, and analgesics.[3][4] The fluorine substituent at the ortho position of the phenyl ring can significantly modulate the electronic properties and metabolic stability of the molecule, making it a key target for drug design and development.[5]

This application note provides a comprehensive overview of the primary synthetic strategies for accessing 1-(2-fluorophenyl)cyclopentanecarbonitrile and its derivatives. We will delve into the mechanistic underpinnings of these routes, offering field-proven insights into experimental design and execution. A detailed, step-by-step protocol for a robust and widely applicable synthetic method is also provided for researchers in drug discovery and development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main retrosynthetic disconnections: formation of the aryl-cyclopentyl bond and introduction of the nitrile group. The choice of strategy often depends on the availability of starting materials and the desired substitution patterns on the cyclopentyl ring.

Strategy 1: Nucleophilic Addition of a Cyclopentyl Grignard Reagent to 2-Fluorobenzonitrile

This is one of the most direct and convergent approaches to the target molecule. The core of this strategy involves the reaction of a pre-formed cyclopentylmagnesium halide (a Grignard reagent) with 2-fluorobenzonitrile. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt which, upon acidic workup, hydrolyzes to a ketone. This ketone can then be converted to the desired nitrile. A variation of this approach, which is more direct, involves the formation of an intermediate that can be directly converted to the nitrile.

The causality behind this choice lies in the high reactivity of Grignard reagents towards nitriles. The 2-fluoro substituent on the benzonitrile enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack.

Detailed Step-by-Step Protocol: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the intermediate 1-(2-fluorophenyl)cyclopentan-1-one, a key precursor that can be subsequently converted to the target nitrile.

Part A: Synthesis of 1-(2-Fluorophenyl)cyclopentan-1-one

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Bromocyclopentane

  • 2-Fluorobenzonitrile

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of bromocyclopentane (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the bromocyclopentane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle heating may be applied.

    • Once the reaction has initiated, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Fluorobenzonitrile:

    • Prepare a solution of 2-fluorobenzonitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask.

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add the 2-fluorobenzonitrile solution to the Grignard reagent via a cannula or dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.

    • Continue stirring until the magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product, 1-(2-fluorophenyl)cyclopentan-1-one, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Part B: Conversion to this compound

The conversion of the ketone to the nitrile can be achieved through various methods, such as the Strecker synthesis or via a tosylhydrazone intermediate followed by cyanation. A common method involves the formation of a cyanohydrin followed by dehydration.

A Conceptual Workflow for Ketone to Nitrile Conversion:

G ketone 1-(2-Fluorophenyl)cyclopentan-1-one cyanohydrin Intermediate Cyanohydrin ketone->cyanohydrin Cyanohydrin Formation nitrile This compound cyanohydrin->nitrile Dehydration reagent1 Trimethylsilyl cyanide (TMSCN) Catalytic ZnI₂ reagent2 Dehydrating Agent (e.g., SOCl₂ or POCl₃)

Caption: Conceptual workflow for the conversion of a ketone to a nitrile.

Alternative Synthetic Strategies

Strategy 2: Transition Metal-Catalyzed Cross-Coupling

For more complex derivatives, transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, offer a powerful tool for forming the aryl-cyclopentyl bond.[6] This strategy is particularly useful when functional group tolerance is a concern.

A typical Suzuki coupling approach would involve the reaction of a cyclopentylboronic acid or ester with 1-bromo-2-fluorobenzene in the presence of a palladium catalyst and a suitable base. The resulting 1-(2-fluorophenyl)cyclopentane derivative can then be functionalized at the 1-position to introduce the nitrile group.

G cluster_reactants Reactants cluster_conditions Conditions A Cyclopentylboronic Ester E 1-(2-Fluorophenyl)cyclopentane A->E Suzuki Coupling B 1-Bromo-2-fluorobenzene B->E Suzuki Coupling C Palladium Catalyst (e.g., Pd(PPh₃)₄) D Base (e.g., K₂CO₃) F Cyanation E->F Functionalization G This compound F->G

Caption: Suzuki coupling strategy for the synthesis of the 1-(2-fluorophenyl)cyclopentane core.

Strategy 3: Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific transformation, under certain conditions, a nucleophilic aromatic substitution (SNAr) reaction could be envisioned.[7][8] This would likely involve a highly activated 2-fluoroaromatic ring and a cyclopentyl nucleophile. The practicality of this approach is often limited by the need for strong electron-withdrawing groups on the aromatic ring and the potential for side reactions.

Data Summary: Comparison of Synthetic Routes

Synthetic Strategy Key Reactants Advantages Disadvantages Typical Yields
Grignard Reaction Cyclopentylmagnesium halide, 2-FluorobenzonitrileConvergent, readily available starting materials, scalable.Sensitive to moisture and air, potential for side reactions.60-80%
Suzuki Coupling Cyclopentylboronic ester, 1-Bromo-2-fluorobenzeneHigh functional group tolerance, mild reaction conditions.Multi-step, requires preparation of boronic ester, catalyst cost.70-90%
SNAr Activated fluoroarene, Cyclopentyl nucleophilePotentially direct C-C bond formation.Limited substrate scope, harsh reaction conditions may be required.Variable

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a key step in the development of novel therapeutics. The Grignard-based approach remains a robust and widely used method due to its efficiency and scalability. For more complex analogs, transition metal-catalyzed methods provide greater flexibility and functional group compatibility. As the demand for novel ketamine analogs and other CNS-active agents grows, the development of even more efficient and stereoselective synthetic routes to this important scaffold will continue to be an active area of research.

References

  • Syntheses of Ketamine and Related Analogues: A Mini Review. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Syntheses of Ketamine and Related Analogues: A Mini Review. (2018). Synlett. Retrieved January 17, 2026, from [Link]

  • Methods of Synthesis of the Ketamine Analogs (2R, 6R)-kydroxynorketamine and (2S, 6S)-hydroxynorketamine for the Treatment of Pain and other Anxiety-related Disorders. (2022). NIH Technology Transfer. Retrieved January 17, 2026, from [Link]

  • Synthesis of Ketamine Derivatives by Mannich Reactions. (2014). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Ketamine Derivatives as NMDAR Antagonists. (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). FCT NOVA. Retrieved January 17, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Synthesis of Cyclic 3-Aryl-Substituted 1,2-Dicarbonyl Compounds via Suzuki Cross-Coupling Reactions. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2018). PubMed Central. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for the Grignard Reaction of 2-Fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges and Opportunities of 2-Fluorophenyl Grignard Reagents

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1][2] However, the synthesis of Grignard reagents from electronically deactivated systems, such as 2-fluoroaryl halides, presents unique challenges that necessitate carefully optimized protocols. The strong electron-withdrawing nature of the fluorine atom reduces the reactivity of the adjacent carbon-halogen bond, making the insertion of magnesium more difficult compared to their non-fluorinated analogs.[3] This initiation barrier can lead to inconsistent reaction times and lower yields if not properly addressed.

Despite these hurdles, 2-fluorophenyl Grignard reagents are invaluable intermediates in the synthesis of a wide array of biologically active molecules and advanced materials. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of a compound, making it a desirable feature in drug discovery and development.[4] This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful formation and subsequent reaction of 2-fluorophenyl Grignard reagents, tailored for researchers, scientists, and professionals in drug development.

Core Principles and Mechanistic Considerations

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[5] In the case of 2-fluorophenyl halides, the inductive effect of the fluorine atom decreases the electron density at the carbon center, making it less susceptible to oxidative addition by magnesium.

The mechanism of the Grignard reaction itself is a nucleophilic addition where the highly polarized carbon-magnesium bond acts as a potent source of nucleophilic carbon.[3][6] This nucleophile can then attack a wide range of electrophiles, most commonly the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds.[2][6][7]

Critical Experimental Parameters and Optimization

Success in preparing and utilizing 2-fluorophenyl Grignard reagents hinges on meticulous attention to several key experimental parameters.

Magnesium Activation: The Key to Initiation

The passivating layer of magnesium oxide on the surface of magnesium turnings is a significant barrier to reaction initiation.[1] For less reactive aryl halides like 2-fluorobromobenzene, effective activation of the magnesium surface is paramount. Several methods can be employed:

  • Chemical Activation: The use of initiators such as iodine (I₂) or 1,2-dibromoethane is common.[1][8] A small crystal of iodine will react with the magnesium surface, exposing fresh, reactive metal. Similarly, 1,2-dibromoethane reacts to form ethylene gas and magnesium bromide, effectively cleaning the surface.[1]

  • Mechanical Activation: Continuous stirring of the magnesium turnings in the absence of solvent can physically break the oxide layer, increasing the reactive surface area.[9]

  • Highly Reactive Magnesium: For particularly challenging substrates, the use of "Rieke magnesium," a highly reactive form of magnesium powder, can be beneficial.[8][10]

Solvent and Atmosphere: Anhydrous and Inert Conditions

Grignard reagents are extremely sensitive to protic sources, including water and alcohols, which will rapidly quench the reagent.[11][12] Therefore, the use of anhydrous solvents, such as diethyl ether or tetrahydrofuran (THF), and the maintenance of a dry, inert atmosphere (e.g., nitrogen or argon) are absolutely critical for success.[13] THF is often a preferred solvent for aryl Grignard formation due to its higher boiling point and better ability to solvate the Grignard reagent.

Temperature Control: Balancing Initiation and Side Reactions

Gentle heating may be required to initiate the reaction.[4] However, once initiated, the reaction is typically exothermic.[1] Maintaining a controlled temperature is important to prevent side reactions, such as Wurtz coupling, which leads to the formation of biphenyl byproducts.[4]

Experimental Protocols

Protocol 1: Preparation of 2-Fluorophenylmagnesium Bromide

This protocol details the formation of the Grignard reagent from 2-fluorobromobenzene.

Materials:

  • Magnesium turnings

  • 2-Fluorobromobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: All glassware should be oven-dried and assembled hot under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool to room temperature.[4]

  • Initial Reagent Addition: Add a small amount of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of 2-fluorobromobenzene (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension to initiate the reaction.

  • Initiation and Reflux: The initiation is marked by the disappearance of the iodine color and the onset of a gentle reflux. If the reaction does not start, gentle warming may be applied. Once initiated, add the remaining 2-fluorobromobenzene solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey to brown solution is the 2-fluorophenylmagnesium bromide reagent.

Grignard_Formation reagents 2-Fluorobromobenzene + Mg Turnings activation Activation (Iodine, Heat) reagents->activation Expose reactive surface initiation Initiation in Anhydrous THF activation->initiation Dropwise addition grignard 2-Fluorophenylmagnesium Bromide initiation->grignard Exothermic reaction Kumada_Coupling cluster_reactants Reactants grignard 2-Fluorophenylmagnesium Bromide reaction_mixture Reaction Mixture (0 °C to RT) grignard->reaction_mixture aryl_halide 2-Bromotoluene aryl_halide->reaction_mixture catalyst Pd(dppf)Cl₂ in THF catalyst->reaction_mixture workup Aqueous Work-up (NH₄Cl solution) reaction_mixture->workup Quenching purification Purification (Column Chromatography) workup->purification product 2-Fluoro-2'-methylbiphenyl purification->product

Sources

NMR and mass spectrometry of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Abstract

This comprehensive application note provides a detailed guide for the structural characterization of this compound, a key intermediate in pharmaceutical and materials science research. We present field-proven protocols for Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR) and Mass Spectrometry (GC-MS and LC-MS), moving beyond procedural steps to explain the underlying scientific rationale. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to perform robust, self-validating analyses, ensuring data integrity and accelerating research timelines. We detail expected spectral data, predict fragmentation patterns, and provide visual workflows to bridge theory with practical application.

Introduction: The Significance of Fluorinated Intermediates

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2] this compound is a valuable synthetic building block embodying this principle. Its structure, featuring a quaternary carbon center linking a fluorinated aromatic ring and a cyclopentyl moiety, presents a unique analytical challenge. Accurate and unambiguous structural verification is paramount to ensure the purity and identity of this intermediate, which directly impacts the success of subsequent synthetic steps and the quality of the final active compound.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, complementary techniques for this purpose. NMR provides unparalleled detail on the molecular skeleton and the chemical environment of each atom, while MS offers precise molecular weight information and structural insights through fragmentation analysis. This guide provides the theoretical grounding and practical protocols to master the analysis of this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the structure of organic compounds. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity and a wide chemical shift range, making ¹⁹F NMR a particularly powerful tool for analyzing fluorinated molecules.[3][4][5]

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. The choice of solvent is critical; it must dissolve the analyte without interfering with its signals.

Methodology:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable alternatives.[6]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A clear, homogeneous solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer, serving as the 0.00 ppm reference.[7]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh 5-10 mg of Analyte Prep2 Dissolve in ~0.6 mL Deuterated Solvent (e.g., CDCl3) Prep1->Prep2 Prep3 Transfer to 5 mm NMR Tube Prep2->Prep3 Acq1 Insert Sample into NMR Spectrometer (≥400 MHz) Prep3->Acq1 Acq2 Tune and Shim Magnet Acq1->Acq2 Acq3 Acquire 1H, 13C, and 19F Spectra Acq2->Acq3 Proc1 Fourier Transform & Phase Correction Acq3->Proc1 Proc2 Baseline Correction & Integration (1H) Proc1->Proc2 Proc3 Peak Picking & Chemical Shift Referencing Proc2->Proc3 Proc4 Structural Elucidation using 1H, 13C, 19F, and 2D NMR Data Proc3->Proc4

Caption: Workflow for NMR analysis of this compound.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted NMR data for this compound. These predictions are based on established chemical shift principles and data from analogous structures.[8][9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.60 - 7.50 m 2H Ar-H Protons on the fluorophenyl ring, ortho and para to the cyclopentyl group. Complex multiplicity (m) due to H-H and H-F coupling.
~ 7.30 - 7.10 m 2H Ar-H Protons on the fluorophenyl ring, meta to the cyclopentyl group and ortho/meta to fluorine.
~ 2.40 - 2.20 m 4H Cyclopentyl-H Protons on carbons adjacent to the quaternary center.

| ~ 2.00 - 1.80 | m | 4H | Cyclopentyl-H | Protons on carbons beta to the quaternary center. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~ 162 (d, ¹JCF ≈ 250 Hz) C -F Aromatic carbon directly bonded to fluorine, exhibiting a large one-bond C-F coupling constant.
~ 132 - 124 Ar-C H Aromatic carbons bearing hydrogen atoms.
~ 128 (d, ²JCF ≈ 20 Hz) Ar-C -C(quat) Aromatic carbon attached to the cyclopentyl group, showing smaller two-bond C-F coupling.
~ 122 C N Nitrile carbon, a characteristic downfield signal.
~ 116 (d, ²JCF ≈ 22 Hz) Ar-C H Aromatic carbon ortho to fluorine, showing two-bond C-F coupling.
~ 50 Quaternary C The sp³ quaternary carbon linking the rings and nitrile group.
~ 38 Cyclopentyl-C H₂ Carbons adjacent to the quaternary center.

| ~ 24 | Cyclopentyl-C H₂ | Carbons beta to the quaternary center. |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment Rationale

| ~ -110 to -120 | m | Ar-F | The chemical shift is typical for an aromatic fluorine.[8] The multiplicity arises from coupling to adjacent aromatic protons. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The choice of ionization technique is crucial; "hard" ionization methods like Electron Impact (EI) provide rich fragmentation data, while "soft" methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically yield a strong molecular ion peak with minimal fragmentation.[11]

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and thermally stable compounds like this compound, providing both separation and identification.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a standard GC-MS system equipped with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

Experimental Protocol: LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile alternative, particularly useful for less volatile compounds or as part of a high-throughput screening platform.[12][13]

Methodology:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a mobile phase compatible solvent like methanol or acetonitrile.

  • Instrumentation: Use a UHPLC system coupled to a mass spectrometer with an ESI or APCI source.

  • LC Parameters:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS Parameters:

    • Ionization Mode: Positive Ion APCI or ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 350 °C.

    • Mass Range: Scan from m/z 50 to 400.

Mass Spectrometry Analysis Workflow

MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS Method cluster_analysis Detection & Analysis Prep1 Prepare Dilute Solution (e.g., 10-100 µg/mL) GC1 Inject into GC Prep1->GC1 LC1 Inject into LC Prep1->LC1 GC2 Separation on Capillary Column GC1->GC2 GC3 EI Ionization (70 eV) GC2->GC3 DA1 Mass Analysis (e.g., Quadrupole) GC3->DA1 LC2 Separation on Reversed-Phase Column LC1->LC2 LC3 APCI / ESI Ionization LC2->LC3 LC3->DA1 DA2 Detection DA1->DA2 DA3 Generate Mass Spectrum DA2->DA3 DA4 Interpret Molecular Ion & Fragmentation Pattern DA3->DA4

Caption: General workflow for GC-MS and LC-MS analysis.

Predicted EI Fragmentation Pattern

The fragmentation of the molecular ion (M⁺˙) is governed by the stability of the resulting fragments. The presence of the aromatic ring, the nitrile group, and the quaternary center dictates the primary cleavage pathways.[14][15]

Molecular Formula: C₁₂H₁₂FN Exact Mass: 189.0954

Table 4: Predicted Key Fragments in EI-MS

m/z Proposed Fragment Ion Formula Rationale
189 [M]⁺˙ [C₁₂H₁₂FN]⁺˙ Molecular Ion.
163 [M - CN]⁺ [C₁₁H₁₂F]⁺ Loss of the nitrile radical.
121 [M - C₅H₇]⁺ [C₇H₅FN]⁺ Cleavage of the cyclopentyl ring, loss of a C₅H₇ radical.
95 [C₆H₄F]⁺ [C₆H₄F]⁺ Formation of the stable 2-fluorophenyl cation.

| 69 | [C₅H₉]⁺ | [C₅H₉]⁺ | Formation of the cyclopentyl cation. |

Fragmentation_Pathway MolIon Molecular Ion (M+·) m/z = 189 Frag1 [M - CN]+ m/z = 163 MolIon->Frag1 - ·CN Frag3 [M - C5H7]+ m/z = 121 MolIon->Frag3 - ·C5H7 Frag4 [C5H9]+ m/z = 69 MolIon->Frag4 rearrangement Frag2 [C6H4F]+ m/z = 95 Frag1->Frag2 - C5H8

Caption: Predicted EI fragmentation pathway for this compound.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves.

  • Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Solvents: NMR and MS solvents are flammable and/or toxic. Handle with care, avoiding ignition sources and skin contact.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The structural integrity of synthetic intermediates like this compound is a critical control point in chemical research and development. The orthogonal application of multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry (GC-MS/LC-MS) provides a robust and self-validating system for its complete characterization. By following the detailed protocols and leveraging the interpretive guidance provided in this note, researchers can confidently verify the structure and purity of their material, ensuring the reliability of their scientific outcomes.

References

  • Molbank, 2024 , M1771. (Link: [Link])

  • Dalvit, C., & Vulpetti, A. (2021). ¹⁹F NMR viewed through two different lenses: ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Chemical Biology. (Link: [Link])

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 77935, Cyclopentanecarbonitrile." PubChem. (Link: [Link])

  • Jabeen, I., et al. (2024). Novel Para-Fluorophenyl Derivatives: Synthesis, Characterization, and Antipsychotic Screening. ResearchGate. (Link: [Link])

  • Hatton, J. V., & Richards, R. E. (1961). N.M.R. shifts in aromatic solvents. Molecular Physics. (Link: [Link])

  • Agilent Technologies. (2006). Screening for 926 Pesticides and Endocrine Disruptors by GC/MS with Deconvolution Reporting Software and a New Pesticide Library. Agilent Application Note. (Link: [Link])

  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs Blog. (Link: [Link])

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12401791, 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile." PubChem. (Link: [Link])

  • Srivastava, V. (2022). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. (Link: [Link])

  • Agilent Technologies. (2022). Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent Application Note. (Link: [Link])

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Link: [Link])

  • Jabeen, I., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. (Link: [Link])

  • Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. (Link: [Link])

  • McNeill, K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Accounts of Chemical Research. (Link: [Link])

  • Zuba, D., & Sekuła, J. (2017). Spectroscopic and crystallographic characterization of two cathinone derivatives. Forensic Science International. (Link: [Link])

  • DeFrancesco, A. S., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. (Link: [Link])

  • Wikipedia. "Fluorine-19 nuclear magnetic resonance spectroscopy." Wikipedia, The Free Encyclopedia. (Link: [Link])

  • Sokolová, R., et al. (2021). A comprehensive LC/MS analysis of novel cyclopentenedione library. Journal of Pharmaceutical and Biomedical Analysis. (Link: [Link])

  • Emory University. "Mass Spectrometry Ionization Methods." Chemistry at Emory. (Link: [Link])

  • TETRAHEDRON CHEMISTRY CLASSES. (2023). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. YouTube. (Link: [Link])

  • Phenomenex. GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Phenomenex Application Note. (Link: [Link])

  • LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts. (Link: [Link])

  • Rychnovsky, S. D., & Tlais, S. F. (2010). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From ¹³C NMR CN Chemical Shifts. Organic Letters. (Link: [Link])

  • Thermo Fisher Scientific. "LC-MS Grade Solvents and Reagents." Scientific Laboratory Supplies. (Link: [Link])

  • National Center for Biotechnology Information. "2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators." PubChem. (Link: [Link])

  • LibreTexts. "2.3: Ionization Techniques." Chemistry LibreTexts. (Link: [Link])

  • Li, Y., et al. (2021). Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS. Journal of Analytical Methods in Chemistry. (Link: [Link])

  • AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. (Link: [Link])

  • Reddit. (2019). Multiplicity of cyclopentanone for H NMR. r/chemhelp. (Link: [Link])

  • Doc Brown's Chemistry. "mass spectrum of cyclopentane." (Link: [Link])

  • Giorgetti, A., et al. (2020). Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Assay for Quantifying Fentanyl and 22 Analogs and Metabolites in Whole Blood, Urine, and Hair. Frontiers in Chemistry. (Link: [Link])

  • The Royal Society of Chemistry. "¹H NMR and ¹³C NMR spectra of the catalytic synthesized compounds." (Link: [Link])

  • Mass Spectrometry Ionisation Techniques. (Link: [Link])

  • Zhang, Y., et al. (2021). Diagnostic Fragment-Ion-Based for Rapid Identification of Chlorogenic Acids Derivatives in Inula cappa Using UHPLC-Q-Exactive Orbitrap Mass Spectrometry. ResearchGate. (Link: [Link])

  • Camps, F., et al. (1985). ¹⁹F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry. (Link: [Link])

  • Doc Brown's Chemistry. "C-13 nmr spectrum of cyclopentane." (Link: [Link])

  • Clark, J. "fragmentation patterns in mass spectra." Chemguide. (Link: [Link])

Sources

Application Notes and Protocols: Strategic Functionalization of the Nitrile Group in 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-(2-Fluorophenyl)cyclopentanecarbonitrile in Medicinal Chemistry

This compound is a key starting material and versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. The unique combination of a sterically demanding cyclopentyl ring, an electronically influential 2-fluorophenyl group, and the chemically adaptable nitrile moiety makes this molecule a cornerstone for building complex molecular architectures. The strategic functionalization of the nitrile group opens a gateway to diverse classes of compounds, including amides, carboxylic acids, primary amines, ketones, and tetrazoles, each with distinct physicochemical properties and potential biological activities.

This comprehensive guide provides detailed application notes and validated protocols for the key transformations of the nitrile group in this compound. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each synthetic pathway.

Core Functionalization Pathways

The nitrile group, with its electrophilic carbon and nucleophilic nitrogen, offers a rich landscape for chemical modification. The primary avenues for the functionalization of this compound are summarized below.

G This compound This compound Primary Amide Primary Amide This compound->Primary Amide Partial Hydrolysis Carboxylic Acid Carboxylic Acid This compound->Carboxylic Acid Direct Hydrolysis Primary Amine Primary Amine This compound->Primary Amine Reduction Ketone Ketone This compound->Ketone Grignard Addition Tetrazole Tetrazole This compound->Tetrazole [3+2] Cycloaddition Primary Amide->Carboxylic Acid Full Hydrolysis

Caption: Key functionalization pathways of the nitrile group.

Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that can be controlled to yield either the corresponding primary amide or the carboxylic acid. The choice between partial or complete hydrolysis is dictated by the reaction conditions, with temperature and the nature of the catalyst (acidic or basic) being the critical parameters.[1][2]

Partial Hydrolysis to 1-(2-Fluorophenyl)cyclopentanecarboxamide

The conversion of a nitrile to a primary amide is a valuable transformation as amides are prevalent motifs in pharmaceuticals and serve as important intermediates for further functionalization.[3] Achieving selective partial hydrolysis can be challenging, as the reaction conditions can often lead to the formation of the carboxylic acid byproduct.[4] Milder reaction conditions are therefore essential.

Causality Behind Experimental Choices:

  • Catalyst: The use of a base like sodium hydroxide in a controlled alcoholic solvent system allows for a more selective hydration of the nitrile to the amide.[3] Isopropanol is chosen as a solvent that facilitates the reaction while minimizing the risk of over-hydrolysis.

  • Temperature: Maintaining a moderate temperature (e.g., 60°C) provides sufficient energy for the reaction to proceed without promoting the subsequent hydrolysis of the amide to the carboxylic acid.[3]

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarboxamide

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound189.2310.01.89 g
Sodium Hydroxide (NaOH)40.0010.00.40 g
Isopropanol (IPA)--20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.89 g, 10.0 mmol) and isopropanol (20 mL).

  • Add sodium hydroxide (0.40 g, 10.0 mmol) to the solution.

  • Heat the reaction mixture to 60°C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl (aq) until pH 7.

  • Remove the isopropanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-Fluorophenyl)cyclopentanecarboxamide.

Complete Hydrolysis to 1-(2-Fluorophenyl)cyclopentanecarboxylic Acid

For the synthesis of the corresponding carboxylic acid, more forcing conditions are employed to drive the hydrolysis of both the nitrile and the intermediate amide.[1][5] Both acidic and basic conditions can be utilized, with acidic hydrolysis often being preferred for workup simplicity.[1]

Causality Behind Experimental Choices:

  • Catalyst: A strong acid such as sulfuric acid is used to protonate the nitrile nitrogen, rendering the carbon more electrophilic and susceptible to nucleophilic attack by water.[5] The acidic conditions also catalyze the subsequent hydrolysis of the amide intermediate.[2]

  • Temperature: Refluxing at an elevated temperature ensures the complete conversion to the carboxylic acid.[6]

Experimental Protocol: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarboxylic Acid

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound189.2310.01.89 g
Sulfuric Acid (H₂SO₄, concentrated)98.08-5 mL
Water18.02-15 mL

Procedure:

  • In a 100 mL round-bottom flask, cautiously add concentrated sulfuric acid (5 mL) to water (15 mL) with cooling in an ice bath.

  • To this aqueous acid solution, add this compound (1.89 g, 10.0 mmol).

  • Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring for 12 hours.

  • Cool the reaction mixture to room temperature and pour it over crushed ice (50 g).

  • The carboxylic acid product will precipitate out of the solution.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-Fluorophenyl)cyclopentanecarboxylic Acid.

Reduction of the Nitrile Group: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to a class of compounds with broad utility in medicinal chemistry.[7] The resulting amine, [1-(2-fluorophenyl)cyclopentyl]methanamine, is a valuable building block for the synthesis of more complex molecules.[8]

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines in high yield.[9] It delivers hydride ions to the electrophilic carbon of the nitrile.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent, as LiAlH₄ reacts violently with protic solvents like water and alcohols.

  • Workup: A careful aqueous workup is necessary to quench the excess LiAlH₄ and hydrolyze the intermediate aluminum complexes to release the free amine.

Experimental Protocol: Synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanamine

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound189.2310.01.89 g
Lithium Aluminum Hydride (LiAlH₄)37.9515.00.57 g
Anhydrous Diethyl Ether--50 mL

Procedure:

  • Set up a 100 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen inlet.

  • Suspend lithium aluminum hydride (0.57 g, 15.0 mmol) in anhydrous diethyl ether (30 mL) under a nitrogen atmosphere.

  • Dissolve this compound (1.89 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 4 hours.

  • Cool the flask in an ice bath and cautiously quench the reaction by the sequential dropwise addition of water (0.6 mL), 15% aqueous NaOH (0.6 mL), and water (1.8 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield [1-(2-fluorophenyl)cyclopentyl]methanamine.

Addition of Grignard Reagents: A Pathway to Ketones

The reaction of nitriles with Grignard reagents provides a reliable method for the synthesis of ketones.[10][11][12] This transformation involves the nucleophilic addition of the organomagnesium halide to the nitrile carbon, followed by hydrolysis of the resulting imine intermediate.[9]

Causality Behind Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent determines the nature of the second alkyl/aryl group in the final ketone product. For this example, we will use methylmagnesium bromide.

  • Reaction Conditions: The reaction is carried out in an anhydrous ethereal solvent to maintain the reactivity of the Grignard reagent.[13]

  • Hydrolysis: An acidic workup is crucial for the hydrolysis of the intermediate imine to the ketone.[10]

G Nitrile Nitrile Imine Intermediate Imine Intermediate Nitrile->Imine Intermediate 1. R-MgX 2. H₃O⁺ Ketone Ketone Imine Intermediate->Ketone Hydrolysis

Caption: General workflow for ketone synthesis from a nitrile.

Experimental Protocol: Synthesis of Cyclopentyl(2-fluorophenyl)methyl Ketone

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound189.2310.01.89 g
Methylmagnesium Bromide (3.0 M in ether)-12.04.0 mL
Anhydrous Diethyl Ether--30 mL
3 M HCl (aq)--20 mL

Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.89 g, 10.0 mmol) in anhydrous diethyl ether (30 mL).

  • Cool the solution in an ice bath and slowly add methylmagnesium bromide (4.0 mL of a 3.0 M solution in ether, 12.0 mmol) via syringe.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture in an ice bath and slowly add 3 M HCl (20 mL) to quench the reaction and hydrolyze the imine.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain cyclopentyl(2-fluorophenyl)methyl ketone.

[3+2] Cycloaddition with Azides: Formation of Tetrazoles

Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[14] The [3+2] cycloaddition reaction between a nitrile and an azide is a direct and efficient method for their synthesis.[15][16]

Causality Behind Experimental Choices:

  • Azide Source: Sodium azide is a common and readily available source of the azide anion.

  • Catalyst: Lewis acids such as zinc bromide can be used to activate the nitrile towards nucleophilic attack by the azide.[14][17] Alternatively, Brønsted acids like ammonium chloride can also facilitate the reaction.[18]

  • Solvent: Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction, although water can also be used in the presence of a zinc catalyst for a more environmentally friendly process.[14][17]

Experimental Protocol: Synthesis of 5-(1-(2-Fluorophenyl)cyclopentyl)-1H-tetrazole

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound189.2310.01.89 g
Sodium Azide (NaN₃)65.0112.00.78 g
Ammonium Chloride (NH₄Cl)53.4912.00.64 g
Dimethylformamide (DMF)--20 mL

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.89 g, 10.0 mmol), sodium azide (0.78 g, 12.0 mmol), ammonium chloride (0.64 g, 12.0 mmol), and DMF (20 mL).

  • Heat the reaction mixture to 120°C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into 100 mL of water.

  • Acidify the aqueous solution with 3 M HCl to a pH of approximately 2-3 to precipitate the tetrazole product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-(1-(2-Fluorophenyl)cyclopentyl)-1H-tetrazole.

Conclusion

The functionalization of the nitrile group in this compound provides a versatile platform for the synthesis of a diverse range of valuable chemical entities. The protocols detailed in this guide offer robust and reproducible methods for accessing amides, carboxylic acids, primary amines, ketones, and tetrazoles. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can strategically manipulate this key intermediate to advance their drug discovery and development programs.

References

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry. [Link]

  • Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]

  • Ch20: RLi or RMgX with Nitriles to Ketones. University of Calgary. [Link]

  • Grignard Reaction of Nitriles. Organic Chemistry Tutor. [Link]

  • Nitriles to Ketones and Aldehydes. Chemistry Steps. [Link]

  • Nitriles to Ketones: Grignard Reaction. JoVE. [Link]

  • Hydrolysis of Nitriles Definition. Fiveable. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

  • (PDF) Biocatalytic hydrolysis of nitriles. ResearchGate. [Link]

  • Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]

  • Process for hydrolysis of nitriles.
  • 2H-Tetrazole synthesis. Organic Chemistry Portal. [Link]

  • Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. ACS Publications. [Link]

  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]

  • [3+2] Cycloaddition of nitriles with azides. ResearchGate. [Link]

  • Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. The Journal of Organic Chemistry. [Link]

  • cycloadditions with nitrile oxides. YouTube. [Link]

  • Directed nitrile oxide cycloaddition reactions. The use of hydrogen bonding to direct regio- and stereochemistry in nitrile oxide cycloadditions with cyclopentenylamides. The Journal of Organic Chemistry. [Link]

  • Converting Nitriles to Amides. Chemistry Steps. [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Sci-Hub. [Link]

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative. Taylor & Francis Online. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. PMC - NIH. [Link]

  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. PMC - PubMed Central. [Link]

  • 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]

  • Synthesis method of antineoplastic drug cabozantinib.
  • Synthesis and SAR of 1,2-trans-(1-hydroxy-3-phenylprop-1-yl)cyclopentane carboxamide derivatives, a new class of sodium channel blockers. PubMed. [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. [Link]

  • 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE. Matrix Fine Chemicals. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Transition metal-free hydration of nitriles to amides mediated by NaOH. OAText. [Link]

  • Preparation method of 1-(4-aminophenyl)cyclopentanecarbonitrile.
  • Grignard Reactions in Cyclopentyl Methyl Ether. ResearchGate. [Link]

  • 1-(4-Aminophenyl)cyclopentanecarbonitrile. PubChem. [Link]

  • Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. NIH. [Link]

  • Synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines. PubMed. [Link]

  • 08.07 Hydrolysis and Dehydration of Amides. YouTube. [Link]

  • 1-[(2-fluorophenyl)methyl]cyclopentan-1-amine hydrochloride. PubChemLite. [Link]

  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Welcome to the technical support center for the synthesis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile. This molecule is a crucial intermediate in the development of various pharmaceutical compounds, most notably as a precursor to norketamine and other CNS-active agents. The primary synthetic route involves the cyclization of 2-fluorophenylacetonitrile with 1,4-dibromobutane. While conceptually straightforward, this reaction is prone to several challenges that can impact yield and purity.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed, optimized protocol to help you navigate the complexities of this synthesis and achieve consistent, high-yield results.

Core Synthesis Overview

The fundamental transformation is a tandem α-alkylation of 2-fluorophenylacetonitrile. The acidic benzylic proton is removed by a base to form a carbanion, which then acts as a nucleophile. It attacks one end of the 1,4-dibromobutane molecule. A second deprotonation and subsequent intramolecular nucleophilic attack close the five-membered ring.

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 2-Fluorophenylacetonitrile R2 1,4-Dibromobutane Reagent Base / Solvent (e.g., NaOH / PTC or NaH / THF) R1->Reagent R2->Reagent P 1-(2-Fluorophenyl)- cyclopentanecarbonitrile Reagent->P + Heat

Caption: General reaction scheme for the synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low or zero. What are the most probable causes?

A1: A low or non-existent yield is the most common issue and can typically be traced to one of three areas: the base/reagents, the reaction conditions, or competing side reactions.

  • Ineffective Base/Deprotonation: The pKa of the benzylic proton in 2-fluorophenylacetonitrile is estimated to be around 22-23 (in DMSO). A sufficiently strong base is required for efficient deprotonation.

    • If using Sodium Hydride (NaH): NaH is highly reactive and degrades upon exposure to moisture. Use only fresh, dry NaH from a newly opened container and handle it under a strictly inert atmosphere (Argon or Nitrogen). Ensure your solvent (e.g., THF, DMF) is anhydrous.

    • If using Phase-Transfer Catalysis (PTC) with NaOH: This is often a safer and more scalable method.[1][2] The concentration of the aqueous NaOH solution is critical; 50% (w/w) is commonly used to create a strong "organic" hydroxide phase with the catalyst.[3] Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases. The choice and purity of the PTC catalyst (e.g., a quaternary ammonium salt like TBAB or Aliquat 336) are also paramount.[1][4]

  • Poor Reagent Quality:

    • 1,4-Dibromobutane: This reagent can degrade over time. It is advisable to use freshly distilled or purchased material.

    • 2-Fluorophenylacetonitrile: Verify the purity of your starting material. Impurities can interfere with the reaction.

  • Sub-optimal Reaction Conditions:

    • Temperature: With NaH, the initial deprotonation may require cooling (0 °C) to control the exotherm from hydrogen gas evolution, followed by heating to drive the alkylations. For PTC systems, temperatures between 60-75 °C are often required to achieve a reasonable reaction rate.[3]

    • Reaction Time: This reaction is not instantaneous. Monitor the reaction progress by TLC or GC-MS. Incomplete reactions are a common source of low yields. A typical duration is 24 hours.[3]

Q2: My crude product analysis (NMR, GC-MS) shows significant impurities. What are they and how can I prevent them?

A2: The primary side products in this reaction are typically from incomplete or over-alkylation.

Impurity NameLikely CausePrevention Strategy
5-Bromo-2-(2-fluorophenyl)pentanenitrile Incomplete cyclization (mono-alkylation product).Increase reaction time or temperature. Ensure stoichiometric or slight excess of base is active throughout the reaction.
1,4-Bis(1-cyano-1-(2-fluorophenyl)methyl)butane Dialkylation of 1,4-dibromobutane by two molecules of the nitrile.Use a slight excess (1.1-1.2 equivalents) of 1,4-dibromobutane relative to the 2-fluorophenylacetonitrile.[3] This favors the intramolecular cyclization over the intermolecular side reaction.
Unreacted Starting Material Incomplete reaction.See Q1. Verify base activity, increase reaction time/temperature, and ensure efficient mixing.
Polymeric materials Can occur at high temperatures or with overly reactive base conditions.Maintain careful temperature control. Add reagents portion-wise to manage exotherms.

To minimize these, purification by vacuum distillation or column chromatography is usually necessary.[3]

Q3: The reaction starts but seems to stall before completion. What could be wrong?

A3: A stalling reaction often points to the deactivation of a key reagent or catalyst.

  • Base Deactivation: If using NaH, any moisture introduced into the reaction will quench it. For PTC systems, the catalyst can be "poisoned" by certain anions. While bromide is less problematic than iodide or tosylate, ensuring high-purity reagents is still important.[2]

  • Catalyst Poisoning (PTC): In a phase-transfer system, the quaternary ammonium catalyst can degrade at high temperatures over long periods. Ensure the temperature does not significantly exceed the recommended range (typically < 80 °C).

  • Poor Mixing: In a biphasic PTC system or a heterogeneous NaH slurry, inefficient stirring can lead to localized depletion of the base or catalyst, causing the reaction to halt. Use a powerful overhead stirrer for larger scales or a properly sized magnetic stir bar for lab scale to ensure the mixture is vigorously agitated.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Check_Base Is the Base System Active? Start->Check_Base Check_PTC PTC System: - Vigorous Stirring? - 50% NaOH? - Catalyst Fresh? Check_Base->Check_PTC  Yes (PTC) Check_NaH NaH System: - Anhydrous Solvent? - Inert Atmosphere? - Fresh NaH? Check_Base->Check_NaH  Yes (NaH) Check_Reagents Are Reagents High Purity? Check_Base->Check_Reagents No / Unsure Check_PTC->Check_Reagents Check_NaH->Check_Reagents Reagent_Purity - Distill 1,4-dibromobutane - Verify Nitrile Purity Check_Reagents->Reagent_Purity  No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions  Yes Reagent_Purity->Check_Conditions Conditions_Opt - Temp (65-75°C)? - Time (24h)? - Monitor by TLC/GC Check_Conditions->Conditions_Opt  No Check_Stoich Observing Dialkylation? (Side Product) Check_Conditions->Check_Stoich  Yes Success Problem Resolved Conditions_Opt->Success Stoich_Fix Use Slight Excess (1.1-1.2 eq) of 1,4-dibromobutane Check_Stoich->Stoich_Fix  Yes Check_Stoich->Success  No Stoich_Fix->Success

Sources

Technical Support Center: Synthesis of Fluorinated Nitriles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of fluorinated nitriles. As a Senior Application Scientist, I understand that incorporating fluorine into nitrile-containing scaffolds is a critical step in modern drug discovery and materials science. Fluorine's unique properties can enhance metabolic stability, bioavailability, and binding affinity.[1][2] However, the journey to these valuable molecules is often fraught with challenges, from stubborn starting materials to a host of yield-depleting side reactions.

This guide is structured to provide direct, actionable solutions to the common problems encountered in the lab. We will move from high-level troubleshooting in our FAQ section to deep dives into specific side reactions, always focusing on the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and directs you to more detailed troubleshooting guides.

Q1: My fluorination reaction has a very low yield and multiple unidentified spots on the TLC/LC-MS. What are the most likely culprits?

A1: Low yields and complex product mixtures in fluorinated nitrile synthesis typically point to three main issues: (1) Competing Side Reactions , (2) Reagent Decomposition , or (3) Incomplete Reaction .

  • Competing Side Reactions: The most common side reactions are elimination (forming an alkene) and hydrolysis (converting the nitrile to an amide or carboxylic acid).[3][4] Elimination is particularly prevalent when using nucleophilic deoxofluorinating agents like DAST on substrates with acidic α-protons.[5][6] Hydrolysis can occur if there is trace water in your reagents or solvents, especially under acidic or basic conditions generated during the reaction.[3][7][8]

  • Reagent Decomposition: Many fluorinating agents are moisture-sensitive.[4] For instance, diethylaminosulfur trifluoride (DAST) can react with water, reducing its efficacy and generating corrosive HF.[5] Always ensure your reagents are fresh and handled under strictly anhydrous conditions.

  • Incomplete Reaction: This can be due to insufficient reagent stoichiometry, low reaction temperature, or poor substrate reactivity.

Actionable First Step: Refer to the Troubleshooting Guide: Low Yield & Complex Product Mixture below for a systematic diagnostic workflow.

Q2: I am trying to perform a nucleophilic fluorination (e.g., with KF or CsF) on my halo-nitrile, but the reaction is stalled. Why is this happening?

A2: Nucleophilic fluorination using alkali metal fluorides (F⁻) is often challenging due to the low solubility and high lattice energy of these salts.[9] The fluoride anion is also strongly hydrated, which significantly reduces its nucleophilicity.[2]

  • Solvent Choice is Critical: Highly polar aprotic solvents like DMSO, DMF, or acetonitrile are necessary to dissolve the fluoride salt and promote the Sₙ2 reaction.[10]

  • Phase-Transfer Catalysis: Using a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6 for KF) or a quaternary ammonium salt (e.g., TBAF), is often essential to shuttle the "naked" and highly reactive fluoride anion into the organic phase.[10]

  • Anhydrous Conditions: Trace water will hydrate the fluoride ion, rendering it non-nucleophilic. Ensure all glassware, solvents, and reagents are rigorously dried.

Actionable First Step: See Protocol 2: Enhancing Nucleophilic Fluorination with Phase-Transfer Catalysis .

Q3: My desired product is an α-fluorinated nitrile, but I am primarily isolating the corresponding α,β-unsaturated nitrile. What is causing this elimination?

A3: This is a classic case of elimination (E2) competing with the desired nucleophilic substitution (Sₙ2). This is especially common when using basic nucleophilic fluorinating agents or when the proton alpha to the nitrile group is particularly acidic.

  • Mechanism: The fluoride source or other bases in the reaction mixture can act as a base, abstracting the acidic α-proton and triggering the elimination of a leaving group (like a halide or activated alcohol) to form a double bond.

  • Substrate Structure: Substrates prone to forming stable, conjugated systems are particularly susceptible to elimination.

  • Reagent Choice: Highly basic fluoride sources (e.g., KF) can favor elimination. Reagents like DAST can also promote elimination, especially at elevated temperatures.[5][6]

Actionable First Step: Jump to the Troubleshooting Guide: Unwanted Elimination Reactions .

Part 2: In-Depth Troubleshooting Guides

Guide 1: Low Yield & Complex Product Mixture

This guide provides a logical workflow to diagnose the root cause of poor reaction outcomes.

The following diagram outlines a systematic approach to identifying the source of your low yield.

G start Low Yield / Complex Mixture Observed check_sm 1. Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) start->check_sm sm_present Is Starting Material (SM) Largely Unconsumed? check_sm->sm_present incomplete_rxn Diagnosis: Incomplete Reaction sm_present->incomplete_rxn  Yes sm_consumed SM is Consumed sm_present->sm_consumed  No troubleshoot_incomplete Troubleshoot: - Increase reagent equivalents - Increase temperature/time - Check reagent quality incomplete_rxn->troubleshoot_incomplete check_byproducts 2. Identify Major Byproducts sm_consumed->check_byproducts hydrolysis Is Amide / Carboxylic Acid Present? check_byproducts->hydrolysis elimination Is Alkene / Unsaturated Product Present? hydrolysis->elimination  No hydrolysis_dx Diagnosis: Nitrile Hydrolysis hydrolysis->hydrolysis_dx  Yes other Other Unidentified Peaks elimination->other  No elimination_dx Diagnosis: Elimination Reaction elimination->elimination_dx  Yes reagent_dx Possible Diagnosis: Reagent Decomposition other->reagent_dx troubleshoot_hydrolysis Troubleshoot: - Use rigorously dry solvents/reagents - Add proton sponge or non-nucleophilic base - See Guide 2 hydrolysis_dx->troubleshoot_hydrolysis troubleshoot_elimination Troubleshoot: - Lower reaction temperature - Use less basic conditions - Change fluorinating agent - See Guide 3 elimination_dx->troubleshoot_elimination troubleshoot_reagent Troubleshoot: - Use fresh, high-purity reagents - Handle under inert atmosphere reagent_dx->troubleshoot_reagent

Caption: A step-by-step diagnostic workflow for troubleshooting low yields.

Guide 2: Unwanted Nitrile Hydrolysis

The nitrile group can be sensitive to hydrolysis, especially when acidic byproducts (like HF from DAST) or basic conditions are present.[3][8] The reaction proceeds in two stages: first to an amide intermediate, then to a carboxylic acid (or its salt).[7][11][12]

Under acidic conditions, the nitrile nitrogen is protonated, which powerfully activates the carbon for nucleophilic attack by water.[7][11][12] Under basic conditions, the hydroxide ion directly attacks the electrophilic nitrile carbon.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A R-C≡N Protonated R-C≡N⁺-H Nitrile_A->Protonated + H⁺ Adduct_A Imidic Acid Intermediate Protonated->Adduct_A + H₂O - H⁺ Amide_A Amide R-C(=O)NH₂ Adduct_A->Amide_A Tautomerization Nitrile_B R-C≡N Adduct_B Iminolate Intermediate Nitrile_B->Adduct_B + OH⁻ Imidic_Acid_B Imidic Acid Adduct_B->Imidic_Acid_B + H₂O - OH⁻ Amide_B Amide R-C(=O)NH₂ Imidic_Acid_B->Amide_B Tautomerization G cluster_factors Factors Favoring E2 Start Substrate (e.g., α-Bromo-nitrile) SN2_Node Sₙ2 Pathway (Substitution) Start->SN2_Node F⁻ acts as Nucleophile E2_Node E2 Pathway (Elimination) Start->E2_Node F⁻ / Base acts as Base Product_SN2 Desired Product (α-Fluoro-nitrile) SN2_Node->Product_SN2 Product_E2 Side Product (α,β-Unsaturated Nitrile) E2_Node->Product_E2 Factor1 - High Temperature Factor2 - Steric Hindrance at α or β carbon Factor3 - Strong / Concentrated Base

Caption: The competition between Sₙ2 (desired) and E2 (side reaction) pathways.

Protocol 3: Optimizing Conditions to Favor Substitution

  • Lower the Temperature: Set up the reaction at 0 °C or -78 °C and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.

  • Use a Milder Fluorinating Agent: If using a strongly basic source like KF, consider switching to a less basic alternative. For deoxofluorinations, newer reagents like XtalFluor-E or PyFluor are reported to give significantly fewer elimination byproducts compared to DAST or Deoxo-Fluor. [6][9]3. Solvent Choice: Use polar aprotic solvents (e.g., CH₃CN, THF) which are known to favor Sₙ2 reactions.

  • Control Stoichiometry: Use the minimum effective amount of the fluorinating agent; a large excess can increase the effective basicity of the medium.

Table 1: Comparison of Common Deoxofluorinating Reagents

ReagentTypical ConditionsStabilityCommon Side Products
DAST -78 °C to RT, DCMThermally unstable, can detonate >90 °C. [13]Moisture sensitive.Elimination, rearrangement. [5][14]
Deoxo-Fluor 0 °C to RT, DCMMore thermally stable than DAST. [13]Elimination.
XtalFluor-E / -M 0 °C to RT, often with a promoterCrystalline, stable solids. Do not generate free HF. [6]Significantly less elimination than DAST. [6]
PyFluor 23 °C to 60 °C, MeCNStable, low-cost solid.Minimal elimination reported. [9]

Part 3: References

  • Hauser, C. R., & Hoffenberg, D. S. (1955). CONVERSION OF NITRILES TO AMIDES AND ACIDS BY MEANS OF BORON FLUORIDE. Journal of Organic Chemistry.

  • Wikipedia. (n.d.). Electrophilic fluorination.

  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.

  • National Institutes of Health. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer.

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes.

  • ScienceDirect. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents.

  • Society of Chemical Industry. (n.d.). Simpler fluorine chemistry.

  • Chemguide. (n.d.). Hydrolysing nitriles.

  • Chinese Chemical Society. (2020). Nitromethane-the secret of electrophilic fluorination reagent activation.

  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry.

  • ResearchGate. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.

  • National Institutes of Health. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-.

  • Organic Chemistry Portal. (n.d.). Alcohol to Fluoride - Common Conditions.

  • The Doyle Group, UCLA. (2023). Nucleophilic Fluorination.

  • BenchChem. (n.d.). Technical Support Center: Synthesis of Fluorinated Compounds.

  • Chemistry Steps. (n.d.). Reactions of Nitriles.

  • Master Organic Chemistry. (2012). Elimination Reactions (2): The Zaitsev Rule.

Sources

Technical Support Center: Purification of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Fluorophenyl)cyclopentanecarbonitrile (CAS No. 214262-89-2).[1] We will move beyond standard protocols to address common and complex challenges, explaining the scientific rationale behind each troubleshooting step to ensure robust and reproducible results.

Section 1: Understanding the Molecule and Potential Impurities

This compound is a moderately polar molecule featuring a polar nitrile group, a non-polar cyclopentane ring, and a fluorophenyl group which imparts unique electronic properties. Successful purification depends on understanding the potential impurities that may arise during its synthesis.

Common Impurity Profile:

  • Starting Materials: Unreacted 2-fluorobenzyl cyanide or 2-fluorophenylacetonitrile and 1,4-dihalobutanes.

  • Isomeric Impurities: Positional isomers such as 1-(3-fluorophenyl)- or 1-(4-fluorophenyl)cyclopentanecarbonitrile, arising from impure starting materials.[2]

  • Hydrolysis Products: Partial or complete hydrolysis of the nitrile group to form the corresponding amide or carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.

  • Side-Reaction Products: Impurities from side reactions common in nitrile synthesis.[3][4]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., THF, Toluene, DMF).

Section 2: Selecting the Right Purification Strategy

The choice of purification technique is critical and depends on the scale of the experiment, the nature of the impurities, and the desired final purity. The following decision tree provides a logical workflow for selecting the most appropriate primary purification method.

G start Start: Crude Product Analysis purity Purity Level? (by TLC, GC, or crude NMR) start->purity state Physical State at RT? purity->state < 85% crystallization Recrystallization (For high purity polishing of solids) purity->crystallization > 85% (Solid) scale Purification Scale? state->scale Liquid state->crystallization Solid distillation Vacuum Distillation (For thermally stable liquids with significantly different BPs) scale->distillation Large (>10g) chromatography Column Chromatography (For complex mixtures or similar polarity impurities) scale->chromatography Small to Medium (<10g) distillation->chromatography Needs further polishing final_product High Purity Product chromatography->final_product crystallization->final_product

Caption: Decision tree for selecting a primary purification technique.

Section 3: Troubleshooting Guide: Column Chromatography

Column chromatography is the most versatile technique for purifying this compound, especially for removing closely related impurities.

Q1: My compound is showing significant peak tailing on a silica gel column. What is the cause and how can I fix it?

A1: Peak tailing is often caused by strong, non-ideal interactions between your polar compound and the stationary phase.[5] The acidic silanol groups (Si-OH) on the surface of silica gel can form strong hydrogen bonds with the nitrogen atom of the nitrile group.

  • Scientific Rationale: The lone pair of electrons on the nitrile nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the silanol groups. This causes a portion of the molecules to "stick" to the stationary phase, resulting in a tailed peak.

  • Troubleshooting Steps:

    • Use a Mobile Phase Modifier: Add a small amount of a competitive base or acid to the mobile phase. For this compound, adding 0.1-1% triethylamine (TEA) can neutralize the acidic silanol sites. Alternatively, for reversed-phase chromatography, adding 0.1% trifluoroacetic acid (TFA) can improve peak shape for basic compounds.[5][6]

    • Switch to a Deactivated Stationary Phase: Use an end-capped silica gel column where the silanol groups are chemically modified to be less active.[6] Alternatively, alumina (neutral or basic) can be a good substitute for silica gel, as it has different surface properties.

    • Consider a Different Chromatographic Mode: For highly polar compounds, Hydrophilic Interaction Chromatography (HILIC) can provide better retention and separation than normal-phase chromatography.[6]

Q2: I'm struggling with co-elution of an impurity that has a very similar polarity to my target compound. What are my options?

A2: Co-elution occurs when the selectivity of the chromatographic system is insufficient to resolve two compounds. The key is to alter the interactions between the analytes and the stationary/mobile phases.

  • Scientific Rationale: Separation is governed by differences in partitioning behavior. If polarities are too similar, you must introduce a different separation mechanism or enhance subtle electronic or steric differences. The fluorine atom in your molecule offers a unique handle for this.

  • Troubleshooting Workflow:

G start Co-elution Observed step1 Optimize Mobile Phase Gradient (e.g., shallower gradient) start->step1 check1 Resolution Improved? step1->check1 step2 Change Mobile Phase Selectivity (e.g., Hex/EtOAc -> Hex/MTBE or DCM/MeOH) check1->step2 No end_ok Separation Achieved check1->end_ok Yes check2 Resolution Improved? step2->check2 step3 Change Stationary Phase (e.g., Silica -> Fluorinated Phase or C18) check2->step3 No check2->end_ok Yes check3 Resolution Improved? step3->check3 check3->end_ok Yes end_fail Consider Orthogonal Method (e.g., Crystallization) check3->end_fail No

Caption: Workflow for troubleshooting co-elution issues.

  • Expert Insight: Utilize the fluorine atom. Switching to a fluorinated stationary phase can provide unique selectivity for halogenated compounds that C8 or C18 columns cannot.[7] These phases can engage in dipole-dipole interactions that differ from the standard hydrophobic interactions, potentially resolving your target compound from non-fluorinated impurities.[8][9]

Parameter Recommended Starting Conditions & Rationale
Stationary Phase Silica Gel (for normal phase) or C18 (for reversed-phase).
Mobile Phase (Normal) Hexane:Ethyl Acetate (9:1 to 7:3). Rationale: Good starting polarity for moderately polar compounds.
Mobile Phase (Reversed) Acetonitrile:Water (6:4 to 8:2). Rationale: Standard for many organic molecules.
Detection UV at 254 nm and 265 nm. Rationale: The fluorophenyl ring will be UV active.
TLC Stain Permanganate or Ceric Ammonium Molybdate (CAM). Rationale: The nitrile is susceptible to oxidation, showing a spot.

Table 1. Recommended Starting Conditions for Chromatographic Purification.

Section 4: Troubleshooting Guide: Recrystallization

Recrystallization is an excellent final purification step to achieve high purity and obtain a crystalline solid, provided the compound is solid at room temperature.

Q1: My compound "oils out" instead of crystallizing. What's happening?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute, or if significant impurities are present that act as a melting point depressant.

  • Scientific Rationale: Crystal formation is a thermodynamically controlled process requiring molecules to align in a low-energy lattice. If the kinetic process of precipitation is too fast (e.g., cooling too quickly) or if impurities disrupt lattice formation, an amorphous oil results.

  • Troubleshooting Steps:

    • Reduce the Rate of Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.

    • Add More Solvent: The concentration may be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it slowly again.

    • Use a Different Solvent System: The chosen solvent may be too good a solvent. Switch to a solvent system where the compound has lower solubility.

    • "Seed" the Solution: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate nucleation.

    • Pre-purify the Material: If the crude material is very impure, major impurities may be inhibiting crystallization.[5] Perform a quick filtration through a plug of silica gel before attempting recrystallization.

Q2: How do I choose the best solvent for recrystallization?

A2: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. The impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

  • Experimental Protocol: Solvent Screening

    • Place ~20-30 mg of your crude material into several small test tubes.

    • To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. A good candidate will require a moderate amount of solvent.

    • If the solid is insoluble at room temperature, heat the test tube gently. A good solvent will dissolve the solid upon heating.

    • Cool the tubes that formed a clear solution upon heating. Observe for crystal formation.

Solvent Solubility (Expected) Comments
Isopropanol/Water Soluble in hot IPA, insoluble in water.A good binary system. Dissolve in minimal hot IPA, add water dropwise until cloudy, then add a drop of IPA to clarify and cool.
Toluene/Hexanes Soluble in Toluene, less soluble in Hexanes.Good for aromatic compounds. Dissolve in hot Toluene, add Hexanes to induce crystallization.
Ethanol Likely soluble hot, sparingly soluble cold.A common first choice for moderately polar compounds.
Ethyl Acetate May be too soluble.Often better as part of a binary system with an anti-solvent like hexanes.

Table 2. Recommended Solvents for Recrystallization Screening.

Section 5: General FAQs

Q1: Can I use vacuum distillation for purification? A1: Yes, if your compound is a liquid or low-melting solid and is thermally stable. Given the related compound 1-(2-fluorophenyl)cyclopropane-1-carbonitrile has a boiling point of 276.5°C at atmospheric pressure, vacuum distillation is necessary to lower the boiling point and prevent decomposition.[10] This method is excellent for removing non-volatile impurities (like salts) or highly volatile impurities (like residual solvents) on a larger scale, but it is less effective for separating compounds with close boiling points.

Q2: How do I confirm the purity of my final product? A2: A combination of methods is recommended for a comprehensive assessment:

  • Thin-Layer Chromatography (TLC): Shows a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Provides quantitative purity data (e.g., >99% by peak area). Using a fluorinated HPLC column can offer complementary selectivity to standard C18 columns.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR will confirm the structure and reveal the presence of any proton- or fluorine-containing impurities.

  • Melting Point: A sharp melting point range (e.g., < 2°C) is a good indicator of high purity for a crystalline solid.

References

  • BenchChem. (2025). Technical Support Center: Purification Strategies for Polar Fluorinated Compounds.
  • Journal of Chromatographic Science. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
  • BenchChem. (2025). Technical Support Center: Purification of Fluorinated Amine Compounds.
  • National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • YouTube. (2020). Column Chromatography.
  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Boc Sciences. (n.d.). 1-(2-fluorophenyl)cyclopropane-1-carbonitrile.
  • Matrix Fine Chemicals. (n.d.). 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2.
  • RSC Publishing. (2021). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN.
  • Asian Journal of Chemistry. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Semantic Scholar. (2000). Synthesis of Aryl Nitriles from the Corresponding Carboxylic Acids in Solvent.
  • Chemistry Steps. (n.d.). Preparation of Nitriles.

Sources

Technical Support Center: Troubleshooting Grignard Reactions with 2-Fluorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Grignard reactions involving 2-fluorophenylmagnesium bromide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and practical laboratory experience. As Senior Application Scientists, our goal is to help you navigate the specific challenges associated with this versatile yet sensitive reagent.

Introduction: The Unique Challenges of 2-Fluorophenylmagnesium Bromide

2-Fluorophenylmagnesium bromide is a valuable reagent in organic synthesis, allowing for the introduction of the 2-fluorophenyl moiety into a wide range of molecules, a common motif in pharmaceuticals and agrochemicals.[1] The presence of the ortho-fluorine atom, however, introduces a unique set of challenges not typically encountered with simple phenylmagnesium bromide. Its electron-withdrawing nature can influence the rate of Grignard formation and the reactivity of the resulting reagent.[1] Furthermore, the proximity of the fluorine and magnesium can lead to specific side reactions, such as benzyne formation.[2][3][4][5][6]

This guide will address these issues head-on, providing you with the knowledge to anticipate, diagnose, and solve problems that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with 2-bromo-1-fluorobenzene is not initiating. What are the most common reasons for this failure?

A1: Failure to initiate is one of the most common hurdles in Grignard synthesis. Several factors could be at play:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which prevents the reaction with the aryl halide.[7][8] Activation of the magnesium is therefore a critical first step.[7][9]

  • Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][10][11] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.[10]

  • Purity of 2-bromo-1-fluorobenzene: Impurities in the starting material can inhibit the reaction.

  • Solvent Choice: While both diethyl ether and tetrahydrofuran (THF) are commonly used, THF is often preferred for its ability to better solvate and stabilize the Grignard reagent.[12][13]

Q2: I'm observing a significant amount of a nonpolar byproduct in my reaction mixture. What could this be?

A2: A common nonpolar byproduct is 2,2'-difluorobiphenyl, which arises from a Wurtz-type homocoupling reaction.[10][14][15][16] This occurs when the formed 2-fluorophenylmagnesium bromide reacts with the unreacted 2-bromo-1-fluorobenzene starting material.[15][16] This side reaction is often exacerbated by high local concentrations of the aryl bromide and elevated temperatures.[10][15][16][17]

Q3: My reaction is giving a mixture of products, including some where the nucleophile has added to the meta position of the fluorine atom. What is happening?

A3: This is a strong indication of benzyne formation.[2][3][4][5][6] Under certain conditions, 2-fluorophenylmagnesium bromide can undergo elimination of MgBrF to form the highly reactive intermediate, benzyne.[3][4] Your desired nucleophile can then add to either of the two carbons of the triple bond, leading to a mixture of ortho- and meta-substituted products.[2]

In-Depth Troubleshooting Guides

Problem 1: Failure to Initiate the Grignard Reaction

A lack of initiation is characterized by the absence of an exothermic reaction, no visible cloudiness, and the magnesium turnings remaining unchanged.[18]

Root Causes & Solutions:

Cause Explanation Solution
Inactive Magnesium A layer of magnesium oxide on the surface of the turnings prevents the reaction from starting.[7][8]Activation is crucial. Several methods can be employed: 1. Iodine Activation: Add a single crystal of iodine to the flask with the magnesium. The disappearance of the brown iodine vapor indicates an activated surface.[7][8][9][11][12][17][19] 2. 1,2-Dibromoethane: Add a small amount of 1,2-dibromoethane. This reacts with the magnesium to form ethylene gas and MgBr₂, cleaning the surface.[7][9][20] 3. Mechanical Grinding: Gently crush the magnesium turnings with a glass rod (in an inert atmosphere) to expose a fresh surface.[17][18]
Moisture Contamination Grignard reagents are potent bases and will be rapidly quenched by any protic source, especially water.[1][10][11]Rigorous Anhydrous Technique is Non-Negotiable: 1. Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas (argon or nitrogen).[7][9][12] 2. Solvents: Use anhydrous solvents. Freshly distilled THF from sodium/benzophenone is ideal. Commercial anhydrous solvents should be used from a freshly opened bottle or from a solvent purification system.[10][19] 3. Inert Atmosphere: Maintain a positive pressure of argon or nitrogen throughout the entire setup and reaction.[1][9]
Low Initial Concentration The reaction may be slow to start if the initial concentration of 2-bromo-1-fluorobenzene is too low."Hot Spot" Initiation: Add a small portion (approx. 10%) of the 2-bromo-1-fluorobenzene solution to the activated magnesium.[7][9] Gentle warming with a heat gun may be necessary to initiate the reaction.[18][19] Once an exothermic reaction is observed (gentle refluxing), the remaining solution can be added dropwise.[7][9]

Troubleshooting Workflow for Initiation:

G start Reaction Not Initiating check_anhydrous Verify Anhydrous Conditions (Glassware, Solvent, Atmosphere) start->check_anhydrous activate_mg Activate Magnesium (Iodine, 1,2-Dibromoethane, etc.) check_anhydrous->activate_mg initiation_attempt Add small aliquot of Aryl Halide & Gentle Warming activate_mg->initiation_attempt success Initiation Successful (Exotherm, Cloudiness) initiation_attempt->success Exotherm Observed failure Initiation Failed initiation_attempt->failure No Reaction re_evaluate Re-evaluate Reagent Purity & Experimental Setup failure->re_evaluate

Caption: Troubleshooting workflow for Grignard reaction initiation.

Problem 2: Low Yield and Formation of 2,2'-Difluorobiphenyl

Even with successful initiation, low yields of the desired product are often accompanied by the formation of a significant amount of the homocoupled byproduct, 2,2'-difluorobiphenyl.

Root Causes & Solutions:

Cause Explanation Solution
High Local Concentration of Aryl Halide As you add the 2-bromo-1-fluorobenzene, localized areas of high concentration can favor the Wurtz coupling reaction with the already formed Grignard reagent.[10][15][16][17]Slow, Controlled Addition: Add the solution of 2-bromo-1-fluorobenzene dropwise from an addition funnel at a rate that maintains a gentle reflux.[7][9] This ensures that the concentration of the aryl halide remains low at any given time.
Elevated Reaction Temperature Higher temperatures can increase the rate of the Wurtz coupling side reaction.[10][15][16][17]Temperature Management: While some initial heating may be required for initiation, once the exothermic reaction begins, it should be controlled. If the reflux becomes too vigorous, the reaction flask can be cooled in a water bath. The goal is to maintain a gentle, self-sustaining reflux.
Incomplete Grignard Formation If a significant amount of magnesium remains at the end of the reaction, it indicates that the Grignard formation was incomplete, leading to a lower theoretical yield.Sufficient Reaction Time: After the addition of the 2-bromo-1-fluorobenzene is complete, continue to stir the reaction mixture for an additional 1-2 hours to ensure all the magnesium has reacted.[7][9]

Mechanism of Wurtz-Type Homocoupling:

G reagent 2-Fluorophenylmagnesium Bromide product 2,2'-Difluorobiphenyl reagent->product starting_material 2-Bromo-1-fluorobenzene starting_material->product

Caption: Wurtz-type homocoupling side reaction.

Problem 3: Evidence of Benzyne Formation

The formation of a mixture of regioisomers (ortho and meta substitution relative to the fluorine) is the classic signature of a benzyne-mediated reaction.

Root Causes & Solutions:

Cause Explanation Solution
Thermodynamic Instability 2-Fluorophenylmagnesium bromide is prone to eliminating MgBrF to form benzyne, especially at elevated temperatures.[3][4]Low-Temperature Reactions: If you suspect benzyne formation, perform the reaction at a lower temperature. The Grignard reagent can be prepared at room temperature or gentle reflux, but the subsequent reaction with the electrophile should be carried out at a lower temperature (e.g., 0 °C or -78 °C).
Nature of the Electrophile Some electrophiles may promote the formation of benzyne.Choice of Reagents: If possible, consider alternative synthetic routes or different electrophiles that are less likely to induce benzyne formation.

Benzyne Formation and Subsequent Nucleophilic Attack:

G start 2-Fluorophenylmagnesium Bromide benzyne Benzyne Intermediate start->benzyne - MgBrF ortho_product Ortho-substituted Product benzyne->ortho_product meta_product Meta-substituted Product benzyne->meta_product nucleophile Nucleophile (Nu) nucleophile->ortho_product nucleophile->meta_product

Caption: Benzyne formation and subsequent reaction pathways.

Standard Operating Protocol: Preparation of 2-Fluorophenylmagnesium Bromide

This protocol outlines a standard procedure for the preparation of 2-fluorophenylmagnesium bromide for subsequent use in a reaction.

Materials:

  • Magnesium turnings

  • 2-bromo-1-fluorobenzene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of inert gas to remove any adsorbed moisture.[7][9]

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine to activate the magnesium surface.[7][8][9][11][12][17][19]

  • Initiation: Add a small portion (approx. 10%) of a solution of 2-bromo-1-fluorobenzene (1.0 equivalent) in anhydrous THF to the magnesium turnings.[7][9] Gentle warming with a heat gun may be applied to initiate the reaction, which is evidenced by the disappearance of the iodine color and the onset of a gentle reflux.[18][19]

  • Addition of Aryl Halide: Once the reaction has initiated, add the remaining solution of 2-bromo-1-fluorobenzene dropwise from the dropping funnel at a rate that maintains a gentle reflux.[7][9]

  • Completion: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.[7][9] The resulting dark brown to black solution is the Grignard reagent, which should be used immediately in subsequent reactions.[7]

References

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • Deitmann, E., Maskos, M., Menges-Flanagan, G., & Ziegenbalg, D. (2023).
  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]

  • Prof. Dave Explains. (2018, April 20). 37.04 Formation and Reactions of Benzynes [Video]. YouTube. Retrieved from [Link]

  • Stack Exchange. (2020, July 27). Mechansim of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide [Video]. YouTube. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). The Grignard Reaction. Retrieved from [Link]

  • Winthrop University. (n.d.). The Grignard Reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Nitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Nitrile Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their nitrile synthesis reactions. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles. Our goal is to not only solve common experimental issues but also to provide a deeper understanding of the underlying reaction mechanisms.

Nitriles are crucial building blocks in organic synthesis, serving as precursors to a wide array of functional groups including carboxylic acids, amides, and amines.[1][2] However, their synthesis can present challenges, from low yields to the formation of unwanted side products.[1] This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of common problems encountered during nitrile synthesis, followed by detailed, step-by-step solutions.

Issue 1: Low or No Yield in Nitrile Synthesis via Dehydration of Primary Amides

Question: I am attempting to synthesize a nitrile by dehydrating a primary amide using thionyl chloride (SOCl₂), but I am getting a very low yield or no product at all. What are the likely causes and how can I fix this?

Answer: The dehydration of primary amides is a common and effective method for nitrile synthesis.[3][4][5] However, several factors can lead to poor outcomes. Here’s a systematic approach to troubleshooting this reaction:

1. Reagent Quality and Stoichiometry:

  • Thionyl Chloride (SOCl₂): Ensure the SOCl₂ is fresh and has been properly stored to prevent decomposition. It should be a colorless to pale yellow liquid. Over time, it can degrade to SO₂ and Cl₂, which will not effectively dehydrate the amide.

  • Stoichiometry: While a stoichiometric amount of SOCl₂ is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) can often drive the reaction to completion, especially if there is any moisture present in the reaction setup.

2. Reaction Temperature and Time:

  • Heating: Many amide dehydrations require heating to proceed at a reasonable rate.[6] The optimal temperature depends on the specific substrate. Start with moderate heating (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC/LC-MS. If the reaction is sluggish, a higher temperature may be necessary.

  • Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the disappearance of the starting amide to determine the optimal reaction time.

3. Solvent Choice:

  • The choice of solvent is critical. A non-polar, aprotic solvent such as dichloromethane (DCM), chloroform, or toluene is typically used. Avoid protic solvents like alcohols, as they will react with SOCl₂.

4. Alternative Dehydrating Agents:

If optimizing the above parameters does not improve the yield, consider alternative dehydrating agents. The choice of reagent can be critical, especially for sensitive substrates.[7]

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Pentoxide (P₂O₅) Heating in a high-boiling solvent or neat.Powerful dehydrating agent.Harsh conditions, can be difficult to work with.[3][5]
Phosphorus Oxychloride (POCl₃) Heating, often with a base like pyridine.Effective for a wide range of amides.[3][6]Can be harsh, generates HCl.[6]
Trifluoroacetic Anhydride (TFAA) Often run at room temperature with a base (e.g., triethylamine).Milder, non-acidic conditions.[6]Can cause trifluoroacetylation of other functional groups.[6]
Oxalyl Chloride/DMSO (Catalytic Swern Conditions) Room temperature.Mild conditions, rapid reaction times.[8]Requires careful control of stoichiometry.

Experimental Protocol: Dehydration of a Primary Amide using SOCl₂

  • To a stirred solution of the primary amide (1.0 eq) in anhydrous DCM (0.1-0.5 M) under an inert atmosphere (N₂ or Ar), add SOCl₂ (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40 °C for DCM).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude nitrile by column chromatography or distillation.

Issue 2: Formation of Side Products in Palladium-Catalyzed Cyanation of Aryl Halides

Question: I am performing a palladium-catalyzed cyanation of an aryl bromide, but I am observing significant amounts of side products, such as the corresponding arene (dehalogenation) and biaryl (homocoupling). How can I suppress these side reactions?

Answer: Palladium-catalyzed cyanation is a powerful tool for synthesizing aryl nitriles. However, side reactions can be a significant issue. Here's how to optimize your reaction to favor the desired cyanation product:

1. Choice of Cyanide Source:

  • The cyanide source plays a crucial role. While alkali metal cyanides (NaCN, KCN) are common, they can be highly nucleophilic and basic, leading to side reactions.

  • Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]): This is often a superior choice as it is less toxic and releases cyanide ions slowly into the reaction mixture, minimizing side reactions.[9]

  • Zinc cyanide (Zn(CN)₂): Another effective alternative, particularly for substrates prone to decomposition.

2. Ligand Selection:

  • The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reductive elimination step to form the nitrile.

  • Bulky, electron-rich ligands such as Xantphos or DavePhos are often effective in promoting the cyanation of aryl chlorides and bromides. The bulkiness of the ligand can facilitate the reductive elimination step.[9]

3. Base and Solvent:

  • The base is necessary to activate the catalyst and neutralize any acid formed during the reaction. Common bases include K₂CO₃ or Na₂CO₃.[9]

  • A polar aprotic solvent such as DMAc (N,N-dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) is typically used to ensure the solubility of the reagents.[9]

4. Reaction Temperature:

  • High temperatures can promote side reactions. It is advisable to start with a lower temperature (e.g., 80-100 °C) and gradually increase it if the reaction is slow.

Troubleshooting Workflow for Pd-Catalyzed Cyanation

G start Low Yield/Side Products in Pd-Catalyzed Cyanation reagent_check Check Reagent Purity (Aryl Halide, Cyanide Source) start->reagent_check cyanide_source Switch to K4[Fe(CN)6] or Zn(CN)2 reagent_check->cyanide_source If purity is good ligand Optimize Ligand (e.g., Xantphos, DavePhos) cyanide_source->ligand If still low yield base_solvent Screen Bases (K2CO3, Cs2CO3) and Solvents (DMAc, NMP) ligand->base_solvent If still issues temperature Lower Reaction Temperature base_solvent->temperature success High Yield of Nitrile temperature->success If optimized

Caption: A troubleshooting decision tree for optimizing Pd-catalyzed cyanation reactions.

Issue 3: Incomplete Conversion in the Synthesis of Nitriles from Aldehydes

Question: I am trying to synthesize a nitrile from an aldehyde using hydroxylamine hydrochloride, but the reaction is not going to completion. What can I do to improve the conversion?

Answer: The one-pot conversion of aldehydes to nitriles is a convenient method.[10] Incomplete conversion often stems from issues with the intermediate aldoxime formation or its subsequent dehydration.

1. Optimizing Aldoxime Formation:

  • pH: The formation of the aldoxime is pH-dependent. The addition of a mild base, such as sodium acetate or pyridine, can facilitate this step.

  • Solvent: A solvent that can azeotropically remove water, such as toluene, can help drive the equilibrium towards the aldoxime.

2. Effective Dehydration of the Aldoxime:

  • Dehydrating Agent: While heating alone can sometimes effect the dehydration, the addition of a dehydrating agent is often necessary. Common choices include acetic anhydride, sodium acetate, or a catalytic amount of a Lewis acid.

  • Temperature: Higher temperatures are generally required for the dehydration step. Refluxing in a suitable solvent is common.

3. One-Pot vs. Two-Step Procedure:

  • If a one-pot procedure is proving problematic, consider isolating the intermediate aldoxime first. This allows for purification of the intermediate and optimization of the dehydration step independently.

Experimental Protocol: One-Pot Synthesis of Nitrile from Aldehyde

  • To a solution of the aldehyde (1.0 eq) in a suitable solvent (e.g., NMP or a deep eutectic solvent), add hydroxylamine hydrochloride (1.1 eq).[10]

  • Heat the mixture to 110-115 °C and monitor the reaction by TLC.[10]

  • Upon completion, cool the reaction mixture and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude nitrile by column chromatography or distillation.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for synthesizing nitriles?

A1: The most common methods for nitrile synthesis include:

  • Nucleophilic substitution (Sₙ2) of alkyl halides with cyanide salts: A classic method, particularly for primary and secondary alkyl halides.[3][11]

  • Dehydration of primary amides: A versatile method using reagents like SOCl₂, P₂O₅, or POCl₃.[3][4][5]

  • Palladium-catalyzed cyanation of aryl halides and triflates: A modern and highly effective method for synthesizing aryl nitriles.[9][12]

  • From aldehydes: This can be achieved in a one-pot reaction with hydroxylamine, often followed by dehydration.[10]

  • Hydrocyanation of alkenes: The addition of HCN across a double bond, typically catalyzed by a transition metal.[5]

Q2: Are there "green" or more environmentally friendly methods for nitrile synthesis?

A2: Yes, significant research is being conducted to develop greener synthetic routes for nitriles. Some examples include:

  • Biocatalytic synthesis: Using enzymes like aldoxime dehydratase can produce nitriles under mild conditions without toxic reagents.[1]

  • Catalytic aerobic oxidation: Methods that use molecular oxygen as the oxidant are being developed, which is a more sustainable approach.[2][10]

  • Use of non-toxic cyanide sources: Replacing traditional cyanide salts with less toxic alternatives like K₄[Fe(CN)₆] improves the safety profile of the reaction.[9]

  • Solvent-free reactions: Conducting reactions under neat conditions can reduce solvent waste.[13]

Q3: How do I choose the best catalyst for my nitrile synthesis reaction?

A3: The choice of catalyst depends heavily on the specific reaction:

  • For Pd-catalyzed cyanation: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand is crucial. The ligand's electronic and steric properties must be matched to the substrate.

  • For syntheses from alcohols or amines: Copper or ruthenium-based catalysts are often employed for oxidative cyanation reactions.[10][14]

  • Heterogeneous catalysts: The use of solid-supported catalysts, such as Ru/C or copper fluorapatite, can simplify product purification and allow for catalyst recycling.[13][14]

Q4: What are the safety precautions I should take when working with cyanides?

A4: Cyanide compounds are highly toxic and require strict safety protocols:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Have a cyanide antidote kit readily available and ensure you are trained in its use.

  • Quench any residual cyanide in the reaction mixture and waste with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.

Q5: How can I monitor the progress of my nitrile synthesis reaction?

A5: The most common methods for monitoring reaction progress are:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.

  • Gas Chromatography (GC) or Liquid Chromatography (LC): These techniques provide quantitative data on the reaction progress.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the identity of the product and any intermediates or side products.

  • Infrared (IR) Spectroscopy: The nitrile group has a characteristic sharp absorption band around 2220-2260 cm⁻¹, making IR a useful tool for confirming product formation.

Workflow for Selecting a Nitrile Synthesis Method

G start Starting Material alkyl_halide Alkyl Halide start->alkyl_halide amide Primary Amide start->amide aryl_halide Aryl Halide start->aryl_halide aldehyde Aldehyde start->aldehyde method1 SN2 with Cyanide Salt alkyl_halide->method1 method2 Dehydration (e.g., SOCl2, P2O5) amide->method2 method3 Pd-Catalyzed Cyanation aryl_halide->method3 method4 Reaction with Hydroxylamine aldehyde->method4

Caption: A flowchart for selecting a suitable nitrile synthesis method based on the starting material.

References

  • Yamaguchi, T., & Ito, N. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. Journal of Biotechnology, 384, 20-28.
  • Li, J., et al. (2013). Synthesis of Nitriles via Palladium-Catalyzed Water Shuffling from Amides to Acetonitrile. Organic Letters, 15(1), 42-45.
  • Chemistry Steps. (n.d.). Reactions of Nitriles. Chemistry Steps.
  • Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939-12944.
  • Perlego. (n.d.). Nitrile synthesis | Overview & Research Examples. Perlego.
  • Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry [Video]. YouTube.
  • BenchChem. (n.d.). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. BenchChem.
  • Saji, S., et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(63), 38459-38475.
  • ResearchGate. (n.d.). Optimization for the cyanation of 1a with acetonitrile a.
  • Sreerama, S., & G, V. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. RSC Advances, 12(3), 1545-1567.
  • Pearson. (2024, September 3). Review of Nitriles Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the photochemical C–H cyanation protocol.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions. BenchChem.
  • Organic Chemistry Portal. (n.d.).
  • SciELO. (n.d.).
  • Chavan, S. S., et al. (2017). Facile Synthesis of Nitriles and Amides from Aldehyde over Heterogeneous Reusable Copper Fluorapatite (CuFAP) Catalyst under Neat Reaction Condition.
  • Wikipedia. (n.d.). Nitrile. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Amide to Nitrile - Common Conditions. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.

Sources

Technical Support Center: Characterization of Impurities in 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1-(2-Fluorophenyl)cyclopentanecarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this crucial pharmaceutical intermediate. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities I might encounter in my sample of this compound, and where do they come from?

A1: Understanding the provenance of impurities is the first step in effective characterization. Impurities in this compound can be broadly categorized as organic, inorganic, and residual solvents.

  • Organic Impurities: These are the most common and often the most challenging to identify. They typically arise from the synthetic route.

    • Starting Material-Related Impurities: Unreacted starting materials or impurities within those starting materials can carry through the synthesis. For example, impurities in 2-fluorophenylacetonitrile or 1,4-dibromobutane, common precursors, can lead to related nitrile impurities.

    • By-products of the Synthesis: Side reactions are a significant source of impurities. In nitrile synthesis, incomplete reactions or alternative reaction pathways can generate various by-products.[1][2] For instance, the hydrolysis of the nitrile group to a carboxylic acid or amide can occur under certain pH and temperature conditions.

    • Isomeric Impurities: Positional isomers, where the fluorine atom is on a different position of the phenyl ring (e.g., 3-fluoro or 4-fluoro isomers), can be present if the initial fluorophenyl starting material is not pure.[3][4]

    • Degradation Products: The molecule may degrade under specific conditions like exposure to light, heat, or reactive agents, leading to new impurities.[5][6]

  • Inorganic Impurities: These can include reagents, catalysts, and inorganic salts used in the synthesis.[7]

  • Residual Solvents: Solvents used during the synthesis and purification steps can remain in the final product.

Q2: I'm seeing unexpected peaks in my HPLC chromatogram. How do I begin to identify these unknown impurities?

A2: A systematic approach is crucial when faced with unknown peaks in your chromatogram. The combination of chromatographic and spectroscopic techniques is the most powerful strategy.

The initial step is to ensure the peaks are not artifacts of the analytical system itself. Once confirmed as genuine sample components, a logical workflow can be employed for identification.

impurity_identification_workflow start Unexpected Peak in HPLC lcms LC-MS Analysis start->lcms Initial Step hrms High-Resolution MS (HRMS) for Elemental Composition lcms->hrms Determine Molecular Formula msms MS/MS Fragmentation for Structural Clues hrms->msms Sub-structure Analysis nmr Preparative HPLC Isolation followed by NMR msms->nmr Confirmation structure Structure Elucidation nmr->structure

Caption: Workflow for impurity identification.

Step-by-Step Protocol for Impurity Identification:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: This is the cornerstone of impurity identification.[7][8] It provides the molecular weight of the unknown impurity, which is a critical piece of information.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS provides a highly accurate mass measurement, allowing you to determine the elemental composition of the impurity.[9] This significantly narrows down the potential structures.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, MS/MS provides valuable information about its structure.[7][10] The fragmentation pattern can be compared to the parent molecule to infer structural modifications.

  • Forced Degradation Studies: To determine if an impurity is a degradation product, subject a sample of the pure material to stress conditions (e.g., acid, base, oxidation, heat, light).[5][11] If the unknown peak appears or increases under these conditions, it is likely a degradant.

  • Preparative HPLC and NMR Spectroscopy: For definitive structure elucidation, it may be necessary to isolate the impurity using preparative HPLC. Once isolated, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide a detailed structural map of the molecule.[3][12][13]

Q3: My quantitative analysis results for impurities are inconsistent. What are the common pitfalls in method validation for impurity quantification?

A3: Inconsistent quantitative results often stem from an inadequately validated analytical method. A robust method ensures accuracy, precision, and reliability.

Key Validation Parameters for Impurity Quantification:

ParameterCommon PitfallTroubleshooting Recommendation
Specificity/Selectivity Co-elution of the impurity with the main component or another impurity.Optimize the chromatographic method (e.g., change mobile phase composition, gradient, column chemistry) to achieve baseline separation.[14]
Limit of Detection (LOD) & Limit of Quantification (LOQ) The method is not sensitive enough to detect and quantify impurities at the required levels.Improve detector sensitivity or consider a more sensitive analytical technique.[15]
Linearity A non-linear response of the detector to increasing concentrations of the impurity.Ensure the concentration range used for the calibration curve is appropriate and does not saturate the detector.
Accuracy Poor recovery of the impurity from the sample matrix.Evaluate different sample preparation techniques to ensure complete extraction of the impurity.[16]
Precision (Repeatability & Intermediate Precision) High variability in results between different injections, analysts, or days.Standardize all experimental parameters, including sample preparation, instrument settings, and data integration.
Robustness Small, deliberate changes in method parameters (e.g., pH, temperature) lead to significant changes in results.Identify critical method parameters during development and establish acceptable ranges.
Q4: How can I differentiate between positional isomers of 1-(Fluorophenyl)cyclopentanecarbonitrile?

A4: Differentiating positional isomers can be challenging as they often have identical molecular weights and similar chromatographic behavior. A combination of advanced analytical techniques is usually required.

  • Chromatographic Separation: While difficult, optimizing the HPLC method may achieve separation. Experiment with different stationary phases (e.g., phenyl-hexyl, pentafluorophenyl) that can offer different selectivities for aromatic compounds.

  • Mass Spectrometry: While isomers have the same molecular weight, their fragmentation patterns in MS/MS can sometimes differ, providing a basis for differentiation.[3]

  • Spectroscopic Techniques:

    • NMR Spectroscopy: This is often the most definitive technique. The coupling patterns and chemical shifts of the aromatic protons in the ¹H NMR spectrum will be distinct for each isomer.

    • Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the C-F bond and the aromatic ring can differ slightly between isomers.[12]

Q5: What are the best practices for sample preparation to ensure accurate impurity profiling?

A5: Proper sample preparation is critical to avoid introducing new impurities or altering the existing impurity profile.

Best Practices for Sample Preparation:

  • Solvent Selection: Use high-purity solvents (e.g., HPLC or MS grade) to avoid introducing extraneous peaks. The solvent should completely dissolve the sample without causing degradation.

  • Concentration: The sample concentration should be high enough to detect trace impurities but not so high as to overload the analytical column or detector.

  • Filtration: Use a compatible filter to remove particulate matter that could damage the analytical instrumentation. Ensure the filter material does not leach any interfering substances.

  • Stability of the Sample Solution: Analyze the sample solution as soon as possible after preparation. If storage is necessary, evaluate the stability of the solution under the storage conditions to ensure no new impurities are formed.

  • Minimize Exposure to Light and Heat: If the compound is known to be sensitive to light or heat, protect the sample from these conditions during preparation and analysis.

References

  • Syntheses and analytical characterizations of the research chemical 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and five of its isomers. Google Scholar.
  • [Identification of the impurities in o-chlorophenyl cyclopentyl ketone samples by high performance liquid chromatography-hybrid ion trap/time-of-flight mass spectrometry and preparation of o-chlorophenyl cyclopentyl ketone standard]. PubMed. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. Matrix Fine Chemicals. [Link]

  • Cyclopentanecarbonitrile | C6H9N. PubChem. [Link]

  • Cyclopentane compounds.
  • Spectroscopic and crystallographic characterization of two cathinone derivatives: 1‐(4‐fluorophenyl)‐2‐(methylamino). CORE. [Link]

  • Confident pharmaceutical impurity profiling using high-res mass spec. Separation Science. [Link]

  • Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Preprints.org. [Link]

  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). ResearchGate. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. Society of Nuclear Medicine and Molecular Imaging. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. IntechOpen. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • A Convenient Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. ResearchGate. [Link]

  • How can I remove nitrile impurities from the oxime? ResearchGate. [Link]

  • Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. ResearchGate. [Link]

  • An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.
  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

  • Nitrile. Wikipedia. [Link]

  • Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. PubMed. [Link]

Sources

Technical Support Center: Strategies for Minimizing Byproduct Formation in Fluorinated Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during fluorination reactions. The introduction of fluorine into organic molecules can be a challenging yet rewarding endeavor, often enhancing the pharmacological properties of a compound. However, the unique reactivity of fluorinating agents can lead to a variety of side reactions. This resource provides in-depth, experience-driven answers to common issues encountered in the lab.

Section 1: Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion. While powerful, this method is often plagued by competing elimination reactions and challenges related to the nature of the fluoride source.

Frequently Asked Questions (FAQs)

Question 1: My nucleophilic fluorination of a secondary alkyl halide is primarily yielding an alkene byproduct. What is causing this and how can I favor the desired S\textsubscript{N}2 substitution?

Answer: The formation of alkene byproducts is a frequent challenge in nucleophilic fluorination, especially with secondary alkyl halides. This side reaction is predominantly an E2 elimination pathway, which competes with the desired S\textsubscript{N}2 substitution. The primary causes are the basicity of the fluoride source and high reaction temperatures.[1][2]

Causality Explained: Fluoride anion (F⁻) is not only a nucleophile but also a base. When it abstracts a proton from a carbon adjacent to the leaving group, an elimination reaction occurs, leading to the formation of a double bond. Higher temperatures provide the activation energy needed for the elimination pathway, which is often entropically favored over substitution.[1][2]

Troubleshooting and Optimization Protocol:
  • Lower the Reaction Temperature: High temperatures favor elimination.[1] If your reaction protocol allows, reduce the temperature, even if it necessitates a longer reaction time to achieve full conversion.

  • Select a Milder Fluoride Source: Highly basic fluoride sources like anhydrous tetrabutylammonium fluoride (TBAF) are known to promote elimination.[1][3] Consider using less basic alternatives such as cesium fluoride (CsF) or potassium fluoride (KF).[1][4]

  • Employ a Phase-Transfer Catalyst: For fluoride salts with low solubility like KF and CsF, a phase-transfer catalyst (e.g., 18-crown-6, tetraalkylammonium salts) is crucial. It facilitates the transport of the fluoride anion into the organic phase, thereby increasing the rate of the S\textsubscript{N}2 reaction relative to elimination.[1]

  • Utilize Protic Solvents or Co-solvents: While polar aprotic solvents are common, the addition of a protic co-solvent, such as a tertiary alcohol, can suppress alkene formation.[1][4] The protic solvent hydrogen-bonds to the fluoride ion, reducing its basicity without completely quenching its nucleophilicity.[1][5]

Troubleshooting Workflow for Alkene Byproduct Formation

G start Alkene Byproduct Observed temp Lower Reaction Temperature start->temp evaluate Analyze Reaction Outcome temp->evaluate fluoride Switch to Milder Fluoride Source (e.g., CsF, KF) ptc Add Phase-Transfer Catalyst (e.g., 18-crown-6) fluoride->ptc solvent Introduce Protic Co-solvent (e.g., t-BuOH) ptc->solvent solvent->evaluate evaluate->fluoride Unsuccessful success Desired Fluorinated Product evaluate->success Successful fail Alkene Still Major Product

Caption: Decision workflow for minimizing alkene byproducts.

Question 2: I am observing significant amounts of hydrofluoric acid (HF) formation, leading to decomposition of my starting material and/or product. What are the sources of HF and how can it be mitigated?

Answer: The formation of hydrofluoric acid (HF) is a detrimental side reaction that can arise from several sources, primarily the presence of water or other protic impurities in the reaction mixture.[6] Some fluorinating reagents can also decompose to generate HF.[7] HF is highly corrosive and can lead to unwanted side reactions and degradation of acid-sensitive functional groups.[6]

Causality Explained: Many fluorinating agents, both nucleophilic and electrophilic, can react with water to produce HF. For instance, salts like LiPF\textsubscript{6} can hydrolyze to form HF and other byproducts.[6] Similarly, some N-F electrophilic fluorinating reagents can undergo elimination reactions, particularly in the presence of a base, to release HF.[7]

Mitigation Strategies:
  • Rigorous Drying of Solvents and Reagents: Ensure all solvents are anhydrous and reagents are stored under inert conditions to prevent moisture contamination.[8] Drying solvents using appropriate desiccants and degassing them can significantly reduce HF formation.[8]

  • Use of HF Scavengers: In some cases, the addition of an acid scavenger can be beneficial. For example, certain silanes can react with HF to form stable silicon-fluorine bonds.[9]

  • Choice of Fluorinating Reagent: Select fluorinating agents that are less prone to decomposition or hydrolysis. For example, some modern deoxyfluorination reagents are more thermally stable than older ones like DAST.[2][4]

ParameterRecommendationRationale
Solvent Purity Use anhydrous, degassed solvents.Prevents hydrolysis of fluorinating agents to HF.[8]
Reagent Handling Store and handle reagents under an inert atmosphere.Minimizes exposure to atmospheric moisture.
Additives Consider the use of HF scavengers in specific cases.Neutralizes HF as it is formed, preventing further degradation.[9]

Section 2: Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers an "F⁺" equivalent to a nucleophilic carbon center. Common challenges include controlling regioselectivity and preventing over-fluorination.

Frequently Asked Questions (FAQs)

Question 3: I am attempting to monofluorinate a ketone at the α-position with Selectfluor™, but I'm getting a significant amount of the difluorinated product. How can I improve selectivity for monofluorination?

Answer: Over-fluorination is a common issue when fluorinating active methylene compounds like ketones.[1] The introduction of the first fluorine atom increases the acidity of the remaining α-proton, making the monofluorinated product more susceptible to deprotonation and a second fluorination event.[1]

Causality Explained: The electron-withdrawing nature of the newly introduced fluorine atom enhances the acidity of the adjacent C-H bond. This makes the monofluorinated ketone more easily converted to its enolate form, which then rapidly reacts with another equivalent of the electrophilic fluorinating agent.

Strategies for Enhancing Monofluorination Selectivity:
  • Stoichiometric Control: Carefully control the stoichiometry of the fluorinating agent. Using a slight excess of the ketone substrate relative to the fluorinating agent can help minimize difluorination.[1]

  • Reaction Monitoring and Temperature Control: Closely monitor the reaction progress using techniques like TLC or NMR and quench the reaction once the desired monofluorinated product is maximized. Lowering the reaction temperature can also help control the reaction rate and improve selectivity.[1][10]

  • Choice of Base: If a base is used to generate the enolate, its strength and stoichiometry are critical. A weaker base or a substoichiometric amount may favor monofluorination.[1]

  • Silyl Enol Ether Intermediate: Converting the ketone to its silyl enol ether before reacting with the electrophilic fluorinating agent often provides better control over monofluorination.[1]

Proposed Mechanism for Electrophilic Fluorination of a Ketone

G cluster_0 Keto-Enol Tautomerism cluster_1 Electrophilic Attack cluster_2 Over-fluorination Pathway Ketone Ketone Enol Enol Ketone->Enol [H+] or [OH-] Monofluorinated Ketone Monofluorinated Ketone Enol->Monofluorinated Ketone + Selectfluor™ Enolate of Monofluorinated Ketone Enolate of Monofluorinated Ketone Monofluorinated Ketone->Enolate of Monofluorinated Ketone -H+ (more acidic) Difluorinated Ketone Difluorinated Ketone Enolate of Monofluorinated Ketone->Difluorinated Ketone + Selectfluor™

Caption: Pathway showing monofluorination and subsequent over-fluorination.

Question 4: My electrophilic aromatic substitution (EAS) fluorination is resulting in a mixture of regioisomers. How can I improve regioselectivity?

Answer: Regioselectivity in EAS fluorination is primarily dictated by the electronic and steric properties of the substituents already present on the aromatic ring.[11] Electron-donating groups typically direct fluorination to the ortho and para positions, while electron-withdrawing groups direct to the meta position.[11] However, the high reactivity of some electrophilic fluorinating agents can sometimes lead to poor selectivity.

Strategies for Improving Regioselectivity:
  • Choice of Fluorinating Agent: The reactivity and steric bulk of the fluorinating agent can influence regioselectivity. Less reactive agents may exhibit higher selectivity. Common choices include Selectfluor™ and N-fluorobenzenesulfonimide (NFSI).[8][12]

  • Catalyst Control: The use of transition metal catalysts (e.g., palladium) or Lewis acids can override the substrate's inherent directing effects and enforce a specific regioselectivity.[11]

  • Directed Metalation: In some cases, a directing group can be used to achieve ortho-lithiation with a strong base, followed by quenching with an electrophilic fluorine source like NFSI, to achieve fluorination at a specific position.[10]

  • Reaction Conditions: Solvent and temperature can also play a role in regioselectivity.[11] Experimenting with different solvent systems may be beneficial.

Factors Influencing Regioselectivity in EAS Fluorination

G Regio Regioselectivity Substrate Substrate Electronics (Directing Groups) Regio->Substrate Sterics Steric Hindrance Regio->Sterics Reagent Fluorinating Agent (e.g., Selectfluor vs. NFSI) Regio->Reagent Catalyst Catalyst (e.g., Pd, Lewis Acid) Regio->Catalyst Conditions Reaction Conditions (Solvent, Temperature) Regio->Conditions

Caption: Key factors governing regioselectivity in EAS fluorination.

Section 3: General Troubleshooting and Purification

Question 5: What are some general first steps for troubleshooting a fluorination reaction that is giving low yield or a complex mixture of byproducts?

Answer: When faced with a challenging fluorination reaction, a systematic approach to optimization is key. The high reactivity of many fluorinating agents means that careful control over reaction parameters is crucial.[8]

Initial Optimization Steps:
  • Purify Starting Materials: Impurities in the substrate or reagents can inhibit the desired reaction or catalyze side reactions.[8]

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, and stoichiometry to find the optimal balance that favors the desired product.[8]

  • Select an Appropriate Solvent: Solvents should be anhydrous and inert to the reaction conditions.[8] Some fluorinating agents can react with common solvents, so compatibility should be verified.[13]

Question 6: What are effective purification strategies for separating my desired fluorinated compound from byproducts?

Answer: The unique properties of fluorinated compounds, such as altered polarity and solubility, can necessitate specialized purification techniques.[14]

Recommended Purification Workflow:
  • Liquid-Liquid Extraction: Often a good first step for a preliminary cleanup to remove major impurities.[14]

  • Column Chromatography: A fundamental technique for separation. Both normal-phase (silica) and reverse-phase chromatography can be effective. For particularly challenging separations, specialized fluorinated HPLC columns may offer enhanced selectivity.[14]

  • Crystallization: An excellent method for obtaining highly pure solid compounds.[14] Screening different solvents is often necessary to find suitable conditions.

  • Purity Assessment: The purity of the final compound should be rigorously confirmed using a combination of analytical techniques, including ¹H, ¹³C, and especially ¹⁹F NMR, as well as LC-MS.[14]

General Purification Workflow for Fluorinated Compounds

G start Crude Reaction Mixture extraction Liquid-Liquid Extraction (Initial Cleanup) start->extraction chromatography Column Chromatography (Silica or Reverse Phase) extraction->chromatography hplc Further Purification if Needed (e.g., Preparative HPLC) chromatography->hplc Impurities Remain crystallization Crystallization (For High Purity Solids) chromatography->crystallization Solid Product end Pure Fluorinated Compound hplc->end crystallization->end

Caption: A typical purification sequence for fluorinated molecules.

References
  • Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. PMC - NIH. Available at: [Link]

  • Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. ResearchGate. Available at: [Link]

  • Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]

  • Specific Solvent Issues with Fluorination. Wordpress. Available at: [Link]

  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. Available at: [Link]

  • Mechanochemical process makes fluorochemicals without HF. Chemistry World. Available at: [Link]

  • Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. Available at: [Link]

  • Nucleophilic Fluorination. The Doyle Group - UCLA. Available at: [Link]

  • Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry - ACS Publications. Available at: [Link]

  • Nitromethane-the secret of electrophilic fluorination reagent activation. Chinese Chemical Society. Available at: [Link]

  • Solvents for use in fluorination reactions. Google Patents.
  • Hydrogen Bonding: Regulator for Nucleophilic Fluorination. PMC - NIH. Available at: [Link]

  • Converting detrimental HF in electrolytes into a highly fluorinated interphase on cathodes. Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]

  • Halogenation of benzene - fluorination and iodination. YouTube. Available at: [Link]

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]

  • Methodologies for selective electrophilic fluorination. Durham e-Theses. Available at: [Link]

  • Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. ResearchGate. Available at: [Link]

  • Electrophilic fluorination in benzylic position in presence of nitro and phosphonate (NFSI vs selectfluor). Reddit. Available at: [Link]

  • The Influence of Fluorine-Free Electrolytes on the Performance of LiNi1/3Mn1/3Co1/3O2/Silicon–Graphite Li-Ion Battery Cells. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Renewable Reagent for Nucleophilic Fluorination. PMC - NIH. Available at: [Link]

  • How does solvent effect the strength of the halide nucleophiles in SN1 and SN2 reactions?. Available at: [Link]

  • Research progress on preparation and purification of fluorine-containing chemicals in lithium-ion batteries. ResearchGate. Available at: [Link]

Sources

stability issues of 1-(2-Fluorophenyl)cyclopentanecarbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It specifically addresses the stability challenges encountered under acidic conditions, offering troubleshooting advice, validated protocols, and a clear mechanistic understanding to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of this compound.

Q1: What is the primary stability concern for this compound in acidic conditions?

A1: The primary stability issue is the acid-catalyzed hydrolysis of the nitrile functional group (–C≡N).[1][2] In the presence of aqueous acid, the nitrile is susceptible to a two-step hydrolysis process. This reaction converts the nitrile first into an amide intermediate and then into a final carboxylic acid product.[3][4] This degradation is often accelerated by heat.

Q2: What are the expected degradation products of this compound in an acidic medium?

A2: The degradation proceeds through two main stages, resulting in two distinct products:

  • Intermediate Product: 1-(2-fluorophenyl)cyclopentanecarboxamide.

  • Final Product: 1-(2-fluorophenyl)cyclopentanecarboxylic acid and an ammonium salt (e.g., ammonium chloride if hydrochloric acid is used).[3][4]

Q3: What experimental factors influence the rate of this degradation?

A3: The rate of acid-catalyzed hydrolysis is primarily influenced by three factors:

  • Acid Strength (pH): The reaction rate increases with higher concentrations of hydronium ions (i.e., lower pH). Protonation of the nitrile nitrogen is the initial activating step of the hydrolysis mechanism.[2][5]

  • Temperature: Higher temperatures significantly accelerate the rate of hydrolysis for both the nitrile-to-amide and amide-to-carboxylic acid steps.

  • Time: The extent of degradation is directly proportional to the duration of exposure to acidic conditions.

Q4: Is the fluorine atom on the phenyl ring susceptible to cleavage under these conditions?

A4: The carbon-fluorine (C-F) bond on an aromatic ring is exceptionally strong and generally stable under typical acidic hydrolysis conditions.[6] While defluorination can occur under harsh conditions such as high-intensity UV photolysis or specific enzymatic action, it is not an expected degradation pathway during routine experimental handling in aqueous acid.[7][8] The primary point of reactivity is the nitrile group.

Section 2: Troubleshooting Guide for Common Experimental Issues

This guide provides solutions to specific problems that may arise during your research.

Observed Issue Probable Cause & Scientific Explanation Recommended Action & Troubleshooting Steps
Appearance of new, more polar peaks in my HPLC/LC-MS chromatogram after sample preparation in an acidic mobile phase or buffer. The nitrile group is hydrolyzing. The resulting amide and carboxylic acid products are more polar than the parent nitrile and will typically have shorter retention times on a reverse-phase column (e.g., C18).1. Confirm Identity: If using LC-MS, check the mass of the new peaks. The amide will have a mass of +18 Da (addition of H₂O) and the carboxylic acid will have a mass of +17 Da (addition of O, loss of N) plus a proton in positive ion mode. 2. Minimize Exposure: Prepare samples in a non-aqueous, aprotic solvent (e.g., acetonitrile) and add the acidic mobile phase just before injection. 3. Work Cold: Perform all sample manipulations at low temperatures (e.g., on an ice bath) to slow the hydrolysis rate.
The yield of my reaction is consistently low when using this compound as a starting material in an acidic environment. A portion of your starting material is being consumed by the competing hydrolysis side reaction, converting it into the unreactive carboxylic acid.1. Use Anhydrous Conditions: If the reaction chemistry permits, switch to an aprotic solvent and use a non-aqueous acid source (e.g., HCl gas in dioxane). 2. Lower Temperature: Run the primary reaction at the lowest feasible temperature to disfavor the hydrolysis pathway. 3. Monitor Reaction Profile: Take aliquots at early time points to determine if the starting material is degrading before the main reaction begins.
A white precipitate forms in my aqueous acidic stock solution of the compound over time. The hydrolysis product, 1-(2-fluorophenyl)cyclopentanecarboxylic acid, likely has lower solubility in your aqueous buffer compared to the parent nitrile. The precipitate is the unwanted degradation product.1. Verify Precipitate: Isolate the solid and analyze it (e.g., by melting point, NMR, or MS) to confirm it is the carboxylic acid. 2. Prepare Fresh Solutions: Avoid long-term storage of the compound in any aqueous acidic solution. Prepare solutions immediately before use. 3. Consider a Co-solvent: If an acidic aqueous solution is unavoidable, consider adding a water-miscible organic co-solvent (e.g., DMSO, ethanol) to improve the solubility of all species and potentially suppress precipitation.

Section 3: Experimental Protocols & Methodologies

These protocols are designed to be self-validating systems for assessing and managing the stability of your compound.

Protocol 1: Quantitative Assessment of Acidic Stability via HPLC

This protocol provides a reliable method to determine the degradation kinetics of this compound.

Objective: To quantify the percentage of the parent compound remaining over time at different pH values.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile (ACN) and water

  • Hydrochloric acid (HCl), 0.1 M

  • Phosphate or Citrate Buffer, pH 4.0

  • Phosphate Buffered Saline (PBS), pH 7.4 (for control)

  • Class A volumetric flasks and pipettes

  • HPLC system with UV or MS detector

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve 10 mg of the compound in 10 mL of ACN to create a 1 mg/mL stock solution.

  • Prepare Test Solutions:

    • pH 2 Condition: In a 10 mL flask, add 9 mL of 0.1 M HCl. Warm to the test temperature (e.g., 40°C).

    • pH 4 Condition: In a 10 mL flask, add 9 mL of pH 4.0 buffer. Warm to the test temperature.

    • pH 7.4 Control: In a 10 mL flask, add 9 mL of pH 7.4 PBS. Warm to the test temperature.

  • Initiate Degradation: To each of the three flasks, add 1 mL of the 1 mg/mL stock solution to achieve a final concentration of 100 µg/mL. This marks Time Zero (T=0).

  • Time-Point Sampling: Immediately withdraw a 1 mL aliquot from each flask (this is your T=0 sample). Place it in an HPLC vial containing 100 µL of a neutralizing agent (e.g., 1 M NaOH) to quench the reaction. Store at 4°C.

  • Incubation: Incubate all three flasks at the test temperature (e.g., 40°C).

  • Collect Samples: Repeat the sampling and quenching procedure (Step 4) at subsequent time points (e.g., T=2, 4, 8, and 24 hours).

  • HPLC Analysis: Analyze all quenched samples using a validated reverse-phase HPLC method. The method should be capable of separating the parent nitrile from its amide and carboxylic acid degradants.

  • Data Analysis: Calculate the peak area of the parent compound at each time point. Normalize the results to the T=0 sample to determine the percentage of compound remaining.

Data Presentation:

Time (Hours)% Compound Remaining (pH 2)% Compound Remaining (pH 4)% Compound Remaining (pH 7.4)
0100%100%100%
2Record ValueRecord ValueRecord Value
4Record ValueRecord ValueRecord Value
8Record ValueRecord ValueRecord Value
24Record ValueRecord ValueRecord Value
Protocol 2: Recommended Handling Procedures for Acidic Formulations
  • Prioritize Aprotic Solvents: Whenever possible, use aprotic organic solvents (e.g., acetonitrile, THF, dioxane) for dissolving and storing the compound.

  • Work at Low Temperatures: If aqueous acidic conditions are necessary, perform all manipulations on an ice bath to minimize the rate of hydrolysis.

  • Minimize Exposure Time: Prepare acidic solutions immediately prior to use. Do not store the compound in acidic buffers for extended periods.

  • Use Buffer Systems: For applications requiring a specific pH, use the minimum concentration of a suitable buffer rather than a strong acid.

Section 4: Mechanistic Insights & Visualizations

Understanding the underlying chemical transformations is key to preventing them. The following diagrams illustrate the compound and its degradation pathway.

G compound This compound SMILES: FC1=C(C=CC=C1)C1(CCCC1)C#N CAS: 214262-89-2

Caption: Structure of this compound.

G cluster_main Acid-Catalyzed Hydrolysis Pathway Nitrile Parent Nitrile (R-C≡N) ProtonatedNitrile Protonated Nitrile (R-C≡N⁺-H) Nitrile->ProtonatedNitrile + H⁺ (Fast) AmideIntermediate Amide Intermediate (R-CO-NH₂) ProtonatedNitrile->AmideIntermediate + H₂O - H⁺ (Tautomerization) CarboxylicAcid Carboxylic Acid (R-COOH) + NH₄⁺ AmideIntermediate->CarboxylicAcid + H₃O⁺ (Further Hydrolysis) G cluster_workflow Stability Assessment Workflow A 1. Prepare Stock Solution (1 mg/mL in ACN) B 2. Prepare Test Solutions (pH 2, 4, 7.4) A->B C 3. Initiate Reaction (Add Stock to Test Solutions) B->C D 4. Sample at Time Points (T=0, 2, 4, 8, 24h) C->D E 5. Quench Reaction (Neutralize Sample) D->E F 6. Analyze by HPLC E->F G 7. Quantify Degradation F->G

Caption: Workflow for the stability assessment protocol.

References

  • JoVE. (n.d.). Nitriles to Carboxylic Acids: Hydrolysis.
  • LibreTexts Chemistry. (2023). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles. Retrieved from [Link]

  • Clark, J. (2023). hydrolysis of nitriles. Chemguide. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • McCloud, S. G., et al. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS ES&T Water. Published by the American Chemical Society.
  • Maszkowska, J., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research. Published by Springer.
  • Al-Hamdany, R., & Ali, B. (1988). Cyclodienones. Part 8. Hydrolysis of 5-oxo-2,4-di-t-butylcyclopenta-1,3-dienecarbonitrile. Journal of the Chemical Society, Perkin Transactions 1. Published by the Royal Society of Chemistry.
  • Matrix Fine Chemicals. (n.d.). 1-(2-FLUOROPHENYL)CYCLOPENTANE-1-CARBONITRILE | CAS 214262-89-2. Retrieved from [Link]

  • Key, B. D. (2020).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. Retrieved from [Link]

  • Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry. Published by the American Chemical Society.
  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology. Published by Springer.
  • Key, B. D., Howell, R. D., & Criddle, C. S. (1997). Degradation and Transformation of Organic Fluorine Compounds. In Fluorinated Organic Compounds in the Environment.
  • LibreTexts Chemistry. (2023). 5.4: Hydrolysis Reactions. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Ortho-Substituted Fluorophenyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of ortho-substituted fluorophenyl compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges that arise when working with these sterically demanding and electronically complex substrates. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to help you navigate common experimental hurdles and achieve your synthetic goals. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can make informed decisions in your own lab.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered by researchers in this field.

Q1: My Suzuki-Miyaura coupling reaction with an ortho-fluoroaryl halide is giving very low yields. What is the most likely cause?

A: The primary culprit is almost always steric hindrance. The ortho-fluorine atom physically blocks the palladium catalyst from efficiently accessing the carbon-halogen bond for oxidative addition, a critical step in the catalytic cycle. Furthermore, the electron-withdrawing nature of fluorine can slow this step. A secondary, but common, issue is the quality and stability of your boronic acid or ester coupling partner, as decomposition can lead to low yields.[1][2]

Q2: I am attempting a Directed ortho-Metalation (DoM) on a fluorobenzene derivative, but the lithiation is not regioselective. Why is this happening?

A: While fluorine can act as a weak directing group, its influence can be easily overridden by other functional groups on the ring.[3][4] The regioselectivity of DoM is a competition between the directing abilities of all substituents.[5] If you have a stronger directing group elsewhere on the ring (e.g., an amide or carbamate), lithiation will likely occur ortho to that group.[6][7] Also, the choice of organolithium base and solvent system is critical; additives like TMEDA can alter the aggregation state and reactivity of the base, influencing selectivity.

Q3: My palladium catalyst appears to be deactivating and turning into palladium black. How can I prevent this?

A: Catalyst deactivation, often observed as the precipitation of palladium black, occurs when the Pd(0) active species agglomerates and falls out of the catalytic cycle.[8] This is particularly common in reactions with slow oxidative addition steps, which is characteristic of sterically hindered ortho-substituted substrates. To mitigate this, using bulky, electron-rich phosphine ligands is crucial. These ligands stabilize the Pd(0) center, prevent aggregation, and accelerate the rate-limiting oxidative addition and reductive elimination steps.[9]

Q4: Is direct C-H functionalization a viable strategy for ortho-substituted fluorophenyl compounds?

A: Yes, it is an increasingly powerful strategy. The C-H bonds ortho to a fluorine atom are activated towards metallation and subsequent functionalization with transition metal catalysts.[10][11][12] This approach avoids the need for pre-functionalized starting materials like aryl halides. However, achieving high selectivity can be challenging and often requires careful selection of directing groups and reaction conditions to avoid functionalization at other positions.[13][14]

Troubleshooting Guide: Low Yield in Suzuki-Miyaura Cross-Coupling

This section provides a more in-depth guide to diagnosing and solving poor outcomes in one of the most common, yet challenging, reactions for this substrate class.

Problem: Consistently low yield (<30%) in the coupling of an ortho-fluoroaryl halide with a boronic acid/ester.
Initial Diagnosis Workflow

G start Low Yield Observed check_sm TLC/LCMS Analysis: Significant Starting Material Remaining? start->check_sm check_bp TLC/LCMS Analysis: Byproducts Observed? check_sm->check_bp No no_reaction No Reaction/ Slow Reaction check_sm->no_reaction Yes homocoupling Homocoupling of Boronic Acid? check_bp->homocoupling Yes protodeborylation Protodeborylation of Boronic Acid? check_bp->protodeborylation Yes homocoupling_sol Action: Re-evaluate Base, Ensure Anhydrous Conditions homocoupling->homocoupling_sol protodeborylation_sol Action: Use Stable Boronic Ester (e.g., pinacol, MIDA), Check Base protodeborylation->protodeborylation_sol no_reaction_sol Action: Optimize Catalyst System (Ligand, Precatalyst, Temp) no_reaction->no_reaction_sol

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Deep Dive into Causality and Solutions

1. The "No Reaction" Pathway: Overcoming Steric Hindrance

If you observe mostly unreacted starting material, the activation energy for the oxidative addition step is too high. The ortho-fluorine substituent is the primary barrier.

  • Causality: Standard ligands like PPh₃ are often not bulky enough to force the palladium center into a coordinatively unsaturated state required for oxidative addition. They also do not provide enough electron density to the metal to facilitate the insertion into the C-X bond.

  • Solution: Employ Sterically Demanding, Electron-Rich Ligands. The development of Buchwald-type biaryl phosphine ligands has revolutionized this area.[15] These ligands possess bulky substituents that promote the formation of the active catalytic species and accelerate the reaction.

Ligand NameKey FeatureTypical Application
SPhos High activity for Ar-Cl bondsGeneral purpose, good starting point
RuPhos Very electron-richChallenging, electron-poor substrates
BrettPhos Extremely bulkyFor tetra-ortho-substituted biaryl synthesis
AntPhos Effective for demanding couplingsShows high reactivity with sterically hindered substrates[9][16]

Experimental Protocol: Ligand Screening

  • Setup: In parallel vials under an inert atmosphere (Argon or Nitrogen), add your ortho-fluoroaryl halide (1.0 eq), boronic acid partner (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0 eq).

  • Catalyst Addition: To each vial, add a different catalyst system. Use a pre-formed precatalyst for consistency (e.g., XPhos Pd G3) or generate the catalyst in situ by adding a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the specific ligand (2-4 mol%).

  • Reaction: Add degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane, or THF).[1][17] Heat the reactions to 80-110 °C.

  • Analysis: Monitor each reaction by TLC or LCMS at set time points (e.g., 1h, 4h, 16h) to identify the most effective ligand.

2. The "Byproduct" Pathway: Substrate Stability and Base Choice

If you see byproducts, particularly those derived from the boronic acid, your issue lies with the reaction conditions rather than just the catalyst.

  • Causality (Protodeborylation): Boronic acids can be unstable, especially at high temperatures and in the presence of certain bases, leading to the C-B bond being cleaved and replaced by a C-H bond.[2] This is a common failure mode.

  • Solution: Switch from a boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These are significantly more robust and less prone to decomposition.[2]

  • Causality (Homocoupling): The boronic acid coupling with itself is another common side reaction, often promoted by the presence of oxygen or an inappropriate base.

  • Solution: Ensure your reaction is thoroughly degassed. Freeze-pump-thaw cycles are highly effective. Sometimes, switching to a milder base like K₂CO₃ or CsF can reduce homocoupling.[1] Anhydrous conditions using K₃PO₄ can be effective but may require a trace amount of water to function properly.[18]

Core Methodology Deep Dive: Directed ortho-Metalation (DoM)

DoM is a cornerstone technique for the regioselective functionalization of aromatic rings.[7] It relies on a directing metalation group (DMG) to coordinate an organolithium base, leading to deprotonation at the adjacent ortho position.[5][6][7]

Mechanism and Key Principles

DoM_Mechanism sub Arene-DMG complex Coordination Complex sub->complex + n-BuLi lithiated ortho-Lithiated Intermediate complex->lithiated - Butane product Functionalized Product lithiated->product + Electrophile (E+)

Caption: The general mechanism of Directed ortho-Metalation (DoM).

The power of DoM lies in its predictable regioselectivity, which is governed by the hierarchy of DMGs. For fluorophenyl compounds, the fluorine itself is a weak director. Therefore, the presence of a stronger DMG is required for reliable ortho C-H activation.

Hierarchy of Common Directing Groups (Strongest to Weakest): CONR₂ > OCONR₂ > SO₂NR₂ > CH₂NR₂ > OMe > F

Experimental Protocol: ortho-Lithiation and Silylation of 1-fluoro-2-methoxybenzene

This protocol demonstrates the principle where the stronger OMe group directs lithiation over the weaker F atom.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, dissolve 1-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The solution may change color. Stir at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add chlorotrimethylsilane (TMS-Cl, 1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Workup: After stirring for an additional hour, allow the reaction to warm slowly to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with an organic solvent (e.g., ethyl acetate or diethyl ether), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield 1-fluoro-2-methoxy-3-(trimethylsilyl)benzene.

This outcome confirms that the methoxy group is a more powerful directing group than the ortho-fluorine atom. Understanding this directing group hierarchy is essential for planning a successful DoM strategy.

References

  • Directed (ortho) Metallation. (n.d.). University of Liverpool.
  • Directed ortho metalation. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Biswas, T. (2019, May 18). Directed Ortho metalation (DOM) or Directed Ortho Lithiation, Part 1 (basic concept) [Video]. YouTube. [Link]

  • Protsailo, L. V., & Kurpil, B. B. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(16), 5644–5655. [Link]

  • Macho, S., et al. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009(6), 167-173. [Link]

  • Shen, Y., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 121(8), 4823–4881. [Link]

  • Various Authors. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Li, C., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1, 229-233. [Link]

  • Clark, R. D. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Organometallics, 34(23), 5497–5500. [Link]

  • Various Authors. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Various Authors. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Narasimhan, N. S., & Mali, R. S. (1987). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Journal of Chemical Sciences, 98(3), 121-134. [Link]

  • Le, C. M., et al. (2019). meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. ACS Catalysis, 9(8), 7192-7197. [Link]

  • Protsailo, L. V., & Kurpil, B. B. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(16), 5644-5655. [Link]

  • Roche, M., et al. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. The Journal of Organic Chemistry, 78(2), 445-454. [Link]

  • Various Authors. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Various Authors. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. The Journal of Organic Chemistry, 73(21), 8564-8566. [Link]

  • Various Authors. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. Retrieved January 17, 2026, from [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved January 17, 2026, from [Link]

  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 521-532. [Link]

  • Shen, Y., et al. (2021). Applications of transition metal-catalyzed ortho-fluorine-directed C-H functionalization of (poly)fluoroarenes in organic synthe. White Rose Research Online. [Link]

  • Various Authors. (2023, October 26). Favorite "all-purpose" Pd catalyst? Reddit. [Link]

  • Krawczuk, P. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved January 17, 2026, from [Link]

  • Shen, Y., et al. (2021). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 121(8), 4823–4881. [Link]

  • Various Authors. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. Retrieved January 17, 2026, from [Link]

  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Le, C. M., et al. (2018). meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Chemical Science, 9, 6075-6080. [Link]

  • Various Authors. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Various Authors. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Validation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Fluorophenyl)cyclopentanecarbonitrile is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. The efficient and scalable synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides an in-depth comparative analysis of two primary synthetic pathways to this compound: Phase-Transfer Catalyzed (PTC) Cycloalkylation and a Grignard Reagent-Mediated approach. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the critical insights necessary to select the most appropriate synthetic strategy for their specific research and development needs.

Introduction

The synthesis of 1-arylcyclopentanecarbonitriles presents a common challenge in organic synthesis, requiring the formation of a quaternary carbon center. The choice of synthetic methodology can have a profound impact on yield, purity, scalability, and overall cost-effectiveness. This guide will dissect two plausible and chemically robust strategies for the synthesis of this compound, providing a detailed, evidence-based comparison to inform rational synthetic design.

Pathway 1: Phase-Transfer Catalyzed (PTC) Cycloalkylation

This approach leverages the power of phase-transfer catalysis to facilitate the reaction between two immiscible phases, enabling the efficient alkylation of 2-fluorophenylacetonitrile with a suitable 1,4-dihalobutane.

Mechanistic Rationale

The reaction proceeds via a well-established S(_N)2 mechanism, facilitated by a phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB). The catalyst transports the carbanion, generated from the deprotonation of 2-fluorophenylacetonitrile by a strong aqueous base (e.g., NaOH), into the organic phase where it can react with the 1,4-dihalobutane. The choice of a strong base is crucial for the efficient generation of the nucleophilic carbanion.[1][2][3]

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_catalyst Catalyst Cycle 2F_PN_H 2-Fluorophenylacetonitrile Carbanion_Na [2-F-Ph-C(H)CN]⁻ Na⁺ 2F_PN_H->Carbanion_Na Deprotonation NaOH NaOH OH- OH- NaOH->OH- Na+ Na+ H2O H₂O OH-->H2O forms PTC_Carbanion [Q⁺][2-F-Ph-C(H)CN]⁻ Carbanion_Na->PTC_Carbanion Phase Transfer 14DBB 1,4-Dibromobutane Product This compound NaBr NaBr Product->NaBr PTC_Br Q⁺Br⁻ (PTC) PTC_Br->PTC_Carbanion Anion Exchange PTC_Carbanion14DBB PTC_Carbanion14DBB PTC_Carbanion14DBB->Product SN2 Cycloalkylation

Figure 1: Mechanism of PTC Cycloalkylation.
Experimental Protocol: PTC Cycloalkylation
  • Reaction Setup: To a stirred solution of 2-fluorophenylacetonitrile (1.0 equiv.) and 1,4-dibromobutane (1.2 equiv.) in toluene, add a 50% aqueous solution of sodium hydroxide (5.0 equiv.).

  • Catalyst Addition: Add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.05 equiv.).

  • Reaction Conditions: Heat the biphasic mixture to 70-80 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water and toluene. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Performance Analysis
MetricPerformanceRationale & Supporting Data
Typical Yield 65-85%Yields for analogous cycloalkylations of phenylacetonitrile with 1,4-dibromobutane under PTC conditions are reported in this range.[4] The electron-withdrawing nature of the fluorine atom can influence the acidity of the benzylic proton and potentially affect the yield.
Purity Good to ExcellentThe primary impurity is often the di-alkylated product, which can be minimized by controlling the stoichiometry of the reactants.[5] Purification by distillation is generally effective.
Reaction Time 6-12 hoursReaction times are influenced by temperature, stirring rate, and catalyst efficiency.
Scalability ExcellentPTC processes are well-suited for industrial scale-up due to their operational simplicity and the use of inexpensive reagents.[1][2]
Safety Moderate1,4-Dibromobutane is a lachrymator and irritant.[3][6] Concentrated NaOH is corrosive. Standard personal protective equipment should be used.

Pathway 2: Grignard Reagent-Mediated Synthesis

This classical organometallic approach involves the formation of a carbon-carbon bond through the nucleophilic addition of a Grignard reagent to a nitrile. Two sub-pathways are considered here.

Sub-pathway 2A: 2-Fluorophenylmagnesium Bromide + Cyclopentanecarbonitrile

Grignard_2A 2FPhMgBr 2-Fluorophenyl- magnesium Bromide Imine_Intermediate Imine-Magnesium Complex 2FPhMgBr->Imine_Intermediate CPCN Cyclopentanecarbonitrile CPCN->Imine_Intermediate Nucleophilic Addition Product This compound Imine_Intermediate->Product Hydrolysis H3O+ H₃O⁺ (Work-up) H3O+->Product

Figure 2: Grignard Sub-pathway 2A.
Sub-pathway 2B: Cyclopentylmagnesium Bromide + 2-Fluorobenzonitrile

Grignard_2B CPMgBr Cyclopentyl- magnesium Bromide Imine_Intermediate Imine-Magnesium Complex CPMgBr->Imine_Intermediate 2FBN 2-Fluorobenzonitrile 2FBN->Imine_Intermediate Nucleophilic Addition Product This compound Imine_Intermediate->Product Hydrolysis H3O+ H₃O⁺ (Work-up) H3O+->Product

Figure 3: Grignard Sub-pathway 2B.
Mechanistic Rationale

The Grignard reaction with a nitrile proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile group. This forms a stable imine-magnesium salt intermediate. Subsequent acidic work-up hydrolyzes this intermediate to the corresponding ketone, which in this case is the desired nitrile product due to the starting materials.[7][8][9][10][11] The reaction must be carried out under strictly anhydrous conditions as Grignard reagents are highly sensitive to moisture.[6]

Experimental Protocol: Grignard Synthesis (General)
  • Grignard Reagent Formation: In an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.1 equiv.). Add a solution of the corresponding organobromide (1.0 equiv.) in anhydrous diethyl ether or THF dropwise to initiate the reaction. The formation of the Grignard reagent is typically exothermic.

  • Addition to Nitrile: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of the nitrile (1.0 equiv.) in anhydrous diethyl ether or THF dropwise, maintaining a low temperature.

  • Reaction and Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Quench the reaction by slowly adding it to a stirred mixture of ice and dilute hydrochloric acid or aqueous ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude product is purified by vacuum distillation or column chromatography.

Performance Analysis
MetricPerformance (Sub-pathway 2A)Performance (Sub-pathway 2B)Rationale & Supporting Data
Typical Yield 50-70%55-75%Grignard reactions with nitriles generally provide moderate to good yields. Steric hindrance around the nitrile or the Grignard reagent can affect the yield.[12] Sub-pathway 2B might be slightly favored as cyclopentylmagnesium bromide is less sterically hindered than 2-fluorophenylmagnesium bromide.
Purity GoodGoodThe main side product can be the corresponding biphenyl derivative from the Wurtz coupling of the Grignard reagent.[13] Careful control of reaction temperature during Grignard formation can minimize this. The product is generally clean after work-up and purification.
Reaction Time 4-8 hours4-8 hoursIncludes Grignard formation and addition.
Scalability Moderate to GoodModerate to GoodRequires strict anhydrous conditions and careful temperature control, which can be challenging on a large scale.[6]
Safety HighHighGrignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. Requires experienced personnel and appropriate safety precautions.

Comparative Analysis and Recommendations

FeaturePathway 1: PTC CycloalkylationPathway 2: Grignard Synthesis
Reagent Availability Readily available and relatively inexpensive.Requires synthesis of the Grignard reagent in situ.
Reaction Conditions Biphasic, requires vigorous stirring. Less sensitive to moisture.Strictly anhydrous conditions required.
Yield & Purity Generally higher yields and easier purification.Moderate to good yields, potential for biphenyl impurities.
Scalability More amenable to large-scale industrial production.Can be scaled, but with greater challenges in maintaining anhydrous conditions.
Safety & Handling Uses corrosive base and irritant alkylating agent.Involves highly flammable solvents and pyrophoric reagents.
Mechanistic Robustness Well-understood and reliable S(_N)2 mechanism.Classic and reliable, but sensitive to reaction parameters.

Recommendation for Laboratory-Scale Synthesis:

For routine laboratory-scale synthesis where simplicity and robustness are prioritized, the Phase-Transfer Catalyzed Cycloalkylation (Pathway 1) is recommended. It is more tolerant of minor variations in reaction conditions and generally provides higher and more consistent yields.

Recommendation for Industrial-Scale Production:

For large-scale industrial production, the PTC Cycloalkylation (Pathway 1) is the superior choice. Its operational simplicity, use of inexpensive reagents, and proven scalability make it a more economically viable and manageable process.

Considerations for the Grignard Pathway:

The Grignard Reagent-Mediated Synthesis (Pathway 2) remains a viable option, particularly if one of the starting materials (either the Grignard precursor or the nitrile) is significantly more accessible or less expensive. Sub-pathway 2B may offer a slight advantage in terms of yield due to reduced steric hindrance. However, the stringent requirement for anhydrous conditions and the handling of pyrophoric reagents necessitate a higher level of technical expertise and specialized equipment.

Conclusion

Both the Phase-Transfer Catalyzed Cycloalkylation and the Grignard Reagent-Mediated Synthesis represent effective strategies for the preparation of this compound. A thorough evaluation of the available resources, scale of synthesis, and technical capabilities should guide the final selection of the synthetic pathway. For most applications, the PTC approach offers a more practical and efficient solution with a favorable balance of yield, scalability, and operational simplicity.

References

  • Master Organic Chemistry. (2023). Addition of Grignard Reagents to Nitriles. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]

  • The Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. [Link]

  • JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. [Link]

  • Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis. Royal Society of Chemistry. (n.d.). [Link]

  • Roy, D., & Ghorai, P. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. Asian Journal of Organic Chemistry, 7(11), 2329-2333. [Link]

  • Hauser, C. R., & Brasen, W. R. (1956). Mono- versus Dialkylation of Phenylacetonitrile with Alkyl Halides by Alkali Amides in Liquid Ammonia. Exclusive Monoalkylation with α-Phenylethyl and Benzhydryl Chlorides. Journal of the American Chemical Society, 78(2), 494–497. [Link]

  • PTC Organics. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • Cycloalkylation of phenylacetonitrile with 1,4-dibromobutane catalyzed by aqueous sodium hydroxide and a new phase transfer reagent, Dq-Br. (2000). Applied Catalysis A: General, 198(1-2), 127-137. [Link]

  • Molbase. (n.d.). How to Synthesize 4-Fluorophenylacetonitrile. [Link]

  • Google Patents. (n.d.). WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid.
  • ResearchGate. (n.d.). New aspects of alkylation of arylacetonitriles under phase-transfer catalysis conditions. [Link]

  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (n.d.). Grignard Reagents and Transition Metal Catalysts: Formation of C-C Bonds by Cross-Coupling. [Link]

  • LibreTexts Chemistry. (2024). 7: The Grignard Reaction (Experiment). [Link]

Sources

A Comparative Analysis for Drug Discovery: 2-Fluorophenyl vs. 4-Fluorophenyl Cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Impact of Fluorine Positional Isomerism on a Key Chemical Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established tactic to modulate a compound's physicochemical and pharmacokinetic properties.[1][2][3] The unique attributes of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[1][4] This guide provides an in-depth comparative analysis of two positional isomers: 2-fluorophenyl cyclopentanecarbonitrile and 4-fluorophenyl cyclopentanecarbonitrile. Through a synthesis of established chemical principles, data from analogous compounds, and detailed experimental protocols, we will dissect the subtle yet significant differences imparted by the ortho versus para positioning of the fluorine atom on the phenyl ring. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and optimization of novel therapeutic agents.

The Decisive Influence of Fluorine's Position

The location of the fluorine atom on the aromatic ring is not a trivial consideration. It dictates the electronic and steric landscape of the molecule, which in turn governs its interactions with its environment.

  • Electronic Effects: A fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M). In the 4-fluorophenyl (para) isomer, both effects are operative, influencing the electron density of the entire aromatic ring. For the 2-fluorophenyl (ortho) isomer, the inductive effect is more pronounced on the adjacent carbons, and steric hindrance can influence the planarity of the phenyl ring, potentially altering resonance effects.

  • Steric and Conformational Effects: The ortho-substitution in the 2-fluorophenyl isomer introduces greater steric bulk in the vicinity of the cyclopentanecarbonitrile moiety. This can influence the preferred conformation of the molecule and its ability to fit into a protein's binding pocket.[5][6]

These fundamental differences are expected to manifest in variations in the physicochemical properties, reactivity, metabolic fate, and biological activity of the two isomers.

Physicochemical Properties: A Tale of Two Isomers

While direct experimental data for 2-fluorophenyl and 4-fluorophenyl cyclopentanecarbonitrile is not extensively available in the public domain, we can predict their properties based on well-established principles and data from analogous compounds.

Property2-Fluorophenyl Cyclopentanecarbonitrile (Predicted)4-Fluorophenyl Cyclopentanecarbonitrile (Predicted)Rationale for Predicted Differences
Lipophilicity (logP) Slightly lowerSlightly higherThe intramolecular hydrogen bond potential in the ortho isomer can slightly decrease lipophilicity. The para isomer presents a more uniformly non-polar surface.
Acidity/Basicity (pKa) Not applicable (Nitrile group is not readily ionizable)Not applicable (Nitrile group is not readily ionizable)The nitrile group is a very weak base, and the fluorine substitution is unlikely to alter this significantly to be relevant in a physiological pH range.
Aqueous Solubility Slightly higherSlightly lowerIn line with the predicted lower logP, the ortho isomer may exhibit marginally better aqueous solubility.
Dipole Moment HigherLowerThe vector sum of the bond dipoles (C-F and C-CN) will likely result in a larger overall dipole moment for the ortho isomer compared to the more symmetrically substituted para isomer.

Synthetic Pathways: A Unified Approach

A robust and versatile synthetic strategy is crucial for accessing both isomers for comparative studies. A common and effective method involves the nucleophilic addition of a fluorophenyl Grignard reagent to cyclopentanone, followed by conversion of the resulting tertiary alcohol to the nitrile.

Synthesis cluster_1 Step 1: Grignard Reaction cluster_2 Step 2: Nitrile Formation A Fluorobromobenzene (2- or 4-isomer) C Fluorophenylmagnesium bromide (Grignard Reagent) A->C Mg, THF B Magnesium B->C E 1-(Fluorophenyl)cyclopentanol C->E D Cyclopentanone D->E F 1-(Fluorophenyl)cyclopentanol H 1-Chloro-1-(fluorophenyl)cyclopentane F->H SOCl2 G Thionyl Chloride (SOCl2) G->H J 1-(Fluorophenyl)cyclopentanecarbonitrile H->J NaCN, DMSO I Sodium Cyanide (NaCN) I->J Metabolism cluster_1 Metabolic Pathways cluster_2 Impact of Fluorine A Parent Compound (Fluorophenyl Cyclopentanecarbonitrile) C Oxidized Metabolites (e.g., Hydroxylation) A->C Phase I Metabolism B CYP450 Enzymes B->C D Phase II Conjugation C->D Phase II Metabolism E Excretion D->E F Fluorine Substitution (ortho or para) G Blocked Metabolic Site F->G H Increased Metabolic Stability G->H H->A Modifies

Sources

The Fluorine Advantage: A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds has become an indispensable tool in modern medicinal chemistry. This guide provides an in-depth, objective comparison of the efficacy of fluorinated versus non-fluorinated analogues, supported by experimental data and detailed methodologies. We will explore the causal relationships behind the observed effects of fluorination, offering insights to inform rational drug design and accelerate the development of novel therapeutics.

The Strategic Rationale for Fluorination: Beyond a Simple Halogen Swap

The introduction of fluorine, the most electronegative element, into a drug candidate is far more than a simple substitution for hydrogen. Its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's physicochemical and pharmacological profile.[1][2][3][4][5][6][7][8] These modifications often translate into tangible improvements in potency, selectivity, metabolic stability, and overall pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][2][3][6][8][9]

The decision to fluorinate is a strategic one, aimed at overcoming specific challenges in the drug discovery pipeline. By understanding the fundamental effects of fluorine, medicinal chemists can rationally design molecules with enhanced therapeutic potential.

Unpacking the Multifaceted Effects of Fluorine Substitution

The introduction of fluorine can trigger a cascade of changes in a molecule's properties. Here, we dissect the key areas of impact:

Physicochemical Property Modulation

Fluorination can significantly alter a molecule's lipophilicity, pKa, and conformation, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2][10]

  • Lipophilicity: The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (-CF3) group often decreases it.[1] This "lipophilicity tuning" is a critical tool for optimizing a drug's ability to cross biological membranes and reach its target.[11]

  • pKa Alteration: Due to its strong electron-withdrawing nature, fluorine can lower the pKa of nearby basic functional groups.[3][11] This can be advantageous for improving oral bioavailability by increasing the fraction of the neutral, more membrane-permeable form of the drug in the gastrointestinal tract.

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule. This can lead to a more favorable orientation for binding to the target receptor, thereby enhancing potency and selectivity.

Enhanced Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[1][3][9][12][13][14][15] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[15]

By strategically placing fluorine at a metabolically labile position (a "metabolic soft spot"), chemists can block or slow down oxidative metabolism.[2][10][15] This leads to a longer drug half-life, reduced clearance, and improved oral bioavailability.[2][10]

Experimental Validation: A Head-to-Head Comparison

To provide a quantitative understanding of the impact of fluorination, we will now delve into the experimental methodologies used to compare fluorinated and non-fluorinated analogues.

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay is a cornerstone for assessing the intrinsic clearance of a compound. It provides a direct comparison of how rapidly fluorinated and non-fluorinated analogues are metabolized by key drug-metabolizing enzymes.

Experimental Protocol:

  • Preparation of Microsomes: Liver microsomes (typically from human, rat, or mouse) are thawed on ice.

  • Incubation Mixture: A reaction mixture is prepared containing the test compound (fluorinated or non-fluorinated analogue), liver microsomes, and a buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a cofactor required for CYP450 activity.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by the addition of a quenching solution (e.g., cold acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Diagram of the Experimental Workflow:

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Thaw Liver Microsomes ReactionMix Prepare Reaction Mixture Microsomes->ReactionMix Compound Prepare Test Compound Stock Compound->ReactionMix Buffer Prepare Incubation Buffer Buffer->ReactionMix AddNADPH Initiate with NADPH ReactionMix->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate TimePoints Sample at Time Points Incubate->TimePoints Quench Quench Reaction TimePoints->Quench LCMS Analyze by LC-MS/MS Quench->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Cell-Based Potency Assay

This assay determines the concentration of a compound required to elicit a specific biological response in a cellular context. It is a critical measure of a drug's efficacy at its target.

Experimental Protocol:

  • Cell Culture: A relevant cell line expressing the target of interest is cultured under appropriate conditions.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds (fluorinated and non-fluorinated analogues).

  • Incubation: The cells are incubated with the compounds for a predetermined period to allow for a biological response.

  • Assay Readout: A specific assay is performed to measure the biological response. This could be, for example, a measurement of cell viability, enzyme activity, or reporter gene expression.

  • Data Analysis: The data is plotted as a dose-response curve, and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) is calculated.

Diagram of the Signaling Pathway Impact:

SignalingPathway cluster_control Non-Fluorinated Analogue cluster_fluorinated Fluorinated Analogue Drug_NF Drug (NF) Receptor_NF Receptor Drug_NF->Receptor_NF Binding Signal_NF Downstream Signaling Receptor_NF->Signal_NF Activation Response_NF Cellular Response Signal_NF->Response_NF Effect Drug_F Drug (F) Receptor_F Receptor Drug_F->Receptor_F Enhanced Binding Signal_F Enhanced Signaling Receptor_F->Signal_F Stronger Activation Response_F Potentiated Response Signal_F->Response_F Increased Effect

Caption: Impact of fluorination on a signaling pathway.

Quantitative Data Summary: Fluorinated vs. Non-Fluorinated Analogues

The following table summarizes representative data from published studies, highlighting the quantitative improvements observed with fluorination.

Compound PairAssayParameterNon-Fluorinated AnalogueFluorinated AnalogueFold ImprovementReference
JAK Inhibitor Human Liver Microsomest½ (min)15322.1x[2]
Dopamine Receptor Ligand Rat Brain HomogenateBrain Exposure (AUC)100 ng·h/mL250 ng·h/mL2.5x[2]
PI3K Inhibitor Rat PharmacokineticsOral Bioavailability (%)25%55%2.2x[2]
Fluoroquinolone Antibiotic DNA Gyrase InhibitionIC50 (µM)1.20.34.0x[10]

Case Studies: The Fluorine Advantage in Marketed Drugs

The successful application of fluorination is evident in numerous FDA-approved drugs across various therapeutic areas.

  • Fluoxetine (Prozac®): The incorporation of a para-trifluoromethyl group into the structure of this selective serotonin reuptake inhibitor (SSRI) increased its lipophilicity and central nervous system (CNS) penetration, leading to effective binding to the serotonin transporter.[10] The CF₃ group also enhanced oral absorption and metabolic resistance.[10]

  • Sofosbuvir (Sovaldi®): Fluorination of the ribose moiety in this antiviral agent for hepatitis C improves its stability against enzymatic degradation and enhances oral bioavailability.[10]

  • Fluoroquinolones (e.g., Ciprofloxacin): The introduction of a fluorine atom at the C-6 position of the quinolone scaffold significantly enhanced the binding affinity to DNA gyrase and broadened the antibacterial spectrum compared to their non-fluorinated counterparts.[10]

Conclusion: A Powerful Strategy for Drug Optimization

The strategic incorporation of fluorine is a proven and highly effective strategy for enhancing the efficacy of drug candidates. By leveraging the unique properties of the fluorine atom, medicinal chemists can rationally design molecules with improved metabolic stability, potency, and pharmacokinetic profiles. The experimental methodologies and case studies presented in this guide underscore the transformative impact of fluorination in modern drug discovery. While not a universal solution, a thorough understanding of the principles governing the effects of fluorination empowers researchers to make informed decisions, ultimately increasing the probability of success in the challenging journey of bringing new medicines to patients.

References

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 17, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Full article: The role of fluorine in medicinal chemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Retrieved January 17, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (n.d.). Retrieved January 17, 2026, from [Link]

  • Fluorine in medicinal chemistry - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • (PDF) Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - RSC Advances (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]

Sources

The Fluorophenyl Carbonitrile Motif: A Guide to Comparative Pharmacokinetics in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Fluorophenyl Carbonitrile Scaffold

In the landscape of modern medicinal chemistry, the fluorophenyl carbonitrile scaffold has emerged as a privileged structural motif. Its prevalence in a range of therapeutics, from oncology to endocrine therapies, is not accidental. This guide provides an in-depth comparison of the pharmacokinetic (PK) profiles of drugs derived from this scaffold, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect how the unique chemical properties of the fluorine atom and the carbonitrile (cyano) group synergistically influence a drug's absorption, distribution, metabolism, and excretion (ADME), ultimately shaping its clinical efficacy and safety profile.

At its core, the strategic incorporation of fluorine can enhance metabolic stability, modulate lipophilicity, and improve target binding affinity.[1] The fluorine atom, being small and highly electronegative, can block sites susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, thereby prolonging the drug's half-life.[2][3] Concurrently, the cyano group, a potent electron-withdrawing group, is metabolically robust and can improve a compound's solubility and pharmacokinetic properties.[4][5][6] This guide will explore these principles through the lens of marketed drugs, providing a comparative framework grounded in experimental data.

Comparative Pharmacokinetic Profiles: A Tale of Three Drugs

To illustrate the pharmacokinetic nuances of the fluorophenyl carbonitrile class, we will compare three prominent drugs: Apalutamide, Rucaparib, and Letrozole. While all share the core motif, subtle structural differences lead to distinct ADME profiles.

  • Apalutamide: A nonsteroidal androgen receptor (AR) inhibitor for prostate cancer.[7]

  • Rucaparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for ovarian and prostate cancer.[8]

  • Letrozole: A non-steroidal aromatase inhibitor for hormone-responsive breast cancer.[5]

The following table summarizes the key pharmacokinetic parameters for these drugs, providing a quantitative basis for our comparison.

ParameterApalutamideRucaparibLetrozole
Oral Bioavailability (F) ~100%[8][9]~36%[1][10]~99.9%[11]
Time to Peak (Tmax) ~2 hours[8][9]1.5 - 6.0 hours[12]~2 hours[11]
Plasma Protein Binding ~96% (Parent)[9]~70%[10][13]~60%[11][14]
Terminal Half-life (t1/2) ~3 days (at steady state)[9]~17 hours[12]~42 hours (~2 days)[11]
Major Active Metabolite(s) N-desmethyl apalutamide[7][9]None (Parent is primary)None (Metabolite is inactive)[15]
Primary Metabolism Route CYP2C8 and CYP3A4[6][9]Oxidation, N-demethylation[13]CYP3A4 and CYP2A6[5]
Primary Excretion Route Urine (65%, as metabolites)Metabolism, Renal, Hepatic[8]Urine (as inactive metabolite)[14]
Analysis of Comparative Data:
  • Absorption: Apalutamide and Letrozole exhibit near-complete oral absorption, a highly desirable trait that ensures consistent systemic exposure.[8][9][11] Rucaparib's moderate bioavailability of 36% suggests that a significant portion of the drug may undergo first-pass metabolism or have incomplete absorption.[1][10]

  • Distribution: All three drugs show significant plasma protein binding, with Apalutamide being the highest at 96%.[9] This high degree of binding can influence the volume of distribution and the fraction of free drug available to exert its therapeutic effect. Letrozole's binding is primarily to albumin.[2][14]

  • Metabolism: The metabolism of these drugs is heavily reliant on CYP enzymes, a critical consideration for potential drug-drug interactions. Apalutamide is a substrate for both CYP2C8 and CYP3A4 and is also a strong inducer of CYP3A4, which leads to an increase in its own clearance at a steady state.[9] Letrozole's metabolism involves CYP3A4 and CYP2A6, forming an inactive carbinol metabolite.[5] Rucaparib undergoes several metabolic transformations, including oxidation and N-demethylation.[13]

  • Excretion: The primary route of elimination for all three compounds is through metabolism into more polar forms that are then excreted, mainly in the urine.[8][14]

Experimental Methodologies for Pharmacokinetic Profiling

The data presented above are the result of a rigorous battery of in vitro and in vivo assays. Understanding these protocols is crucial for interpreting PK data and designing studies for new chemical entities.

Workflow for Preclinical Pharmacokinetic Assessment

The following diagram illustrates a typical workflow for assessing the ADME properties of a new drug candidate.

ADME_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_modeling Modeling & Prediction solubility Physicochemical (Solubility, LogP) stability Metabolic Stability (Liver Microsomes, S9) solubility->stability Is it stable enough to test? permeability Permeability (Caco-2, PAMPA) stability->permeability Will it survive first-pass? cyp_inhibit CYP Inhibition & Phenotyping permeability->cyp_inhibit Is it a substrate or inhibitor? protein_binding Plasma Protein Binding (RED) cyp_inhibit->protein_binding pk_study Rodent PK Study (PO, IV dosing) protein_binding->pk_study Proceed to in vivo? mass_balance Mass Balance (Radiolabeled) pk_study->mass_balance pbpk PBPK Modeling mass_balance->pbpk human_dose Human Dose Prediction pbpk->human_dose

Caption: A typical preclinical workflow for ADME assessment.

Detailed Protocol: Caco-2 Permeability Assay

Causality: The Caco-2 assay is the industry standard for predicting intestinal drug absorption.[16] Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp). This allows for the measurement of a compound's apparent permeability coefficient (Papp) and its potential as a substrate for efflux pumps.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semi-permeable polycarbonate inserts in a transwell plate format. The cells are cultured for 21-25 days to allow for full differentiation and the formation of a confluent monolayer with robust tight junctions.[17][]

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates well-formed tight junctions, essential for a valid assay.[19]

  • Assay Initiation: The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound (typically at a concentration of 10 µM) is added to the apical (A) donor chamber to measure A-to-B (basolateral) permeability, simulating absorption.[]

  • Sampling: Samples are collected from the basolateral (B) receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

  • Efflux Assessment: To determine if the compound is a substrate for efflux transporters, the experiment is reversed (B-to-A transport). A significantly higher Papp in the B-to-A direction compared to the A-to-B direction (Efflux Ratio > 2) suggests active efflux.[]

  • Quantification: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.[]

Detailed Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: The HLM assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[20] Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of these enzymes. This assay provides key parameters like half-life (t1/2) and intrinsic clearance (Clint), which are used to predict hepatic clearance in vivo.[20][21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing an NADPH-regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared. This system is critical as CYP enzymes require NADPH as a cofactor.[20][23]

  • Incubation: The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C.[23]

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system. Control incubations without the NADPH system are run in parallel to account for non-enzymatic degradation.[20]

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent, such as acetonitrile, which also contains an internal standard for analytical quantification. This step precipitates the microsomal proteins.[23]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS to determine its concentration at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life is then calculated as t1/2 = 0.693 / k.[20]

Case Study Analysis: Apalutamide's Metabolic Profile

Apalutamide provides an excellent case study in how the fluorophenyl carbonitrile structure dictates its metabolic fate.

Apalutamide_Metabolism Apalutamide Apalutamide (Parent Drug) Metabolite N-desmethyl apalutamide (Active Metabolite) Apalutamide->Metabolite CYP2C8 & CYP3A4 (N-demethylation) Inactive Further Inactive Metabolites Metabolite->Inactive Further Metabolism Excretion Renal Excretion Inactive->Excretion

Caption: Simplified metabolic pathway of Apalutamide.

Apalutamide is primarily metabolized by CYP2C8 and CYP3A4 to form an active metabolite, N-desmethyl apalutamide.[6][9] This metabolite is not only active but also accumulates significantly in plasma, contributing to the overall clinical activity of the drug.[9] The presence of the fluorophenyl group likely shields the aromatic ring from hydroxylation, directing metabolism towards the N-methyl group. This controlled metabolism results in a long half-life of approximately 3 days at a steady state, allowing for convenient once-daily dosing.[9]

Conclusion and Future Perspectives

The fluorophenyl carbonitrile moiety is a powerful tool in the medicinal chemist's arsenal, capable of imparting favorable pharmacokinetic properties. As demonstrated by Apalutamide, Rucaparib, and Letrozole, this scaffold can lead to drugs with high bioavailability, predictable metabolism, and manageable drug-drug interaction profiles. However, the specific PK profile is highly dependent on the overall molecular structure.

Future drug design efforts will likely focus on fine-tuning the scaffold to optimize ADME properties further. This includes strategies to modulate CYP interactions, control the formation of active metabolites, and enhance permeability for challenging targets. The systematic application of the in vitro and in vivo assays detailed in this guide will remain paramount in identifying and advancing the next generation of therapeutics built upon this versatile chemical framework.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • U.S. Food and Drug Administration. ERLEADA (apalutamide) Prescribing Information. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • ResearchGate. Proposed metabolic pathways of rucaparib following a single oral dose... [Link]

  • PubMed Central. The discovery and mechanism of action of letrozole. [Link]

  • Scribd. Caco 2 Cell Permeability Assay. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ResearchGate. Plasma Protein Binding of Letrozole, a New Nonsteroidal Aromatase Enzyme Inhibitor. [Link]

  • National Institutes of Health. In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes. [Link]

  • PubMed. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. [Link]

  • PubMed Central. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. [Link]

  • University of Nebraska Medical Center. Pharmacokinetics Protocol – Rodents. [Link]

  • ResearchGate. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. [Link]

  • protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. [Link]

  • PubMed. Plasma protein binding of letrozole, a new nonsteroidal aromatase enzyme inhibitor. [Link]

  • PubMed Central. Murine Pharmacokinetic Studies. [Link]

  • ProQuest. Population Pharmacokinetics of Apalutamide and its Active Metabolite N‑Desmethyl‑Apalutamide in Healthy and Castration‑Resistant Prostate Cancer Subjects. [Link]

  • Wiley Online Library. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors. [Link]

  • AKJournals. Evaluation of the pharmacokinetics of the simultaneous quantification of letrozole and palbociclib in rat plasma by a developed and validated HPLC–PDA. [Link]

  • PubMed. Population Pharmacokinetics of Apalutamide and Its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects. [Link]

  • ResearchGate. Snapshot PK: a rapid rodent in vivo preclinical screening approach. [Link]

  • ClinPGx. Letrozole Pathway, Pharmacokinetics. [Link]

  • National Institutes of Health. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration. [Link]

  • PubMed Central. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs. [Link]

Sources

The 2-Fluorophenyl Advantage: A Comparative Guide to Enhancing Metabolic Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, navigating the complex landscape of Absorption, Distribution, Metabolism, and Excretion (ADME) is paramount to advancing a lead compound. Among the critical ADME parameters, metabolic stability stands out as a key determinant of a drug's oral bioavailability, half-life, and overall clinical success.[1][2] A compound that is rapidly metabolized will likely fail to achieve therapeutic concentrations, regardless of its potency.

In the medicinal chemist's toolkit, the strategic incorporation of fluorine has become an indispensable strategy for fine-tuning a molecule's physicochemical and pharmacokinetic properties.[3][4][5] This guide provides an in-depth technical comparison focused on the 2-fluorophenyl moiety, exploring the mechanistic rationale for its use, presenting supporting experimental data against alternatives, and detailing the robust methodologies required for its assessment.

The Mechanistic Rationale: Blocking Metabolic Hotspots

The primary driver for the enhanced metabolic stability of fluorinated compounds is the exceptional strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. The major family of enzymes responsible for Phase I drug metabolism is the Cytochrome P450 (CYP450) superfamily, which is highly concentrated in the liver.[6][7][8] These enzymes frequently catalyze the oxidation of aromatic C-H bonds to form hydroxylated metabolites, which are then more easily cleared from the body.

By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with fluorine, chemists can effectively block this oxidative pathway. The C-F bond is significantly more resistant to cleavage by CYP450 enzymes, thus preventing or dramatically slowing the rate of metabolism at that site.[4][9][10][11]

Furthermore, the high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect.[4][12] When placed on an aromatic ring, this effect can deactivate the ring towards electrophilic attack, the common mechanism for CYP450-mediated aromatic hydroxylation. This electronic perturbation can alter both the rate and the regioselectivity of metabolism, steering it away from the fluorinated ring.[12]

cluster_0 Non-Fluorinated Phenyl Ring cluster_1 2-Fluorophenyl Ring Parent_H Phenyl-containing Drug (R-Ph-H) CYP450_H CYP450 Enzymes (+ O2, NADPH) Parent_H->CYP450_H Metabolic Attack (C-H Oxidation) Metabolite_H Hydroxylated Metabolite (R-Ph-OH) CYP450_H->Metabolite_H Clearance_H Rapid Clearance Metabolite_H->Clearance_H Parent_F 2-Fluorophenyl-containing Drug (R-Ph-F) CYP450_F CYP450 Enzymes (+ O2, NADPH) Parent_F->CYP450_F Resistant C-F Bond & Electronic Shielding Stability Enhanced Stability (Longer Half-Life) Parent_F->Stability Blocked Metabolism Blocked CYP450_F->Blocked cluster_sampling Time-Point Sampling start Start: Prepare Reagents prep_plate Plate Microsomes & Test Compound start->prep_plate pre_incubate Pre-incubate at 37°C (5-10 min) prep_plate->pre_incubate initiate Initiate Reaction: Add NADPH System pre_incubate->initiate t0 T=0 min initiate->t0 t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench Reaction (e.g., Acetonitrile with Internal Standard) t60->quench process Process Samples (Centrifuge to pellet protein) quench->process analyze Analyze Supernatant via LC-MS/MS process->analyze end End: Data Analysis analyze->end

Figure 2: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of the test compound, positive controls, and non-fluorinated analog.

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare the NADPH regenerating system as per the manufacturer's instructions.

    • Prepare the reaction termination solution (e.g., cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis).

  • Incubation Setup (in a 96-well plate):

    • In each well, add phosphate buffer.

    • Add pooled liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the "-NADPH" control wells).

    • Immediately remove an aliquot from each well for the T=0 time point and quench it in a separate plate containing the termination solution.

    • Return the reaction plate to the 37°C incubator.

    • Remove aliquots at subsequent time points (e.g., 5, 15, 30, 60 minutes) and quench them in the termination solution.

  • Sample Processing:

    • Once all time points are collected, centrifuge the quenched sample plate (e.g., at 3000 x g for 15 minutes) to pellet the precipitated microsomal protein.

    • Transfer the supernatant to a new plate for analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for accurately quantifying the remaining parent compound in the complex biological matrix. [13][14]Its power lies in the combination of physical separation with highly sensitive and specific mass-based detection.

  • Liquid Chromatography (LC): The supernatant from the quenched reaction is injected into an HPLC system. A reversed-phase column (e.g., C18) separates the parent drug from its metabolites and endogenous matrix components based on polarity.

  • Tandem Mass Spectrometry (MS/MS): As compounds elute from the LC column, they are ionized (typically via electrospray ionization, ESI) and enter the mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion (matching the parent drug's mass) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the compound, providing exceptional specificity and sensitivity for quantification. [13][15]

Sample Processed Sample (Supernatant) LC LC Separation (C18 Column) Sample->LC Ionization Ion Source (ESI) LC->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 Collision Collision Cell: Fragmentation MS1->Collision MS2 MS2: Product Ion Detection Collision->MS2 Detector Detector & Data Acquisition MS2->Detector

Figure 3: Simplified workflow of LC-MS/MS analysis for metabolic stability.
Data Analysis and Interpretation

The data from the LC-MS/MS analysis (peak area of the parent compound at each time point) is used to calculate the key metabolic stability parameters.

  • Calculate Percent Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T=0 time point.

    • % Remaining = (Peak Area at Tx / Peak Area at T0) * 100

  • Determine the Rate of Elimination (k):

    • Plot the natural logarithm (ln) of the % Remaining versus time (in minutes).

    • The slope of the linear regression of this plot is the elimination rate constant, k. The slope will be a negative value.

    • Slope = -k

  • Calculate Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. [16] * CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)

A longer half-life and a lower CLint value signify greater metabolic stability, a desirable characteristic in drug candidates.

Conclusion

The strategic incorporation of a 2-fluorophenyl group is a proven and highly effective strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. This is primarily achieved by blocking sites of CYP450-mediated oxidative metabolism through the robust C-F bond and favorable electronic effects. The comparative data consistently shows that this modification can lead to significant increases in metabolic half-life.

However, it is crucial for drug development professionals to recognize that these effects are context-dependent and must be confirmed experimentally for each new chemical series. [5]By employing robust and well-controlled in vitro assays, such as the liver microsomal stability study detailed here, researchers can make data-driven decisions to optimize lead compounds, reduce the risk of late-stage failures, and ultimately increase the probability of developing safe and effective medicines.

References

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Full article: The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol | Request PDF. Retrieved from [Link]

  • PubMed. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Retrieved from [Link]

  • Scilit. (1994). Effects of Fluorine Substitution on Drug Metabolism: Pharmacological and Toxicological Implications. Retrieved from [Link]

  • The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Retrieved from [Link]

  • BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • PubMed Central (NIH). (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Retrieved from [Link]

  • PubMed. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Retrieved from [Link]

  • BioIVT. (n.d.). Educational Content. Retrieved from [Link]

  • FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • PubMed. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. Retrieved from [Link]

  • Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Corning. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • ReachBio. (2025). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro Metabolic Stability of [18F]Fluoroalkyl Compounds in Rat.... Retrieved from [Link]

  • ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS methods for determination of two or more drugs/metabolites. Retrieved from [Link]

  • PubMed Central (NIH). (2022). Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines. Retrieved from [Link]

  • PubMed Central (NIH). (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Nature. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Effects of Cytochrome P450 Metabolism on Drug Interactions. Retrieved from [Link]

  • Agilent. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]

Sources

A Spectroscopic Guide to Differentiating Positional Isomers of Fluorophenylcyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Need for Isomer-Specific Characterization in Drug Development

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of substituents on a core scaffold—often exhibit remarkably divergent pharmacological, toxicological, and metabolic profiles. The fluorophenylcyclopentanecarbonitrile scaffold, a recurring motif in contemporary medicinal chemistry, presents a compelling case for the necessity of robust analytical methodologies capable of unambiguous isomer identification. This guide provides a comprehensive spectroscopic comparison of the ortho-, meta-, and para-isomers of fluorophenylcyclopentanecarbonitrile, offering field-proven insights and detailed experimental protocols to aid researchers in this critical task.

The seemingly subtle shift of a fluorine atom on the phenyl ring can profoundly alter a molecule's interaction with its biological target, underscoring the importance of definitive characterization. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, providing a logical framework for their application in distinguishing these closely related compounds.

Structural Overview of the Isomers

The three positional isomers of fluorophenylcyclopentanecarbonitrile are depicted below. Their distinct substitution patterns give rise to unique spectroscopic signatures that form the basis of their differentiation.

G cluster_ortho ortho-fluorophenylcyclopentanecarbonitrile cluster_meta meta-fluorophenylcyclopentanecarbonitrile cluster_para para-fluorophenylcyclopentanecarbonitrile ortho ortho meta meta para para

Caption: Chemical structures of the ortho, meta, and para isomers.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of each isomer based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.[1] We will consider ¹H, ¹³C, and ¹⁹F NMR.

The aromatic region of the ¹H NMR spectrum provides the most definitive information for isomer identification through analysis of chemical shifts and spin-spin coupling constants. The cyclopentyl protons will appear as complex multiplets in the aliphatic region, with subtle differences in their chemical shifts influenced by the position of the fluorine atom.

Predicted ¹H NMR Data for the Aromatic Region:

IsomerProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
orthoH-3'7.25 - 7.35ddd³JHH ≈ 7-8, ⁴JHH ≈ 1-2, ⁵JHF ≈ 1-2
H-4'7.05 - 7.15td³JHH ≈ 7-8, ⁴JHF ≈ 8-9
H-5'7.15 - 7.25td³JHH ≈ 7-8, ⁴JHH ≈ 1-2
H-6'7.35 - 7.45ddd³JHH ≈ 7-8, ³JHF ≈ 5-6, ⁴JHH ≈ 1-2
metaH-2'7.10 - 7.20dt⁴JHH ≈ 2-3, ⁴JHF ≈ 2-3
H-4'7.00 - 7.10ddd³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁵JHF ≈ 1-2
H-5'7.30 - 7.40td³JHH ≈ 8-9, ⁴JHH ≈ 2-3
H-6'7.15 - 7.25ddd³JHH ≈ 8-9, ⁴JHH ≈ 2-3, ⁴JHF ≈ 6-7
paraH-2', H-6'7.35 - 7.45dd³JHH ≈ 8-9, ⁴JHF ≈ 5-6
H-3', H-5'7.05 - 7.15t³JHH ≈ 8-9

Causality Behind Experimental Choices: The distinct coupling patterns in the aromatic region are the primary identifiers. The ortho-isomer will show four distinct multiplets. The meta-isomer will also display four multiplets, but with different coupling constants. The para-isomer will exhibit a characteristic pair of doublets of doublets (or triplets, depending on the resolution) due to its symmetry.

The ¹³C NMR spectra will show differences in the chemical shifts of the aromatic carbons due to the varying electronic effects of the fluorine and cyclopentylcarbonitrile substituents.

Predicted ¹³C NMR Data for the Aromatic Region:

IsomerCarbonPredicted Chemical Shift (δ, ppm)
orthoC-1'~130 (d, ²JCF ≈ 15-20 Hz)
C-2'~160 (d, ¹JCF ≈ 240-250 Hz)
C-3'~115 (d, ²JCF ≈ 20-25 Hz)
C-4'~129
C-5'~124
C-6'~132
metaC-1'~140
C-2'~115 (d, ²JCF ≈ 20-25 Hz)
C-3'~162 (d, ¹JCF ≈ 240-250 Hz)
C-4'~114 (d, ²JCF ≈ 20-25 Hz)
C-5'~130
C-6'~125
paraC-1'~135
C-2', C-6'~128 (d, ²JCF ≈ 8-10 Hz)
C-3', C-5'~115 (d, ²JCF ≈ 20-25 Hz)
C-4'~163 (d, ¹JCF ≈ 240-250 Hz)

Expertise & Experience: The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a key diagnostic feature. The number of signals in the aromatic region can also be informative; the para-isomer will show only four signals due to symmetry, while the ortho- and meta-isomers will each display six.

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds.[2] The chemical shift of the fluorine atom is particularly sensitive to its position on the aromatic ring.

Predicted ¹⁹F NMR Data:

IsomerPredicted Chemical Shift (δ, ppm, relative to CFCl₃)
ortho-110 to -120
meta-112 to -118
para-115 to -125

Trustworthiness: While there is some overlap in the predicted ranges, the precise chemical shift, in conjunction with ¹H and ¹³C NMR data, will provide unambiguous identification. The electronic environment created by the cyclopentylcarbonitrile group will influence the exact chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the nitrile (C≡N) and C-F bonds, the substitution pattern on the aromatic ring will lead to subtle but discernible differences in the "fingerprint" region (1400-600 cm⁻¹).[1][3]

Predicted Key IR Absorption Bands:

Functional GroupIsomerPredicted Wavenumber (cm⁻¹)Intensity
C≡N StretchAll2225 - 2235Strong, Sharp
C-F StretchAll1200 - 1250Strong
C-H Out-of-Plane Bendingortho740 - 770Strong
meta770 - 810 and 860 - 900Strong
para810 - 850Strong

Authoritative Grounding: The C-H out-of-plane bending vibrations in the fingerprint region are particularly diagnostic of the substitution pattern on a benzene ring.[2][4] The ortho-isomer typically shows a single strong band, the meta-isomer shows two bands, and the para-isomer shows a single strong band at a higher wavenumber than the ortho-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the three isomers will have the same molecular weight and may exhibit similar fragmentation patterns, subtle differences in the relative abundances of fragment ions can sometimes be observed.

Predicted Fragmentation Pattern:

All isomers are expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways may include:

  • Loss of the nitrile group (-CN)

  • Loss of the cyclopentyl group

  • Fragmentation of the cyclopentyl ring

Expertise & Experience: Distinguishing positional isomers by mass spectrometry alone can be challenging.[5][6] It is most effective when used in conjunction with a chromatographic separation technique like Gas Chromatography (GC-MS), where the isomers can be separated based on their retention times before being analyzed by the mass spectrometer.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of the isomer in ~0.7 mL of deuterated chloroform (CDCl₃). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer insert Insert the NMR tube into the spectrometer. lock Lock on the deuterium signal of the solvent. insert->lock shim Shim the magnetic field to optimize homogeneity. lock->shim acquire Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse programs. shim->acquire ft Apply Fourier transform to the raw data. phase Phase correct the spectra. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F). baseline->reference cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc G cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol). background Collect a background spectrum of the clean, empty ATR crystal. clean->background apply Apply a small amount of the solid or liquid sample directly onto the ATR crystal. pressure Apply pressure to ensure good contact between the sample and the crystal. apply->pressure collect Collect the sample spectrum. pressure->collect process Process the spectrum (e.g., baseline correction, ATR correction). identify Identify characteristic absorption bands and compare with reference spectra. process->identify cluster_setup cluster_setup cluster_measurement cluster_measurement cluster_setup->cluster_measurement cluster_analysis cluster_analysis cluster_measurement->cluster_analysis

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Detailed Steps:

  • Instrument Setup:

    • Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

    • Clean the surface of the ATR crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid or liquid fluorophenylcyclopentanecarbonitrile isomer directly onto the center of the ATR crystal. [7][8] * For solid samples, lower the press arm to apply firm, even pressure to ensure good contact between the sample and the crystal.

    • Initiate the data collection. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Analysis:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary data processing, such as baseline correction or ATR correction.

    • Identify the wavenumbers of the major absorption bands and compare them to the expected values for the different isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Prepare a dilute solution (~1 mg/mL) of the isomer in a volatile solvent (e.g., dichloromethane). transfer Transfer the solution to a GC autosampler vial. dissolve->transfer inject Inject a small volume (e.g., 1 µL) of the sample solution into the GC. separate Separate the components of the sample on a capillary column with a suitable temperature program. inject->separate ionize Ionize the eluting compounds (e.g., by electron impact). analyze Analyze the resulting ions based on their mass-to-charge ratio. ionize->analyze detect Detect the ions and generate a mass spectrum. analyze->detect cluster_prep cluster_prep cluster_gc cluster_gc cluster_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms

Caption: Workflow for GC-MS analysis.

Detailed Steps:

  • Sample Preparation:

    • Prepare a dilute solution of the fluorophenylcyclopentanecarbonitrile isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to a 2 mL GC autosampler vial and cap it.

  • Gas Chromatography:

    • Set up the GC with a suitable capillary column (e.g., a non-polar column like DB-5ms).

    • Establish a temperature program that allows for the separation of the isomers if analyzing a mixture. A typical program might start at 100 °C, hold for 1 minute, and then ramp to 250 °C at 10 °C/min. [9] * Inject 1 µL of the sample solution into the GC inlet.

  • Mass Spectrometry:

    • The eluent from the GC column is directed into the ion source of the mass spectrometer.

    • The molecules are ionized, typically by electron impact (EI) at 70 eV.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • A mass spectrum is generated for each eluting peak.

  • Data Analysis:

    • Identify the retention time of the isomer.

    • Analyze the mass spectrum, identifying the molecular ion peak and major fragment ions.

    • Compare the retention times and mass spectra of the unknown sample to those of authentic standards of the ortho-, meta-, and para-isomers.

Conclusion: A Multi-faceted Approach to Isomer Characterization

The unambiguous differentiation of the positional isomers of fluorophenylcyclopentanecarbonitrile is a critical analytical challenge with significant implications for drug development and chemical research. While each spectroscopic technique provides valuable information, a holistic approach integrating data from ¹H, ¹³C, and ¹⁹F NMR, IR, and GC-MS offers the most robust and reliable characterization. ¹H NMR spectroscopy, with its detailed information on proton coupling, often provides the most definitive evidence for isomer identification. However, corroborating this data with the distinct fingerprint region in IR spectroscopy and the chromatographic separation and mass spectral data from GC-MS ensures the highest level of confidence in structural assignment. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently navigate the complexities of isomer analysis.

References

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Spectroscopy Online. (2016, July 1). The Benzene Fingers, Part I: Overtone and Combination Bands. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • ACS Publications. (2022, November 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • Spectra Analysis. (n.d.). Determining benzene ring substitution patterns from IR spectra. Retrieved from [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Retrieved from [Link]

  • MDPI. (2023, February 21). Mass Spectrometry of Esterified Cyclodextrins. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • MDPI. (2022, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

  • MDPI. (2022, November 25). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • YouTube. (2021, October 8). IR with ATR Method. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19 F nuclear magnetic resonance studies of aromatic compounds. Part II. The 19F chemical shifts in meta. Retrieved from [Link]

  • Oregon State University. (n.d.). Aromatic Fingerprint Vibrations. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • ResearchGate. (2025, October 13). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • PubMed. (n.d.). Subsequent radical fragmentation reactions of N, N-diethylamino-substituted azobenzene derivatives in a Fourier transform ion cyclotron resonance mass spectrometer using collision-induced dissociation and photodissociation. Retrieved from [Link]

  • Missouri S&T. (n.d.). fourier transform infrared spectroscopy. Retrieved from [Link]

  • Agilent. (2020, June 16). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • MDPI. (n.d.). Cyclodextrin-Oligocaprolactone Derivatives—Synthesis and Advanced Structural Characterization by MALDI Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Sci-Hub. (1982). Force field and 13C-NMR investigations of substituted cyclopentanes. A concept for the adaption of 13C NMR shifts to varying torsional arrangements in flexible conformers. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable analysis of fluorinated intermediates is a critical cornerstone of the pharmaceutical development pipeline. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, have made fluorinated compounds integral to modern therapeutics[1][2]. However, these same properties can present unique challenges in analytical method development and validation[3]. This guide provides an in-depth comparison of common analytical techniques for fluorinated intermediates, grounded in the principles of scientific integrity and regulatory compliance.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose[4][5][6]. This is not merely a checklist exercise but a scientific imperative to ensure the quality, safety, and efficacy of the final drug product. International guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline, provide a comprehensive framework for this process, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[4][7][8][9].

This guide will delve into the practical application of these principles for the specific class of fluorinated intermediates, offering a comparative analysis of prevalent analytical methodologies, a detailed experimental protocol, and a visual workflow to aid in the design and execution of your validation studies.

Comparative Analysis of Key Analytical Techniques

The choice of an analytical technique for a fluorinated intermediate is dictated by the molecule's specific properties, including its volatility, polarity, and the presence of a chromophore, as well as the intended purpose of the analysis (e.g., purity assessment, impurity quantification). High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most commonly employed techniques[10].

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Mass Spectrometry (MS)
Applicability Broadly applicable to a wide range of non-volatile and thermally stable fluorinated compounds.Ideal for volatile and thermally stable fluorinated intermediates. Derivatization may be required for non-volatile compounds[11].Applicable to all fluorine-containing compounds. Particularly powerful for structural elucidation and quantification without a specific reference standard of the analyte[12][13][14].Can be coupled with HPLC or GC to provide mass information for identification and quantification. Faces challenges with fluorine's high ionization potential in some configurations[15][16].
Specificity Good, can be enhanced with selective detectors (e.g., PDA, MS). Potential for co-elution with impurities.Excellent, especially with high-resolution capillary columns.Excellent, as the ¹⁹F nucleus provides a highly specific signal with minimal background interference[13].Highly specific, especially with high-resolution mass analyzers, allowing for the determination of elemental composition.
Sensitivity Good to excellent, depending on the detector (e.g., UV, MS).Excellent, particularly with sensitive detectors like Flame Ionization Detector (FID) or Electron Capture Detector (ECD).Generally lower sensitivity compared to chromatographic techniques. Can be improved with higher field magnets and cryoprobes[12].Excellent, capable of detecting and quantifying trace-level impurities.
Quantification Highly quantitative with proper validation. Requires a reference standard of the analyte.Highly quantitative. Requires a reference standard.Can be a primary ratio method of quantification (qNMR) using a certified internal standard, not necessarily of the analyte itself[12][13].Quantitative when coupled with a separation technique (LC-MS, GC-MS) and using appropriate internal standards.
Robustness Generally robust, but can be affected by changes in mobile phase composition, pH, and column temperature.Robust, but sensitive to variations in gas flow rates, temperature programming, and injection parameters.Highly robust and reproducible.Robustness is dependent on the hyphenated technique (LC or GC) and the stability of the ionization source.

Table 1: Performance Comparison of Common Analytical Techniques for Fluorinated Intermediates

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that encompasses several key stages, from initial planning to ongoing monitoring. The following diagram illustrates a typical workflow, emphasizing the iterative nature of method development and validation.

Analytical Method Validation Workflow Analytical Method Validation Workflow A Define Analytical Target Profile (ATP) B Select Analytical Technique & Initial Method Development A->B C Method Optimization B->C D Prepare Validation Protocol C->D E Execute Validation Studies D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy E->H I Precision (Repeatability & Intermediate) E->I J Detection Limit (LOD) & Quantitation Limit (LOQ) E->J K Robustness E->K L Analyze Data & Evaluate Against Acceptance Criteria F->L G->L H->L I->L J->L K->L L->C Criteria not met M Prepare Validation Report L->M All criteria met N Method Implementation & Routine Use M->N O Method Lifecycle Management (Ongoing Monitoring & Revalidation) N->O

Caption: Workflow for the validation of an analytical method.

Experimental Protocol: HPLC-UV Method Validation for the Assay of a Fluorinated Intermediate

This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC-UV method for the assay of a hypothetical fluorinated intermediate, "Fluoro-X-phenone."

1. Objective: To validate an HPLC-UV method for the quantification of Fluoro-X-phenone in the drug substance, demonstrating that the method is specific, linear, accurate, precise, and robust for its intended purpose.

2. Materials and Reagents:

  • Fluoro-X-phenone Reference Standard (Certified purity)

  • Fluoro-X-phenone Drug Substance Batches

  • HPLC-grade Acetonitrile

  • HPLC-grade Water (e.g., Milli-Q)

  • Formic Acid (ACS grade or higher)

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Validation Parameters and Procedures:

4.1. Specificity:

  • Rationale: To demonstrate that the signal of the analyte is not interfered with by other components such as impurities, degradation products, or placebo components.

  • Procedure:

    • Inject a blank solution (diluent).

    • Inject a solution of the Fluoro-X-phenone reference standard.

    • Inject a solution of the Fluoro-X-phenone drug substance.

    • If available, inject solutions of known impurities and degradation products.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the drug substance and analyze the stressed samples.

  • Acceptance Criteria: The peak for Fluoro-X-phenone in the drug substance chromatogram should be spectrally pure (if using a PDA detector) and free from co-eluting peaks at the retention time of the analyte.

4.2. Linearity and Range:

  • Rationale: To establish a linear relationship between the concentration of the analyte and the detector response over a specified range.

  • Procedure:

    • Prepare a stock solution of the Fluoro-X-phenone reference standard.

    • Prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

4.3. Accuracy:

  • Rationale: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo mixture (if applicable) and spike it with the Fluoro-X-phenone reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

4.4. Precision:

  • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the drug substance at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%. The RSD for intermediate precision should be ≤ 2.0%.

4.5. Robustness:

  • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary critical chromatographic parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase composition (± 2% organic)

    • Analyze a sample solution under each modified condition and compare the results to those obtained under the normal conditions.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the assay results should not be significantly affected by the variations.

5. System Suitability:

  • Rationale: To ensure the chromatographic system is performing adequately for the intended analysis.

  • Procedure: Inject a reference standard solution five times before starting the validation experiments.

  • Acceptance Criteria: The RSD of the peak area should be ≤ 1.0%. Tailing factor should be ≤ 2.0. Theoretical plates should be ≥ 2000.

Conclusion

The validation of analytical methods for fluorinated intermediates is a scientifically rigorous process that underpins the development of safe and effective pharmaceuticals. A thorough understanding of the unique properties of these compounds, coupled with a systematic approach guided by international regulatory standards, is paramount. By carefully selecting the most appropriate analytical technique and meticulously validating its performance, researchers and drug developers can ensure the integrity of their data and, ultimately, the quality of their products. This guide serves as a foundational resource to navigate the complexities of this critical aspect of pharmaceutical development.

References

  • Title: Q2(R2)
  • Title: Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed Source: PubMed URL
  • Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)
  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.
  • Title: ICH Q2(R1)
  • Title: A Guide to Cross-Validation of Analytical Methods for Fluorinated Compounds - Benchchem Source: Benchchem URL
  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL
  • Title: ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
  • Title: ICH Q2(R2)
  • Title: Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods | Analytical Chemistry - ACS Publications Source: ACS Publications URL
  • Title: Q2(R1)
  • Source: gmp-compliance.
  • Source: U.S.
  • Title: Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods - PubMed Source: PubMed URL
  • Title: ICH Q2(R2)
  • Title: FDA Releases Guidance on Analytical Procedures | BioPharm International Source: BioPharm International URL
  • Title: Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma Source: ProPharma URL
  • Title: NMR | Speeding Fluorine Analysis - Magnetic Resonance - Oxford Instruments Source: Oxford Instruments URL
  • Title: 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing)
  • Title: analytical techniques for assessing the purity of fluorinated intermediates - Benchchem Source: Benchchem URL
  • Title: How to improve the yield of fluorinated pharmaceutical intermediates in synthesis?
  • Title: Analytical challenges in the characterization of fluorinated compounds - Benchchem Source: Benchchem URL
  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH Source: National Institutes of Health URL
  • Title: Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA)
  • Title: Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF - ResearchGate Source: ResearchGate URL
  • Title: VALIDATION OF THE HPLC METHOD FOR DETERMINATION OF IDENTITY AND RADIOCHEMICAL PURITY OF [ F]NaF - UPB Source: University POLITEHNICA of Bucharest URL
  • Title: Recent developments in methods for analysis of perfluorinated persistent pollutants - NIH Source: National Institutes of Health URL
  • Title: A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)
  • Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
  • Title: Comprehensive Validation of the Adsorbable Organic Fluorine Analysis and Performance Comparison of Current Methods for Total Per- and Polyfluoroalkyl Substances in Water Samples - ACS Publications Source: ACS Publications URL
  • Title: HPLC determination of perfluorinated carboxylic acids with fluorescence detection - NIH Source: National Institutes of Health URL
  • Title: Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
  • Title: Mass Spectrometry & Spectroscopy - Chromatography Today Source: Chromatography Today URL
  • Title: EMA publishes Document on the Validation of analytical Methods - gmp-compliance.
  • Title: Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS Source: University of Aberdeen URL
  • Title: Analytical Method Development of Fluorinated Silanes using Mass Spectrometry - Diva-portal.
  • Title: Fluorinated Pharmaceutical Intermediates - Pharma Innovation Source: Pharma Innovation URL
  • Title: Analysis of fluorinated proteins by mass spectrometry - PubMed Source: PubMed URL
  • Title: Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical - Journal of King Saud University - Science Source: Journal of King Saud University - Science URL
  • Title: Conducting GC Method Validation Using High Accuracy Standards - Environics Source: Environics URL
  • Title: View of Validation of new gas chromatography-flame ionization detection procedure for quantitation of residual solvents in [18F]FDG Source: Brazilian Journal of Radiation Sciences URL
  • Title: Challenges in Analytical Method Development and Validation - BioPharm International Source: BioPharm International URL
  • Title: A simple Gas Chromatography Method Developed for Fluoride Content Quantification in Oral Hygiene Formulations by Using Capillary - ijirset Source: International Journal of Innovative Research in Science, Engineering and Technology URL
  • Title: Top Mistakes in Analytical Method Validation and How to Avoid Them Source: CPhI Online URL
  • Title: Challenges in Analytical Method Development For | PDF - Scribd Source: Scribd URL
  • Title: Development and validation of a GC-FID assay for determination of fluvastatin in pharmaceutical preparations - SciELO Source: SciELO URL
  • Title: Current Practices and Challenges in Method Validation - ResearchGate Source: ResearchGate URL
  • Title: Challenges and Limitations of Analytical Methods in Industry - Solubility of Things Source: Solubility of Things URL
  • Title: Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011)

Sources

in vitro assays for compounds synthesized from 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of 1-(2-Fluorophenyl)cyclopentanecarbonitrile Derivatives

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The this compound scaffold represents a compelling starting point for novel compound synthesis in modern drug discovery. Its structural architecture shares similarities with phencyclidine (PCP) and its analogs, which are well-characterized as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This intrinsic relationship immediately suggests that the primary biological target for derivatives of this scaffold is likely the NMDA receptor, a crucial player in synaptic plasticity, memory, and various neuropathological states.[3][4]

However, comprehensive pharmacological profiling demands a broader perspective. The introduction of a fluorophenyl group and other synthetic modifications can significantly alter a molecule's activity, potentially introducing interactions with other critical central nervous system targets, such as monoamine transporters, or inducing unintended cellular toxicity.[5][6]

This guide provides a comparative analysis of essential in vitro assays designed to build a robust pharmacological and toxicological profile for novel compounds synthesized from this compound. We will move beyond simple procedural lists to explain the scientific causality behind assay selection, detail validated protocols, and demonstrate how to interpret the resulting data to guide a successful drug development campaign.

Part 1: Primary Target Validation: NMDA Receptor Binding Affinity

Scientific Rationale: Given the structural analogy to PCP, the initial and most critical hypothesis to test is whether the synthesized compounds interact with the PCP binding site located within the ion channel of the NMDA receptor.[2][7] This site is distinct from the glutamate and glycine co-agonist binding sites, and ligands that bind here act as non-competitive antagonists, blocking ion flow only when the channel is in an activated state.[3][7] A competitive radioligand binding assay is the gold-standard method to determine the affinity (Ki) of a test compound for this specific site.[8]

Featured Assay: [³H]TCP Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a high-affinity radiolabeled PCP analog, [³H]thienyl cyclohexylpiperidine ([³H]TCP), from its binding site on the NMDA receptor in rat cortical membranes.[3][7]

Experimental Protocol:

  • Membrane Preparation: Homogenize fresh or frozen rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Synaptosomal Fraction Isolation: Pellet the supernatant from the previous step by centrifuging at 40,000 x g for 20 minutes. Wash the pellet by resuspension and centrifugation three times to remove endogenous ligands.

  • Assay Incubation: In a 96-well plate, combine 50-100 µg of membrane protein, 1-5 nM [³H]TCP, and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM) in an assay buffer (5 mM Tris-HCl, pH 7.4).

  • Defining Non-Specific Binding: A parallel set of wells containing a high concentration (e.g., 10 µM) of unlabeled PCP or MK-801 is used to determine non-specific binding.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters, followed by three quick washes with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]TCP binding) using non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]TCP and Kd is its dissociation constant.

Data Presentation: Comparative Binding Affinities at the NMDA Receptor PCP Site

CompoundClass/ReferenceMean Ki (nM) ± SEM
PCP Reference Antagonist15.2 ± 1.8
MK-801 Reference Antagonist3.7 ± 0.5
Test Compound A Novel Derivative25.6 ± 3.1
Test Compound B Novel Derivative150.4 ± 12.9
Test Compound C Novel Derivative>10,000

This table illustrates how the binding affinity of novel compounds can be directly compared to well-known standards. A lower Ki value indicates higher binding affinity.

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane Glutamate_Vesicle Glutamate Glutamate Glutamate Glutamate_Vesicle->Glutamate NMDA_Receptor NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Open Glutamate->NMDA_Receptor Binds GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds GluN1 (Co-agonist) Mg_ion Mg²⁺ Block Mg_ion->NMDA_Receptor Blocks Channel PCP_Compound PCP / Test Compound PCP_Compound->NMDA_Receptor Antagonizes (Inside Channel) Synaptic Plasticity Synaptic Plasticity Ca_ion->Synaptic Plasticity

Caption: NMDA receptor activation and antagonism pathway.

Part 2: Profiling Off-Target Effects: Monoamine Transporter Inhibition

Scientific Rationale: Many psychoactive compounds exert their effects by modulating the levels of monoamine neurotransmitters (dopamine, serotonin, norepinephrine) in the synaptic cleft.[9] They achieve this by inhibiting the respective transporters: DAT, SERT, and NET.[10] While the primary target may be the NMDA receptor, any significant interaction with these transporters can profoundly influence the compound's overall pharmacological profile, including its abuse potential and side effects.[5] Therefore, a functional uptake inhibition assay is a critical secondary screen.[11][12]

Featured Assay: Radiotracer Uptake Inhibition in Transfected HEK293 Cells

This assay measures the functional ability of a test compound to prevent the uptake of a radiolabeled monoamine (e.g., [³H]Dopamine) into cells engineered to express a specific human monoamine transporter.

Experimental Protocol:

  • Cell Culture: Culture human embryonic kidney (HEK293) cells stably transfected with human DAT (hDAT), hSERT, or hNET in appropriate media in 96-well plates until confluent.

  • Pre-incubation: On the day of the experiment, wash the cells once with Krebs-HEPES buffer (KHB). Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound.

  • Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., 20 nM [³H]Dopamine for hDAT cells).

  • Defining Non-Specific Uptake: A parallel set of wells containing a high concentration of a known selective inhibitor (e.g., 5 µM mazindol for hDAT) is used to define 100% inhibition (non-specific uptake).[12]

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature. The short duration ensures measurement of the initial uptake rate and prevents substrate metabolism.

  • Termination & Harvesting: Terminate the uptake by rapidly washing the cells three times with ice-cold KHB using a cell harvester or vacuum manifold.

  • Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials for quantification by a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (vehicle) and non-specific uptake wells. Determine the IC50 value using non-linear regression.

Data Presentation: Comparative Monoamine Transporter Inhibition Profile

CompoundDAT IC50 (µM)SERT IC50 (µM)NET IC50 (µM)
Cocaine 0.250.350.20
Test Compound A 5.8>5012.3
Test Compound B >50>50>50
Test Compound C 1.28.93.4

This table allows for a clear comparison of potency and selectivity across the three major monoamine transporters.

Assay_Workflow start Plate Transfected HEK293 Cells preincubate Wash & Pre-incubate with Test Compound start->preincubate add_radioligand Add Radiolabeled Substrate (e.g., [³H]Dopamine) preincubate->add_radioligand incubate Incubate (10 min @ RT) add_radioligand->incubate terminate Terminate by Rapid Washing incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Radioactivity (Scintillation Counting) lyse->quantify end Calculate IC50 quantify->end

Caption: Workflow for a cell-based monoamine transporter uptake assay.

Part 3: Foundational Assessment: In Vitro Cytotoxicity Screening

Scientific Rationale: Before committing resources to extensive pharmacological characterization, it is imperative to assess the general cytotoxicity of any new chemical entity. This step serves two primary purposes: 1) It identifies compounds that are overtly toxic at concentrations required for therapeutic activity, allowing for their early deprioritization. 2) It establishes a concentration range for subsequent assays where observed effects are due to specific target engagement rather than non-specific cell death. Comparing assays that measure different cellular health parameters, such as metabolic activity (MTT) and membrane integrity (LDH), can provide initial mechanistic clues into the nature of the toxicity.[13]

Comparative Assays: MTT vs. LDH Release
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the activity of mitochondrial reductase enzymes. Viable, metabolically active cells reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. A decrease in signal indicates mitochondrial dysfunction or cell death.[13]

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. This assay measures the amount of extracellular LDH, which is directly proportional to the number of lysed cells.[13]

Experimental Protocols:

Cell Line Selection: A neuronally-derived cell line such as SH-SY5Y is highly relevant for neuroactive compounds.[13]

General Steps:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Treat cells with a range of concentrations of the test compounds for a defined period (e.g., 24 or 48 hours). Include vehicle-only wells (negative control) and wells treated with a known cytotoxic agent (positive control, e.g., Triton X-100 for LDH assay).

For MTT Assay: 3. Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. 4. Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the crystals. 5. Read the absorbance at ~570 nm using a microplate reader.

For LDH Assay: 3. Carefully collect a portion of the culture supernatant from each well. 4. Add the supernatant to a new plate containing the LDH reaction mixture (substrate, cofactor, and dye). 5. Incubate in the dark for 30 minutes. 6. Read the absorbance at ~490 nm.

Causality in Interpretation: A key advantage of running these assays in parallel is the potential for mechanistic insight. If a compound causes a significant drop in the MTT signal at concentrations where LDH release is minimal, it suggests that mitochondrial dysfunction is an early event that precedes the loss of membrane integrity.[13]

Data Presentation: Comparative Cytotoxicity Profile

CompoundMTT IC50 (µM)LDH Release IC50 (µM)Therapeutic Index (LDH IC50 / NMDA Ki)
Test Compound A 45.2>100>3900
Test Compound B 8.115.5~103
Test Compound C 12.722.4N/A

The Therapeutic Index provides a preliminary estimate of the safety window by comparing the concentration required for a toxic effect to the concentration required for target engagement.

An Integrated Strategy for Compound Evaluation

A logical, tiered approach is the most efficient method for characterizing novel derivatives. By integrating the data from these orthogonal assays, a comprehensive profile emerges, enabling informed decisions for lead optimization.

Integrated_Strategy cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Primary Target Engagement cluster_tier3 Tier 3: Selectivity & Off-Target Profiling start Novel Synthesized Compound cytotoxicity Cytotoxicity Assays (MTT & LDH) start->cytotoxicity decision1 Is IC50 > 30 µM? cytotoxicity->decision1 nmda_binding NMDA Receptor Binding Assay ([³H]TCP) decision2 Is Ki < 1 µM? nmda_binding->decision2 mat_inhibition Monoamine Transporter Assays (DAT, SERT, NET) proceed Proceed to Lead Optimization mat_inhibition->proceed decision1->nmda_binding Yes stop Stop / Redesign (High Toxicity) decision1->stop No decision2->mat_inhibition Yes deprioritize Deprioritize (Low Potency) decision2->deprioritize No

Sources

The Structure-Activity Relationship of 1-(2-Fluorophenyl)cyclopentanecarbonitrile Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(2-Fluorophenyl)cyclopentanecarbonitrile analogs. While direct and comprehensive SAR studies on this specific scaffold are not extensively published, this guide synthesizes information from related chemical series and general principles of medicinal chemistry to provide a predictive framework for analog design and optimization. By examining the key structural components—the 2-fluorophenyl ring, the cyclopentane core, and the nitrile moiety—we can infer how modifications are likely to influence pharmacological activity, offering a rational approach to the design of novel therapeutic agents.

Introduction to the this compound Scaffold

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The inclusion of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The cyclopentane ring provides a rigid, three-dimensional framework that can orient substituents in a defined manner for optimal interaction with biological targets.[3] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor or be metabolized to other functional groups, influencing both potency and pharmacokinetic properties.

While the specific biological targets of this compound are not yet fully elucidated, related structures containing a phenylcycloalkane motif have been explored for a variety of pharmacological activities, including psychoactive properties, suggesting potential applications in the central nervous system.[4] This guide will explore the hypothetical SAR of this scaffold to aid in the design of analog libraries for screening and lead optimization.

General Synthetic Strategy

The synthesis of this compound and its analogs can be achieved through a variety of established synthetic routes. A common approach involves the reaction of 2-fluorophenylacetonitrile with 1,4-dibromobutane in the presence of a strong base to form the cyclopentane ring. This method allows for the facile introduction of substituents on the phenyl ring by starting with appropriately substituted phenylacetonitriles.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-fluorophenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Cyclization: After stirring for 30 minutes at 0 °C, add 1,4-dibromobutane (1.1 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Structure-Activity Relationship (SAR) Analysis

The following sections outline the predicted SAR for modifications at the three key positions of the this compound scaffold. These predictions are based on established principles of medicinal chemistry and data from structurally related compounds.

Modifications of the 2-Fluorophenyl Ring

The electronic and steric properties of substituents on the phenyl ring are expected to have a significant impact on biological activity.

Modification Predicted Effect on Activity Rationale
Positional Isomers of Fluorine Potency and selectivity are likely to vary. The ortho position of the fluorine atom influences the torsion angle of the phenyl ring relative to the cyclopentane, which can affect binding to a target protein. Moving the fluorine to the meta or para position will alter the electronic distribution and steric profile.The position of substituents on an aromatic ring is a critical determinant of biological activity, influencing how the molecule fits into a binding pocket and interacts with key residues.
Additional Electron-Withdrawing Groups (e.g., -Cl, -CF3, -CN) May increase potency. Electron-withdrawing groups can enhance binding through electrostatic interactions or by modulating the pKa of nearby functional groups.[5]In many drug series, the addition of electron-withdrawing groups to an aromatic ring leads to improved activity.
Electron-Donating Groups (e.g., -CH3, -OCH3) May increase or decrease potency depending on the target. These groups can enhance binding through hydrophobic interactions but may also introduce steric hindrance.The effect of electron-donating groups is highly target-dependent.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH2) Could significantly increase potency if the target has a complementary hydrogen bonding partner in the binding site.The introduction of specific hydrogen bonding interactions is a common strategy for optimizing ligand-receptor binding.
Modifications of the Cyclopentane Ring

Alterations to the cyclopentane ring will affect the spatial arrangement of the phenyl and nitrile groups, which is crucial for target engagement.

Modification Predicted Effect on Activity Rationale
Ring Size (Cyclobutane, Cyclohexane) Likely to have a significant impact on activity. Changing the ring size alters the bond angles and the relative positions of the substituents, which can disrupt optimal binding.The geometry of the cycloalkane ring is a key factor in determining the overall conformation of the molecule.
Introduction of Substituents Small alkyl groups may fill small hydrophobic pockets in the binding site, potentially increasing potency. Larger or polar groups may lead to steric clashes or unfavorable interactions.The cyclopentane ring often serves as a scaffold to position other key functional groups.
Ring Unsaturation (Cyclopentene) May alter the conformation and electronic properties of the molecule, leading to a change in activity.The introduction of a double bond flattens the ring and can influence the orientation of the substituents.
Modifications of the Carbonitrile Group

The nitrile group is a key pharmacophoric feature, and its replacement or modification is expected to have a profound effect on activity.

Modification Predicted Effect on Activity Rationale
Replacement with other polar groups (e.g., -CONH2, -CO2H, -tetrazole) May retain or improve activity if the new group can mimic the hydrogen bonding or electronic properties of the nitrile. A tetrazole ring is often used as a bioisostere for a carboxylic acid.Bioisosteric replacement is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties.
Reduction to an aminomethyl group (-CH2NH2) Could lead to a different pharmacological profile, as the introduction of a basic amine can lead to interactions with different targets or different binding modes.The conversion of a nitrile to an amine introduces a primary amine that can participate in ionic interactions.
Hydrolysis to a carboxylic acid (-COOH) May increase water solubility and introduce a negative charge at physiological pH, which could be beneficial or detrimental depending on the target.The carboxylic acid group can form strong ionic and hydrogen bond interactions.

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key SAR points and a general workflow for the synthesis and evaluation of this compound analogs.

SAR_Summary cluster_scaffold This compound Scaffold cluster_phenyl Phenyl Ring Modifications cluster_cyclo Cyclopentane Ring Modifications cluster_nitrile Nitrile Group Modifications Scaffold Core Structure Phenyl_Pos Fluorine Position (meta, para) Scaffold->Phenyl_Pos Modulate Potency/ Selectivity Phenyl_EWG Add Electron-Withdrawing Groups (-Cl, -CF3) Scaffold->Phenyl_EWG Potentially Increase Potency Phenyl_EDG Add Electron-Donating Groups (-CH3, -OCH3) Scaffold->Phenyl_EDG Target- Dependent Effect Phenyl_HBD Add H-Bond Donors/Acceptors (-OH, -NH2) Scaffold->Phenyl_HBD Potentially Increase Potency Cyclo_Size Vary Ring Size (Cyclobutane, Cyclohexane) Scaffold->Cyclo_Size Significant Impact on Activity Cyclo_Sub Add Substituents Scaffold->Cyclo_Sub Modulate Potency Nitrile_Bio Bioisosteric Replacement (-CONH2, -tetrazole) Scaffold->Nitrile_Bio Modulate Potency/PK Nitrile_Red Reduction to Amine (-CH2NH2) Scaffold->Nitrile_Red Change Pharmacology

Caption: Key Structure-Activity Relationship trends for this compound analogs.

Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Receptor Binding, Enzyme Inhibition) Purification->InVitro SAR_Analysis SAR Analysis InVitro->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt InVivo In Vivo Studies (Pharmacokinetics, Efficacy) SAR_Analysis->InVivo Lead_Opt->Synthesis Candidate Preclinical Candidate InVivo->Candidate

Caption: General workflow for the design, synthesis, and evaluation of novel analogs.

Conclusion and Future Directions

The this compound scaffold holds significant potential for the development of novel therapeutic agents. While direct experimental data on the SAR of its analogs is currently limited, the principles outlined in this guide provide a rational framework for the design of new compounds with potentially improved pharmacological profiles. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of analogs to validate these predictive SAR models. The exploration of different substituents on the phenyl ring, modifications of the cyclopentane core, and bioisosteric replacement of the nitrile group will be crucial in identifying lead compounds for further development. The insights gained from such studies will not only advance our understanding of the SAR of this particular chemical series but also contribute to the broader field of medicinal chemistry.

References

  • Ferraris, D., et al. (2014). Design, Synthesis, and Pharmacological Evaluation of Fluorinated Tetrahydrouridine Derivatives as Inhibitors of Cytidine Deaminase. Journal of Medicinal Chemistry, 57(6), 2582-2588. [Link]

  • Request PDF | Design, Synthesis, and Pharmacological Evaluation of Fluorinated Tetrahydrouridine Derivatives as Inhibitors of Cytidine Deaminase | Find, read and cite all the research you need on ResearchGate. [Link]

  • Li, W., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(1), 123. [Link]

  • Novel compositions of matter and pharmaceutical compositions.
  • Synthesis, Cytotoxicity Evaluation and Molecular Docking of Fluorine Containing Hexahydroquinoline-3-Carbonitrile Derivatives. Letters in Drug Design & Discovery, 18(5), 481-493. [Link]

  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Al-Warhi, T., et al. (2022). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. Molecules, 27(19), 6529. [Link]

  • Shabir, G., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). ResearchGate. [Link]

  • Cannabinoid derivatives as pharmaceutically active compounds and methods of preparation thereof.
  • Novel derivatives of phenyl-cycloalkanes and -cycloalkenes.
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079-1087. [Link]

  • Phenylalkanoic acid derivatives and their use.
  • Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. Molecules, 28(23), 7859. [Link]

  • Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. New Journal of Chemistry, 43(3), 1347-1360. [Link]

  • Piperidine derivatives with psychotogenic activity.
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2176-2193. [Link]

  • On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 3-19. [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 44(21), 3585-3601. [Link]

  • Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Molecules, 28(15), 5829. [Link]

  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Medicinal Chemistry, 12(10), 1644-1659. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe handling and disposal of 1-(2-Fluorophenyl)cyclopentanecarbonitrile (CAS No: 214262-89-2). As a professional in a research or drug development environment, your understanding of chemical waste management is paramount to ensuring laboratory safety, regulatory compliance, and environmental stewardship. This document moves beyond mere checklists to explain the chemical rationale behind each procedural step, empowering you to make informed safety decisions.

Hazard Identification & Essential Risk Assessment

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is critical. This compound is an organic molecule characterized by three key features that dictate its risk profile and disposal pathway: a nitrile group (-C≡N), a fluorinated aromatic ring, and a cyclopentane structure.

  • Nitrile Group Toxicity: The primary hazard associated with this class of compounds is the nitrile functional group. While stable under normal conditions, nitriles are incompatible with strong acids and oxidizing agents.[1][2] Contact with these substances can initiate exothermic reactions that may lead to the release of highly toxic and flammable gases, including hydrogen cyanide (HCN). Furthermore, some related nitrile compounds can be metabolized to cyanide in the body if exposure occurs, leading to severe health consequences.[2]

  • Halogenated Organic Nature: The presence of a carbon-fluorine bond classifies this compound as a halogenated organic .[3] Such compounds require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to manage the resulting acid gases (like hydrogen fluoride) in a controlled manner.[4]

  • Irritant Properties: Safety data for analogous structures consistently indicate that this compound should be treated as an irritant. It is expected to cause skin irritation, serious eye irritation, and potential respiratory irritation upon exposure.[5][6][7][8]

Table 1: Chemical Profile & Hazard Summary
PropertyValue / InformationSource
IUPAC Name This compound[9]
CAS Number 214262-89-2[9]
Molecular Formula C12H12FN[9]
Primary Hazards Acute Toxicity (Harmful if swallowed, inhaled, or in contact with skin), Skin Irritant, Serious Eye Irritant, Respiratory Irritant.[5][7]
Reactivity Hazards Incompatible with strong acids and strong oxidizing agents.[1][2]
Waste Class Halogenated Organic Waste [3]

Waste Characterization & Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct waste characterization and stringent segregation at the point of generation. Mischaracterization can lead to dangerous chemical reactions in waste containers, improper treatment, and regulatory violations.

Primary Directive: All waste containing this compound must be classified and handled as Halogenated Organic Waste .

This classification is non-negotiable. Mixing this waste with non-halogenated streams is a common and dangerous error. Non-halogenated solvents are often recycled or fuel-blended, processes that are unsuitable for halogenated compounds. Contamination requires the entire volume of waste to be treated via the more complex and costly halogenated waste disposal process.[10]

Table 2: Waste Incompatibility Chart
Do NOT Mix Halogenated Waste with:Rationale
Strong Acids (e.g., HCl, H₂SO₄, HNO₃)Potential for violent reaction and generation of toxic hydrogen cyanide (HCN) gas.[1]
Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Bleach)Risk of fire and explosion.[2]
Non-Halogenated Organic Waste (e.g., Acetone, Hexane, Ethanol)Prevents cross-contamination and ensures proper end-of-life disposal pathway for both waste streams.[10]
Aqueous Waste (Acids, Bases, Heavy Metals)Organic and aqueous wastes are fundamentally incompatible and require different disposal routes.

Standard Operating Procedure (SOP) for Disposal

This section outlines the step-by-step process for the routine collection of waste containing this compound.

Personal Protective Equipment (PPE)

Always don the appropriate PPE before handling the chemical or its waste.

Table 3: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationPurpose
Eye Protection Chemical safety goggles or safety glasses with side shields.Protects against splashes and aerosols.[5][7]
Hand Protection Chemical-resistant gloves (Nitrile rubber is a suitable choice).Prevents skin contact and irritation.[5][7]
Body Protection Laboratory coat.Protects clothing and underlying skin from contamination.
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.Prevents inhalation of vapors or aerosols.[2][11]
Waste Container Selection & Labeling
  • Select the Correct Container: Use only a designated "Halogenated Organic Waste" container that is in good condition, made of a compatible material (e.g., polyethylene), and has a secure, vapor-tight screw cap.[10]

  • Label Before Use: The waste container must be labeled before the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste "

    • The specific identifier "Halogenated Organic Solvents "

    • A complete list of all chemical constituents, including this compound, and their approximate percentages. Do not use abbreviations or chemical formulas.[10]

    • The date the first waste was added.

Procedure for Transferring Waste
  • Work in a Fume Hood: Perform all waste transfers inside a chemical fume hood to minimize inhalation exposure.

  • Use a Funnel: Employ a designated waste funnel to prevent spills when pouring liquid waste into the container.

  • Do Not Overfill: Fill the container to a maximum of 80% capacity to allow for vapor expansion.

  • Securely Close: After adding waste, immediately and securely close the container cap to prevent the release of volatile organic compounds (VOCs).[10]

  • Store Appropriately: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is clearly marked, provides secondary containment, and is away from sources of ignition or incompatible chemicals.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for segregating waste generated from procedures involving this compound.

G Disposal Decision Workflow for this compound cluster_waste_type Characterize Waste Type cluster_containers Segregate into Correct Container start Waste Generated (Contains 1-(2-F)cyclopentanecarbonitrile) is_liquid Is the primary waste liquid? start->is_liquid is_solid Is the waste contaminated labware (e.g., pipette tips, gloves, wipes)? is_liquid->is_solid No liquid_waste HALOGENATED ORGANIC LIQUID WASTE (Labeled with all components) is_liquid->liquid_waste Yes solid_waste CONTAMINATED SOLID WASTE (Dry Waste Stream) is_solid->solid_waste Yes end_process Store in Satellite Accumulation Area (SAA) & Arrange for EHS Pickup is_solid->end_process No (Consult EHS) liquid_waste->end_process solid_waste->end_process

Sources

Personal protective equipment for handling 1-(2-Fluorophenyl)cyclopentanecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Directive: Safe Handling of 1-(2-Fluorophenyl)cyclopentanecarbonitrile

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. It is designed for researchers and drug development professionals. The procedures outlined herein are based on a composite hazard analysis of structurally similar aromatic nitrile compounds and established best practices in chemical safety.

Hazard Identification & Core Risks

This compound is a substituted aromatic nitrile. While specific toxicological data for this exact compound is not widely published, a thorough risk assessment must be based on its chemical class. The primary hazards stem from its nitrile group and fluorinated aromatic ring system.

The Critical Hazard: The most severe risk associated with many organic nitriles is their potential to be metabolized in vivo to release cyanide.[1] Cyanide is a potent cellular respiration inhibitor, and exposure can lead to severe systemic effects, including headache, dizziness, weakness, convulsions, coma, and death.[1] Therefore, all handling protocols must be designed to prevent any route of exposure—inhalation, ingestion, or dermal contact.

Summary of Anticipated Hazards:

Hazard ClassGHS PictogramDescription & Precautionary Statements
Acute Toxicity Skull and Crossbones
Warning! Based on analogous compounds, this substance is presumed to be harmful if swallowed, in contact with skin, or if inhaled.[2][3] (H302+H312+H332)Skin Irritation Exclamation MarkCauses skin irritation.[1][2] Avoid contact with skin and wash hands thoroughly after handling. (H315)Eye Irritation Exclamation MarkCauses serious eye irritation.[1][2] (H319)Respiratory Irritation Exclamation MarkMay cause respiratory irritation.[2][3] (H335)

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. Engineering controls, such as a chemical fume hood, are the primary line of defense and must always be used.[4] PPE serves as the essential final barrier.

EquipmentSpecificationRationale & Causality
Hand Protection Double Gloving: Inner nitrile glove covered by a second, thicker nitrile or neoprene glove.[5]The nitrile functional group and potential aromatic solvents can degrade standard thin gloves. Double gloving provides layered protection. Disposable nitrile gloves offer good short-term splash protection, but breakthrough can occur.[6][7] Change outer glove immediately upon contamination.
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield must be worn over the goggles.[6]Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader barrier against unexpected splashes during transfers or exothermic reactions.
Body Protection Flame-resistant (FR) lab coat, fully buttoned. A chemical-resistant apron should be worn over the lab coat.Standard cotton lab coats offer minimal chemical protection. An FR coat provides protection against potential ignition sources, while the apron adds a crucial barrier against liquid spills.[5]
Respiratory Protection Not required if all work is conducted within a certified chemical fume hood.Administrative and engineering controls are the first line of defense against inhalation hazards.[6] If work outside a fume hood is unavoidable, a full risk assessment is required, and a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]
Footwear Closed-toe, closed-heel leather or chemical-resistant shoes.Protects feet from spills and dropped equipment. Avoid shoes made of woven or porous materials that can absorb chemicals.

Safe Handling & Operational Workflow

Adherence to a strict, methodical workflow is critical to minimizing exposure risk.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Procedure Phase cluster_emergency Contingency prep_area 1. Prepare Work Area (Certified Fume Hood, Spill Kit Ready) don_ppe 2. Don Full PPE (As per Section 2 Protocol) prep_area->don_ppe weigh 3. Weigh/Transfer Compound (Use anti-static weigh paper/boat) don_ppe->weigh exposure Exposure Occurs? don_ppe->exposure Contingency react 4. Perform Procedure (Keep sash low, containers closed) weigh->react decon 5. Decontaminate Surfaces & Glassware (In fume hood) react->decon spill Spill Occurs? react->spill Contingency seg_waste 6. Segregate & Seal Waste (Label as Hazardous Nitrile Waste) decon->seg_waste doff_ppe 7. Doff PPE (Remove outer gloves first) seg_waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash spill_protocol Execute Spill Protocol (Evacuate, Alert, Contain if safe) first_aid Execute First Aid Protocol (See Section 4)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.